molecular formula C11H16O4 B143359 Methyleugenolglycol CAS No. 26509-45-5

Methyleugenolglycol

カタログ番号: B143359
CAS番号: 26509-45-5
分子量: 212.24 g/mol
InChIキー: NZKYZDCTLPYISK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyleugenolglycol is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(3,4-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYZDCTLPYISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949371
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26509-45-5
Record name 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyleugenol in Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the primary essential oil sources of methyleugenol, detailed analytical methodologies for its quantification, and an overview of its engagement with key biological signaling pathways.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the natural occurrence, analysis, and biological activities of methyleugenol. This document provides a comprehensive summary of essential oils containing significant amounts of methyleugenol, detailed protocols for its extraction and quantification, and a review of its interaction with cellular signaling pathways.

Principal Essential Oil Sources of Methyleugenol

Methyleugenol is a naturally occurring phenylpropanoid found in a wide variety of aromatic plants. The concentration of methyleugenol in essential oils can vary significantly depending on the plant species, chemotype, geographical origin, and the part of the plant used for extraction. The following tables summarize the quantitative data on methyleugenol content in various essential oils, with a focus on high-concentration sources.

Table 1: Essential Oils with High Concentrations of Methyleugenol (>20%)

Plant SpeciesFamilyPlant PartMethyleugenol Concentration (%)Reference(s)
Melaleuca bracteataMyrtaceaeLeaves90-95[1]
Cinnamomum oliveriLauraceaeLeaves90-95[1]
Melaleugenol ericifoliaMyrtaceaeLeaves96.84[2]
Ocimum campechianumLamiaceaeLeaves/Stems80.0-87.0[3]
Ocimum campechianumLamiaceaeInflorescences75.3-83.5[3]
Ocimum basilicum (var. 'grand vert', var. 'minimum')LamiaceaeAerial parts55-65
Pimenta racemosa (Bay leaf)MyrtaceaeLeavesup to 48.1
Agastache rugosaLamiaceaeAerial partsHigh concentration (major component)

Table 2: Essential Oils with Moderate to Low Concentrations of Methyleugenol (<20%)

Plant SpeciesFamilyPlant PartMethyleugenol Concentration (%)Reference(s)
Ocimum gratissimumLamiaceaeLeaves12.0
Thymus algeriensisLamiaceaeLeaves<0.01-6.9
Ocimum basilicum (Genovese Gigante)LamiaceaeAerial parts>40 (at 10-12 cm height)
Ocimum spp. (various)LamiaceaeAerial parts0.3-26
Melaleuca alternifolia (Tea Tree)MyrtaceaeLeaves0.016-0.0552 (160-552 ppm)
Artemisia dracunculus (Tarragon, French type)AsteraceaeAerial parts<2
Syzygium aromaticum (Clove)MyrtaceaeBuds, Stems, Leaves<2
Myristica fragrans (Nutmeg)MyristicaceaeSeed, Mace<2
Rosmarinus officinalis (Rosemary)LamiaceaeAerial parts<2
Cymbopogon spp. (Citronella)PoaceaeLeavesCan contain high percentages
Laurus nobilis (Bay)LauraceaeLeavesCan contain high percentages

Experimental Protocols

Extraction of Essential Oils: Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Methodology:

  • Preparation of Plant Material: Fresh or dried plant material is weighed. For efficient extraction, the material should be packed firmly into the column of the still to prevent the formation of channels that would allow steam to bypass the material.

  • Apparatus Setup:

    • Fill the boiling flask with distilled water to between half and two-thirds full and place it on a heating source.

    • Connect the biomass flask containing the plant material to the boiling flask.

    • Connect the condenser to the still head and ensure all glass connections are secure.

    • Attach a water source to the condenser inlet and a drain hose to the outlet.

    • Place a collection vessel (e.g., a separatory funnel) at the condenser outlet.

  • Distillation Process:

    • Heat the water in the boiling flask to 100°C to generate steam.

    • The steam will pass through the plant material, causing the essential oils to vaporize.

    • The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

    • The condensed liquid (a mixture of essential oil and hydrosol) is collected in the separatory funnel.

  • Separation and Collection:

    • Allow the mixture in the separatory funnel to separate into two layers. The essential oil will typically be the upper layer.

    • Carefully drain the lower aqueous layer (hydrosol) and collect the essential oil.

  • Yield Calculation: The yield of the essential oil can be calculated as a percentage of the initial weight of the plant material.

G cluster_extraction Steam Distillation Workflow plant_material Plant Material still Still with Boiling Water plant_material->still Packed into column condenser Condenser still->condenser Steam and Vaporized Oil separator Separatory Funnel condenser->separator Condensed Liquid essential_oil Essential Oil separator->essential_oil hydrosol Hydrosol separator->hydrosol

Steam Distillation Workflow Diagram
Quantification of Methyleugenol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the essential oil (e.g., 5 µL) into a 2 mL GC vial.

    • Add a known volume of a suitable solvent (e.g., 1 mL of n-hexane).

    • Add an internal standard (e.g., n-tetradecane at 50 mg/L) for accurate quantification.

    • Mix the solution thoroughly.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, with a split ratio of 50:1.

      • Injection Volume: 1 µL.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A suitable capillary column, such as a DB-1ms (e.g., 20 m x 0.1 mm x 0.1 µm).

      • Oven Temperature Program: An initial temperature of 70°C held for 3 minutes, then ramped to 100°C at 5°C/min and held for 1 minute, followed by a ramp to 246°C at 120°C/min and held for 3 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • MS Transfer Line Temperature: 280°C.

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the characteristic m/z of methyleugenol (e.g., m/z 178).

  • Data Analysis:

    • Identify the methyleugenol peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a standard.

    • Quantify the amount of methyleugenol by comparing its peak area to that of the internal standard using a calibration curve.

G cluster_gcms GC-MS Analysis Workflow sample_prep Sample Preparation (Dilution & Internal Standard) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan/SIM) gc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

GC-MS Analysis Workflow Diagram
Quantification of Methyleugenol by High-Performance Liquid Chromatography (HPLC)

HPLC is another robust technique for the quantification of specific compounds in a mixture.

Methodology:

  • Sample Preparation:

    • Prepare a methanolic extract of the plant material using methods such as ultrasonic extraction.

    • Filter the extract through a 0.45 µm membrane filter and degas it before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, and a suitable detector (e.g., UV or Diode Array Detector - DAD).

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, acetonitrile, and water. A common isocratic mobile phase is methanol:acetonitrile:water in a ratio of 35:20:45 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 221 nm.

  • Method Validation:

    • The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

    • Linearity: Establish a calibration curve with a series of standard solutions of known concentrations.

    • Precision: Assess intra-day and inter-day precision by analyzing replicate samples.

    • Accuracy: Determine the recovery of methyleugenol by spiking a blank matrix with known amounts of the standard.

  • Data Analysis:

    • Identify the methyleugenol peak based on its retention time compared to a standard.

    • Quantify the concentration of methyleugenol in the sample using the calibration curve.

G cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection hplc_separation HPLC Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV/DAD Detection hplc_separation->uv_detection data_analysis Data Analysis (Quantification via Calibration Curve) uv_detection->data_analysis

HPLC Analysis Workflow Diagram

Signaling Pathways Associated with Methyleugenol

Methyleugenol has been shown to interact with several key intracellular signaling pathways, which are of significant interest in drug development for their roles in cellular processes like proliferation, survival, and stress response.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Methyleugenol has been reported to modulate this pathway.

Pathway Description:

  • Activation: Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This step is negatively regulated by the tumor suppressor PTEN.

  • Akt Activation: PIP3 recruits and activates Akt (also known as Protein Kinase B).

  • mTORC1 Activation: Akt can then activate the mammalian Target of Rapamycin Complex 1 (mTORC1) through the phosphorylation and inhibition of the TSC1/TSC2 complex.

  • Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets like S6K1 and 4E-BP1.

Interaction with Methyleugenol: Research suggests that methyleugenol can inhibit the PI3K/Akt/mTOR pathway, which may contribute to its potential anticancer effects.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC1 mTORC1 TSC1_2->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Methyleugenol Methyleugenol Methyleugenol->PI3K inhibits Methyleugenol->Akt inhibits

PI3K/Akt/mTOR Signaling Pathway and Methyleugenol Interaction
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.

Pathway Description:

  • Basal State: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

  • Activation by Oxidative Stress: In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.

  • Nuclear Translocation: Nrf2 then translocates to the nucleus.

  • Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of various antioxidant and cytoprotective enzymes.

Interaction with Methyleugenol: Methyleugenol has been shown to activate the Nrf2 signaling pathway, which may underlie some of its protective effects against oxidative damage. It can promote the nuclear retention of Nrf2 by activating the AMPK/GSK3β axis.

G cluster_nrf2 Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inhibits Methyleugenol Methyleugenol Methyleugenol->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1->Proteasome promotes degradation Nrf2_cyto->Keap1 Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

Nrf2 Signaling Pathway and Methyleugenol Interaction

Conclusion

This technical guide provides a consolidated resource for researchers working with methyleugenol. The comprehensive tables of essential oil sources offer a starting point for the natural sourcing of this compound. The detailed experimental protocols for extraction and quantification provide practical guidance for laboratory work. Furthermore, the elucidation of its interactions with the PI3K/Akt/mTOR and Nrf2 signaling pathways highlights potential mechanisms for its observed biological activities and provides a basis for further investigation into its therapeutic potential. It is important for researchers to consider the variability of methyleugenol content in natural sources and to employ validated analytical methods for accurate quantification.

References

The Natural Occurrence and Distribution of Methyleugenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropene that is a constituent of numerous plant species.[1] It plays a significant role in plant defense mechanisms and as an attractant for pollinators.[1][2] This volatile organic compound is found in the essential oils of a wide array of aromatic plants, including common culinary herbs and spices.[3][4] Due to its widespread natural occurrence and biological activities, which include antimicrobial and insecticidal properties, methyleugenol is a subject of interest for researchers in various fields, including natural product chemistry, pharmacology, and agriculture.[5][6] This technical guide provides an in-depth overview of the natural occurrence, distribution, biosynthesis, and analytical methodologies for methyleugenol.

Natural Occurrence and Distribution

Methyleugenol has been identified in over 450 plant species across 80 families.[1][7] Its concentration can vary significantly depending on the plant species, chemotype, geographical location, stage of development, and the specific plant organ.[3][6][8]

Distribution in Plant Tissues

The distribution of methyleugenol within a plant is often not uniform. It can be found in various parts, including the leaves, stems, roots, flowers, and fruits. For instance, in basil (Ocimum basilicum), the concentration of methyleugenol is influenced by the plant's height, with younger, shorter plants generally exhibiting higher concentrations in their essential oils.[8][9] In some species, such as Melaleuca bracteata, the leaves are a particularly rich source, containing essential oils with over 90% methyleugenol.[5]

Quantitative Data on Methyleugenol Content

The following tables summarize the quantitative data on methyleugenol content in various plants and their essential oils, compiled from multiple sources.

Table 1: Methyleugenol Content in Selected Plant Essential Oils

Plant SpeciesCommon NamePlant PartMethyleugenol Content (%)Reference(s)
Melaleuca bracteataBlack Tea TreeLeaves90-95[3]
Cinnamomum oliveriOliver's SassafrasLeaves90-95[3]
Dacrydium frankliniiHuon PineWoodup to 98[3]
Melaleuca leucadendronWeeping Paperbark-up to 97[3]
Ocimum basilicum var. 'grand vert'Basil-55-65[3]
Pimenta racemosaBay Rum TreeLeavesup to 48.1[3]
Anasarum canadenseCanadian Wild Ginger-36-45[3]
Artemisia dracunculus (Russian type)Tarragon-5-29[3]
Echinophora tenuifolia--17.5-50[3]
Ocotea pretiosaBrazilian Sassafras-up to 50[3]
Syzygium aromaticumCloveBud<2[3]
Myristica fragransNutmegSeed<2[3]
Rosmarinus officinalisRosemary-<2[3]
Thymus algeriensisAlgerian ThymeLeaves<0.01-6.9[3]

Table 2: Methyleugenol Content in Common Culinary Herbs, Spices, and Fruits

Plant ProductMethyleugenol ContentReference(s)
Basil (dried)Average of 2.6% in essential oil[3]
Basil (fresh)Average of 0.11% in essential oil[3]
Pesto (made with young basil)Can have high methyleugenol content[3]
Grapefruit, Bananas, Forest Fruits< 0.1 mg/kg[3]
Kogyoku Apples (juice)Identified as a volatile flavor compound[3]

Biosynthesis of Methyleugenol

Methyleugenol is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

Phenylpropanoid Pathway Leading to Methyleugenol

The following diagram illustrates the key steps and enzymes involved in the biosynthesis of methyleugenol.

Methyleugenol_Biosynthesis cluster_enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA FourCL 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT COMT Coniferaldehyde (B117026) Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR CCR Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD CAD Coniferyl_acetate Coniferyl Acetate (B1210297) Coniferyl_alcohol->Coniferyl_acetate CFAT CFAT Eugenol (B1671780) Eugenol Coniferyl_acetate->Eugenol EGS EGS Methyleugenol Methyleugenol Eugenol->Methyleugenol EOMT EOMT

Caption: Biosynthetic pathway of methyleugenol from phenylalanine.

The key enzymes in this pathway include:

  • PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to cinnamic acid.[6]

  • C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.[1][10]

  • 4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to its corresponding CoA ester.[10]

  • C3H (p-Coumarate 3-hydroxylase): Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.[1]

  • COMT (Caffeic acid O-methyltransferase): Methylates caffeoyl-CoA to feruloyl-CoA.[10]

  • CCR (Cinnamoyl-CoA reductase): Reduces feruloyl-CoA to coniferaldehyde.[1][10]

  • CAD (Cinnamyl alcohol dehydrogenase): Reduces coniferaldehyde to coniferyl alcohol.[1][10]

  • CFAT (Coniferyl alcohol acetyltransferase): Converts coniferyl alcohol to coniferyl acetate.[5]

  • EGS (Eugenol synthase): Catalyzes the formation of eugenol from coniferyl acetate.[5][11]

  • EOMT (Eugenol O-methyltransferase): Methylates eugenol to produce methyleugenol.[11]

Experimental Protocols

The extraction and quantification of methyleugenol from plant matrices are critical for research and quality control. The following sections outline the common methodologies employed.

Extraction of Essential Oils

Several methods can be used to extract essential oils containing methyleugenol from plant material. The choice of method depends on the nature of the plant material and the desired purity of the extract.

1. Hydrodistillation: This is a common method for extracting essential oils.[7][9] The plant material is immersed in water and boiled. The resulting steam, carrying the volatile essential oils, is condensed and collected. The essential oil, being immiscible with water, is then separated.

2. Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to vaporize.[12] The steam and essential oil vapor mixture is then condensed and collected, and the oil is separated from the water.

3. Solvent Extraction: This method is suitable for plant materials that are sensitive to heat.[13] The plant material is macerated with an organic solvent (e.g., hexane, ethanol) that dissolves the essential oils.[13][14] The solvent is then evaporated to yield the concentrated essential oil.

The following diagram illustrates a general workflow for essential oil extraction and analysis.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, stems, flowers) Extraction Extraction Plant_Material->Extraction Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Steam_Distillation Steam Distillation Extraction->Steam_Distillation Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Steam_Distillation->Essential_Oil Solvent_Extraction->Essential_Oil Analysis Analysis Essential_Oil->Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis->GCMS HPLC High-Performance Liquid Chromatography (HPLC) Analysis->HPLC Quantification Quantification of Methyleugenol GCMS->Quantification HPLC->Quantification

Caption: General workflow for extraction and analysis of methyleugenol.

Quantification of Methyleugenol

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like methyleugenol in essential oils.[3][12]

  • Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., hexane, dichloromethane) before injection into the GC-MS system.[15][16]

  • Gas Chromatography: The diluted sample is injected into a heated injection port, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through a capillary column. The column separates the different components of the essential oil based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of each compound.

  • Quantification: By comparing the peak area of methyleugenol in the sample to the peak area of a known concentration of a methyleugenol standard, the amount of methyleugenol in the original sample can be accurately determined.[12]

Example GC-MS Parameters for Basil Essential Oil Analysis: [12]

  • Column: Rxi-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a flow rate of 1.44 mL/min

  • Oven Temperature Program: Initial temperature of 45°C for 10 min, then ramped to 180°C at 3°C/min, held for 5 min, then ramped to 280°C at 5°C/min, held for 5 min, and finally ramped to 330°C at 10°C/min for 2 min.

  • Ionization: Electron ionization (EI) at 70 eV.

2. High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the quantification of methyleugenol, particularly when dealing with complex matrices or when derivatization is required.[3][17]

  • Sample Preparation: The sample is dissolved in a suitable solvent and filtered before injection.

  • Chromatographic Separation: The sample is injected into the HPLC system and pumped through a column packed with a stationary phase. A liquid mobile phase is used to carry the sample through the column. The separation of components is based on their differential partitioning between the mobile and stationary phases.

  • Detection: A detector (e.g., UV-Vis, Diode Array Detector) is used to detect the components as they elute from the column.

  • Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of methyleugenol in the sample to that of a standard of known concentration.[17]

Example HPLC Parameters for Methyleugenol Analysis: [17]

  • Column: Wakosil–II C18 column

  • Mobile Phase: A ternary gradient of 30 mM ammonium (B1175870) acetate buffer (pH 4.7), methanol, and acetonitrile.

  • Flow Rate: 1.1 mL/min

  • Detection: UV detector.

Conclusion

Methyleugenol is a widely distributed natural compound with significant biological activities. Understanding its occurrence, biosynthesis, and the methods for its extraction and quantification is crucial for researchers in natural product chemistry, drug development, and related fields. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this important phenylpropene. The variability in methyleugenol content across different plant sources underscores the importance of rigorous analytical methods for accurate characterization and quality control.

References

The Biosynthesis of Methyleugenol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyleugenol, a phenylpropene with significant applications in the flavor, fragrance, and pharmaceutical industries, is a naturally occurring compound found in a wide variety of plant species. Its biosynthesis is a specialized branch of the well-characterized phenylpropanoid pathway. This technical guide provides an in-depth exploration of the methyleugenol biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies used in its elucidation. Quantitative data on enzyme kinetics and gene expression are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Introduction

Methyleugenol is a prominent volatile organic compound found in the essential oils of numerous aromatic plants, including basil (Ocimum basilicum), tarragon (Artemisia dracunculus), and tea tree (Melaleuca alternifolia)[1][2]. It plays a crucial role in plant ecology, acting as an attractant for pollinators and a defense compound against herbivores and pathogens[3]. Beyond its natural functions, methyleugenol is of considerable interest for its potential pharmacological activities and its use as a flavoring and fragrance agent. Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

This guide delineates the complete biosynthetic route from the primary metabolite, L-phenylalanine, to the final product, methyleugenol.

The Core Biosynthetic Pathway

The synthesis of methyleugenol is an extension of the general phenylpropanoid pathway, which originates from the shikimate pathway[3]. The core pathway can be divided into two main stages: the formation of the precursor, eugenol (B1671780), and its subsequent methylation to yield methyleugenol.

From L-Phenylalanine to Coniferyl Acetate (B1210297)

The initial steps of the pathway involve the conversion of L-phenylalanine to coniferyl alcohol, a common precursor for various phenylpropanoids, including lignin. This part of the pathway involves a series of enzymatic reactions catalyzed by:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate Transferase (CST) / Hydroxycinnamoyl-CoA:shikimate/quinate Hydroxycinnamoyl Transferase (HCT): These enzymes are involved in the subsequent hydroxylation and methylation steps leading to feruloyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to produce feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026).

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

  • Coniferyl Alcohol Acetyltransferase (CAAT): Acetylates coniferyl alcohol to form coniferyl acetate, the direct substrate for eugenol biosynthesis[4][5].

Eugenol Formation

The pivotal step in the formation of the eugenol backbone is catalyzed by Eugenol Synthase (EGS) . EGS is a member of the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family of NADPH-dependent reductases[6].

  • Reaction: EGS catalyzes the reduction of coniferyl acetate to eugenol[6]. Some EGS enzymes have been shown to also produce isoeugenol (B1672232) as a minor product[6].

Methyleugenol Synthesis

The final step in the biosynthesis of methyleugenol is the methylation of eugenol, a reaction catalyzed by Eugenol O-Methyltransferase (EOMT) .

  • Reaction: EOMT transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of eugenol, producing methyleugenol and S-adenosyl-L-homocysteine (SAH)[7][8][9].

Pathway Visualization

The following diagram illustrates the biosynthetic pathway of methyleugenol from L-phenylalanine.

Methyleugenol_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid CL 4CL pCou->CL pCouCoA p-Coumaroyl-CoA HCT_CCoAOMT Multiple Steps (HCT, CCoAOMT, etc.) pCouCoA->HCT_CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD CAD ConAld->CAD ConAlc Coniferyl Alcohol CAAT CAAT ConAlc->CAAT ConAce Coniferyl Acetate EGS EGS ConAce->EGS Eugenol Eugenol EOMT EOMT Eugenol->EOMT Methyleugenol Methyleugenol PAL->Cin C4H->pCou CL->pCouCoA HCT_CCoAOMT->FerCoA CCR->ConAld CAD->ConAlc CAAT->ConAce EGS->Eugenol EOMT->Methyleugenol

Biosynthesis pathway of methyleugenol from L-phenylalanine.

Quantitative Data

Enzyme Kinetic Properties

The kinetic properties of EGS and EOMT have been characterized in several plant species. These parameters are crucial for understanding the efficiency and substrate preference of these enzymes.

EnzymePlant SpeciesSubstrateK_m (µM)V_max (nmol/sec/mg)k_cat (s⁻¹)Reference
EGS1 Ocimum basilicumConiferyl acetate510019.9-[6]
FaEGS1a Fragaria x ananassaConiferyl acetate374.2 ([S]₀.₅)-0.23[6]
FaEGS2 Fragaria x ananassaConiferyl acetate370.5 ([S]₀.₅)-0.15[6]
EOMT1 Ocimum basilicumEugenol34600 (relative activity)3.1 x 10⁻³[10]
EOMT1 Ocimum basilicumChavicol71300 (relative activity)8.7 x 10⁻⁴[10]
CVOMT1 Ocimum basilicumChavicol61200 (relative activity)8.0 x 10⁻⁴[10]
AsIEMT Asarum sieboldiiIsoeugenol9001.32-[11]

Note: K_m values can vary significantly depending on the assay conditions and the source of the enzyme. Some studies report the substrate concentration at half-maximal velocity ([S]₀.₅) for allosteric enzymes.

Gene Expression and Metabolite Accumulation

Studies involving genetic manipulation through Virus-Induced Gene Silencing (VIGS) and transient overexpression have provided quantitative insights into the role of key biosynthetic genes.

Gene(s)Plant SpeciesExperimental ApproachChange in Gene ExpressionChange in Methyleugenol ContentReference
MbEGS1 Melaleuca bracteataOverexpression+13.46-fold+18.68%[12][13]
MbEGS2 Melaleuca bracteataOverexpression+12.47-fold+16.48%[12][13]
MbEGS1 Melaleuca bracteataVIGS-79.48%-28.04%[12][13]
MbEGS2 Melaleuca bracteataVIGS-90.35%-19.45%[12][13]
MbEOMT1 Melaleuca bracteataOverexpressionSignificant increaseSignificant elevation[7][9]
MbEOMT1 Melaleuca bracteataVIGSSignificant decreaseMarked reduction[7][9]

Regulation of Methyleugenol Biosynthesis

The biosynthesis of methyleugenol is tightly regulated at multiple levels, including transcriptional control and hormonal signaling.

Transcriptional Regulation

Several transcription factors (TFs) have been identified that regulate the expression of genes in the phenylpropanoid pathway, which in turn affects the production of eugenol and methyleugenol.

  • MYB Transcription Factors: In strawberry (Fragaria x ananassa), the R2R3-MYB transcription factor FaEOBII has been shown to regulate the expression of FaEGS2, a key gene in eugenol biosynthesis. The expression of FaEOBII itself is regulated by another MYB transcription factor, FaMYB10 . Another R2R3-MYB, FaMYB63 , directly activates several genes in the pathway, including FaEGS1 and FaEGS2[7].

  • DOF Transcription Factors: The DOF-type transcription factor FaDOF2 in strawberry interacts with FaEOBII to fine-tune the expression of genes involved in eugenol production[8].

Hormonal Regulation

Plant hormones, particularly jasmonates, play a significant role in regulating the biosynthesis of secondary metabolites, including methyleugenol.

  • Methyl Jasmonate (MeJA): Treatment with MeJA has been shown to induce the expression of EOMT genes, leading to an increase in methyleugenol production. This suggests that methyleugenol biosynthesis is part of the plant's defense response, which is often mediated by jasmonates[9].

The following diagram illustrates the regulatory network of eugenol biosynthesis in strawberry, which provides a model for understanding the regulation of methyleugenol biosynthesis.

Eugenol_Regulation FaMYB10 FaMYB10 FaEOBII FaEOBII FaMYB10->FaEOBII activates FaEGS FaEGS1 / FaEGS2 FaEOBII->FaEGS regulates FaDOF2 FaDOF2 FaDOF2->FaEOBII interacts with FaMYB63 FaMYB63 FaMYB63->FaEOBII regulates FaMYB63->FaEGS activates Eugenol Eugenol FaEGS->Eugenol produces Experimental_Workflow GeneID Gene Identification (e.g., from transcriptome data) Cloning Gene Cloning into Expression/VIGS Vectors GeneID->Cloning Agro Transformation of Agrobacterium tumefaciens Cloning->Agro Infiltration Agroinfiltration of Plants Agro->Infiltration Overexpression Transient Overexpression Infiltration->Overexpression VIGS Virus-Induced Gene Silencing Infiltration->VIGS Analysis Analysis of Transformed Plants Overexpression->Analysis VIGS->Analysis qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR GC_MS GC-MS (Metabolite Profiling) Analysis->GC_MS Conclusion Functional Characterization of the Gene qRT_PCR->Conclusion GC_MS->Conclusion

References

An In-depth Technical Guide to the Chemical and Physical Properties of Methyleugenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a wide variety of plants and essential oils, including basil, nutmeg, and cloves.[1][2] Its characteristic sweet, spicy, clove-like aroma has led to its use as a flavoring agent in foods and as a fragrance component in perfumes and cosmetics.[2][3][4] Beyond its sensory properties, methyleugenol has garnered significant scientific interest due to its biological activities, which include potential antioxidant, anti-inflammatory, and neuroprotective effects.[5][6] However, its metabolic activation to potentially carcinogenic intermediates necessitates a thorough understanding of its chemical and physical properties for risk assessment and safe application in research and drug development.[7][8] This technical guide provides a comprehensive overview of the chemical and physical characteristics of methyleugenol, detailed experimental protocols for its analysis, and an exploration of its key metabolic and signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of methyleugenol are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Chemical Properties of Methyleugenol
PropertyValueReference(s)
Chemical Name 1,2-dimethoxy-4-(2-propenyl)benzene[9][10]
Synonyms 4-Allylveratrole, Eugenol (B1671780) methyl ether[5][10]
CAS Number 93-15-2[5][9]
Molecular Formula C₁₁H₁₄O₂[5][9]
Molecular Weight 178.23 g/mol [5][9]
Appearance Colorless to pale yellow liquid[3][5][9]
Odor Mild-spicy, slightly herbal, clove-like[3][5][9]
Taste Bitter, burning taste[5][9]
Table 2: Physical and Chemical Data of Methyleugenol
PropertyValueReference(s)
Density 1.036 g/mL at 25 °C[5][7][11]
Boiling Point 254-255 °C at 760 mmHg[5][7][11]
Melting Point -4 °C[5][7][11]
Flash Point >110 °C (>230 °F)[5][12]
Vapor Pressure 0.463-1.983 Pa at 25°C[5][11]
Refractive Index n20/D 1.534[5][7][11]
Solubility in Water 0.5 g/L[5][11]
Solubility in Organic Solvents Soluble in ethanol, ether, and most organic solvents[1][3][13]
LogP (Octanol/Water Partition Coefficient) 2.74 - 3.03[5]
Stability Stable under normal conditions; combustible[5][11]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of methyleugenol is characterized by signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the allyl group. The methoxy protons typically appear as singlets, while the aromatic and allyl protons exhibit more complex splitting patterns.[6][14]

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the aromatic carbons, the methoxy carbons, and the carbons of the allyl group.[15]

Infrared (IR) Spectroscopy

The IR spectrum of methyleugenol displays characteristic absorption bands corresponding to its functional groups. Key vibrational modes include C-H stretching of the aromatic ring and the allyl group, C=C stretching of the aromatic ring and the allyl double bond, and C-O stretching of the methoxy groups.[2][16][17]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyleugenol typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide structural information, with characteristic losses of methyl and methoxy groups.[18][19][20]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of Methyleugenol in Fish Fillet

This method is suitable for the simultaneous determination of eugenol, isoeugenol (B1672232), and methyleugenol.

  • Sample Preparation:

    • Homogenize fish fillet samples.

    • Extract with hexane.

    • Perform cleanup using phenyl solid-phase extraction (SPE) cartridges. This avoids evaporative steps that could lead to the loss of the volatile analytes.[21]

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) operated in electron ionization (EI) mode.

    • Column: Appropriate capillary column for the separation of phenylpropanoids.

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.

    • MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[21]

  • Validation:

    • The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviations).[21]

High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Cinnamaldehyde (B126680) and Methyleugenol

This reversed-phase HPLC method is designed for the analysis of methyleugenol in plant extracts, such as from Cinnamomum zeylanicum.

  • Sample Preparation:

    • Use ultrasonic extraction with methanol (B129727) to extract the compounds from the dried and powdered plant material.[22][23]

  • HPLC Conditions:

    • Column: Intersil ODS-3V C18 (150 mm x 4.6 mm, 5 µm).[22][23][24]

    • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 35:20:45 v/v/v).[22][23][24]

    • Flow Rate: 1.0 mL/min.[22][23][24]

    • Detection: UV detection at 221 nm.[22][23][24]

  • Quantification:

    • Prepare standard solutions of cinnamaldehyde and methyleugenol of known concentrations to create calibration curves for quantification.[23]

Metabolic and Signaling Pathways

The biological effects of methyleugenol are intricately linked to its metabolism, which can lead to both detoxification and bioactivation.

Metabolic Bioactivation Pathway of Methyleugenol

Methyleugenol undergoes metabolic activation primarily in the liver, a process that is critical to its potential carcinogenicity. This pathway involves two key enzymatic steps:

  • Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9 in humans, catalyze the hydroxylation of the 1'-position of the allyl side chain to form 1'-hydroxymethyleugenol (B1222070).[7][9][25]

  • Sulfation: The resulting 1'-hydroxy metabolite is then conjugated with a sulfate (B86663) group by sulfotransferase (SULT) enzymes, such as SULT1A1, to form a reactive sulfuric acid ester.[1][8][11] This electrophilic intermediate can form DNA adducts, which are implicated in the initiation of carcinogenesis.[1][7][26]

Methyleugenol Methyleugenol Hydroxymethyleugenol 1'-Hydroxymethyleugenol Methyleugenol->Hydroxymethyleugenol Cytochrome P450 (e.g., CYP1A2, CYP2C9) Sulfated_Metabolite 1'-Sulfoxymethyleugenol (Reactive Electrophile) Hydroxymethyleugenol->Sulfated_Metabolite Sulfotransferase (e.g., SULT1A1) DNA_Adducts DNA Adducts Sulfated_Metabolite->DNA_Adducts Covalent Binding

Metabolic bioactivation of methyleugenol.
Signaling Pathways Modulated by Methyleugenol

Recent research has begun to elucidate the interaction of methyleugenol with key cellular signaling pathways, suggesting mechanisms for its observed biological activities.

  • mTOR/PI3K/Akt Pathway: Methyleugenol has been shown to downregulate key proteins in the mTOR/PI3K/Akt signaling cascade in certain cancer cells.[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy.

Methyleugenol Methyleugenol PI3K PI3K Methyleugenol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Inhibition of the mTOR/PI3K/Akt pathway by methyleugenol.
  • AMPK/GSK3β/Nrf2 Pathway: Methyleugenol can activate the AMPK/GSK3β signaling axis, which in turn leads to the nuclear retention of Nrf2.[27] Nrf2 is a master regulator of the antioxidant response, and its activation upregulates the expression of antioxidant genes, thereby protecting cells from oxidative damage.

Methyleugenol Methyleugenol AMPK AMPK Methyleugenol->AMPK GSK3b GSK3β AMPK->GSK3b Nrf2_Nuclear Nrf2 Nuclear Retention GSK3b->Nrf2_Nuclear Antioxidant_Genes Antioxidant Gene Expression Nrf2_Nuclear->Antioxidant_Genes

Activation of the AMPK/GSK3β/Nrf2 pathway by methyleugenol.

Conclusion

This technical guide provides a detailed summary of the chemical and physical properties of methyleugenol, along with practical experimental protocols and an overview of its metabolic and signaling pathways. A thorough understanding of these characteristics is essential for researchers, scientists, and drug development professionals working with this multifaceted compound. While its potential therapeutic benefits are of great interest, its metabolic activation pathway underscores the importance of careful dose-dependent studies and risk assessment in any application. Further research into the nuanced interactions of methyleugenol with cellular signaling pathways will continue to illuminate its biological significance and potential for therapeutic development.

References

An In-depth Technical Guide to Methyleugenol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol, a naturally occurring phenylpropene found in a variety of essential oils, has garnered significant scientific interest due to its diverse biological activities. These activities, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects, have positioned methyleugenol and its structural analogs as promising scaffolds in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of methyleugenol derivatives, with a focus on quantitative data and detailed experimental protocols to aid in further research and development.

Synthesis of Methyleugenol Analogs and Derivatives

The chemical structure of methyleugenol, with its reactive allyl side chain and methoxy-substituted benzene (B151609) ring, offers multiple avenues for synthetic modification. The primary strategies for generating structural analogs and derivatives involve modifications at the phenolic hydroxyl group of the precursor eugenol (B1671780) (to form ethers and esters) and reactions involving the terminal double bond of the allyl group.

Synthesis of Methyleugenol from Eugenol

Methyleugenol is most commonly synthesized from its precursor, eugenol, via a Williamson ether synthesis.

Experimental Protocol: Synthesis of Methyleugenol

  • Materials: Eugenol, dimethyl sulfate (B86663) (DMS) or methyl iodide, sodium hydroxide (B78521) (NaOH), diethyl ether or other suitable organic solvent, anhydrous sodium sulfate, distilled water.

  • Procedure:

    • Dissolve eugenol in a suitable organic solvent like diethyl ether in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide to the flask with stirring. This deprotonates the phenolic hydroxyl group of eugenol to form the sodium eugenolate salt.

    • Slowly add dimethyl sulfate or methyl iodide to the reaction mixture. The reaction is typically exothermic and may require cooling.

    • Allow the reaction to proceed at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, perform a liquid-liquid extraction. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain crude methyleugenol.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure methyleugenol.[1][2][3]

Synthesis of Methyleugenol Ether Derivatives

Other ether derivatives can be synthesized by reacting eugenol with different alkyl halides in the presence of a base, following a similar Williamson ether synthesis protocol.

Synthesis of Methyleugenol Ester Derivatives

Ester derivatives are typically synthesized by reacting eugenol with various acyl chlorides or carboxylic anhydrides in the presence of a base catalyst.

Experimental Protocol: Synthesis of a Methyleugenol Ester Derivative (e.g., Eugenyl Acetate)

  • Materials: Eugenol, acetyl chloride or acetic anhydride (B1165640), pyridine (B92270) or another suitable base, diethyl ether or other suitable organic solvent, saturated sodium bicarbonate solution, anhydrous sodium sulfate, distilled water.

  • Procedure:

    • Dissolve eugenol in a suitable organic solvent in a round-bottom flask and cool the mixture in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride to the cooled solution with stirring.

    • Add a base, such as pyridine, to catalyze the reaction and neutralize the acidic byproduct.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Perform a liquid-liquid extraction, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude eugenyl acetate.

    • Purify the product by column chromatography or distillation.[4][5]

Biological Activities and Quantitative Data

Methyleugenol and its derivatives exhibit a wide spectrum of biological activities. The following tables summarize the available quantitative data for easy comparison.

Anticancer Activity
Table 1: Anticancer Activity of Methyleugenol and its Derivatives (IC50 values in µM)
CompoundCell LineIC50 (µM)Reference
MethyleugenolRetinoblastoma RB35550
EugenolMCF-7 (Breast)22.75
EugenolMDA-MB-231 (Breast)15.09
6-allyl-3-(furan-2-yl-methyl)-8-methoxy-3,4-dihydro-2H-benzo[e] oxazineVarious21.7 µg/mL
Antioxidant Activity
Table 2: Antioxidant Activity of Methyleugenol and its Derivatives (IC50 values in µg/mL)
CompoundAssayIC50 (µg/mL)Reference
MethyleugenolDPPH2.253
EugenolDPPH4.38
Acetyl EugenolDPPH>100
Eugenol Derivative (Epoxide 16)DPPH19.3
Anti-inflammatory Activity
Table 3: Anti-inflammatory Activity of Methyleugenol and its Derivatives (IC50 values in µg/mL)
CompoundAssayIC50 (µg/mL)Reference
MethyleugenolEgg Albumin Denaturation36.44
Antimicrobial Activity
Table 4: Antimicrobial Activity of Methyleugenol and its Derivatives (MIC values in µg/mL)
CompoundOrganismMIC (µg/mL)Reference
MethyleugenolVarious Oral Bacteria>400
EugenolStaphylococcus aureus1000
Eugenol Derivatives (general)Various Bacteria500
HydroxychavicolVarious Oral Bacteria25-50

Key Signaling Pathways and Mechanisms of Action

The biological effects of methyleugenol and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Methyleugenol has been shown to inhibit this pathway, contributing to its anticancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Methyleugenol Methyleugenol Analogs Methyleugenol->PI3K Methyleugenol->Akt Nrf2_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Methyleugenol Methyleugenol Analogs Methyleugenol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_nucleus Nrf2 ARE ARE AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes activates transcription Nrf2_in_nucleus->ARE Experimental_Workflow Synthesis Synthesis of Methyleugenol Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Antioxidant Antioxidant Assays (DPPH, ABTS) InVitro->Antioxidant Anticancer Anticancer Assays (MTT, Apoptosis) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (COX, LOX) InVitro->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC, MBC) InVitro->Antimicrobial Neuroprotective Neuroprotective Assays InVitro->Neuroprotective Lead Lead Compound Identification Antioxidant->Lead Anticancer->Lead AntiInflammatory->Lead Antimicrobial->Lead Neuroprotective->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Toxicity Toxicity & PK/PD Studies InVivo->Toxicity Preclinical Preclinical Development Toxicity->Preclinical

References

A Historical Perspective on Methyleugenol Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropene found in a wide variety of plants and essential oils, including basil, nutmeg, and cloves.[1] Historically, it has been utilized as a flavoring agent in foods and beverages, a fragrance in perfumes and cosmetics, and as an insect attractant, particularly for fruit flies.[1][2][3] The initial scientific interest in methyleugenol was largely due to its potent activity as an insect kairomone, first noted in 1915 by F. M. Howlett.[2] However, its structural resemblance to known carcinogens like safrole prompted extensive toxicological investigation, shifting the research focus towards its potential health risks.[4] This guide provides an in-depth technical overview of the historical research on methyleugenol, with a focus on its carcinogenicity, genotoxicity, and the experimental protocols used in its evaluation.

Carcinogenicity Studies

The most definitive evidence regarding the carcinogenicity of methyleugenol comes from 2-year gavage studies conducted by the U.S. National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[4] These studies demonstrated clear evidence of carcinogenic activity in both species, leading to its classification as "reasonably anticipated to be a human carcinogen" by the NTP and more recently as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[5][6]

Data Presentation: Summary of NTP 2-Year Carcinogenesis Bioassay

The following tables summarize the incidence of key neoplasms observed in the NTP studies.

Table 1: Incidence of Hepatocellular Neoplasms in F344/N Rats

SexDose (mg/kg)Hepatocellular AdenomaHepatocellular CarcinomaHepatocellular Adenoma or Carcinoma (Combined)
Male03/502/505/50
3715/5012/5025/50
7529/5021/5040/50
15034/4931/4945/49
Female01/500/501/50
3711/506/5017/50
7522/5015/5032/50
15028/5024/5041/50
Source: National Toxicology Program Technical Report Series No. 491[4]

Table 2: Incidence of Hepatocellular Neoplasms in B6C3F1 Mice

SexDose (mg/kg)Hepatocellular AdenomaHepatocellular CarcinomaHepatoblastoma
Male014/507/501/50
3735/5018/505/50
7541/5030/5011/50
15043/5038/5019/50
Female04/501/500/50
3728/5010/502/50
7539/5021/508/50
15041/5033/5013/50
Source: National Toxicology Program Technical Report Series No. 491[4]

Table 3: Incidence of Other Neoplasms in Male F344/N Rats

NeoplasmDose (mg/kg)Incidence
Glandular Stomach Neuroendocrine Tumor 00/50
372/50
7510/50
15021/49
Kidney Renal Tubule Adenoma 00/50
372/50
757/50
15010/49
Mammary Gland Fibroadenoma 03/50
378/50
7515/50
15018/49
Source: National Toxicology Program Technical Report Series No. 491[4]

Experimental Protocols

NTP 2-Year Carcinogenesis Bioassay

This section outlines the general methodology employed in the pivotal NTP studies that established the carcinogenicity of methyleugenol.

  • Test Substance: Methyleugenol (approximately 99% pure) was administered in a vehicle of 0.5% methylcellulose.[4]

  • Animal Models: Male and female F344/N rats and B6C3F1 mice were used.[4]

  • Administration: The test substance was administered by gavage five days per week for 104 to 105 weeks.[4]

  • Dosage Groups:

    • Rats: 0, 37, 75, or 150 mg/kg body weight.[4]

    • Mice: 0, 37, 75, or 150 mg/kg body weight.[4]

  • Animal Husbandry: Animals were housed in environmentally controlled rooms with a 12-hour light/dark cycle. They were provided with feed and water ad libitum.

  • Clinical Observations: All animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive list of tissues was collected and preserved. Histopathological examinations were performed on all tissues from the control and high-dose groups, and on all gross lesions and target organs from all dose groups.

Genotoxicity Assays

Methyleugenol has been subjected to a range of genotoxicity assays with mixed results. It is generally negative in bacterial mutation assays but shows evidence of DNA damage in mammalian cells, particularly after metabolic activation.[3][5]

  • Salmonella typhimurium Mutagenicity Assay (Ames Test):

    • Principle: This assay uses several strains of S. typhimurium with mutations in the genes required for histidine synthesis. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that can grow on a histidine-deficient medium.

    • Methodology: Methyleugenol was tested in various strains (e.g., TA98, TA100, TA1535, TA1537) both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[7] Plates were incubated for 48-72 hours, and the number of revertant colonies was counted.

    • Results for Methyleugenol: Generally negative results were obtained.[7]

  • Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes:

    • Principle: The UDS assay measures DNA repair synthesis in cells that are not in the S-phase of the cell cycle. Genotoxic agents that damage DNA induce repair mechanisms that involve the incorporation of radiolabeled thymidine (B127349).

    • Methodology: Primary cultures of rat hepatocytes were exposed to various concentrations of methyleugenol in the presence of tritiated thymidine ([³H]-thymidine). After incubation, the cells were fixed, and autoradiography was performed. The incorporation of [³H]-thymidine into the nuclei of non-S-phase cells was quantified by counting the silver grains over the nucleus.

    • Results for Methyleugenol: Methyleugenol was shown to induce unscheduled DNA synthesis in rat hepatocytes, indicating that it causes DNA damage that is subject to repair.[3]

  • Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells:

    • Principle: The SCE assay detects the exchange of genetic material between two sister chromatids. An increase in the frequency of SCEs is an indicator of genotoxic potential.

    • Methodology: CHO cells were cultured for two cell cycles in the presence of bromodeoxyuridine (BrdU). The cells were then exposed to methyleugenol. Metaphase cells were harvested, and chromosomes were prepared and stained to differentiate the sister chromatids. The number of SCEs per cell was then scored.

    • Results for Methyleugenol: Methyleugenol was found to cause sister chromatid exchange in CHO cells.[3]

Visualization of Key Pathways

Metabolic Activation of Methyleugenol

The carcinogenicity of methyleugenol is not due to the parent compound itself but rather to its metabolic activation into a reactive intermediate that can bind to DNA.[3][5] The primary pathway involves hydroxylation and subsequent sulfation.

Metabolic Activation of Methyleugenol Methyleugenol Methyleugenol Hydroxymethyleugenol 1'-Hydroxymethyleugenol Methyleugenol->Hydroxymethyleugenol  Cytochrome P450  (CYP1A2, CYP2E1) Sulfoxymethyleugenol 1'-Sulfoxymethyleugenol (Reactive Intermediate) Hydroxymethyleugenol->Sulfoxymethyleugenol  Sulfotransferase  (SULT) DNA_Adducts DNA Adducts Sulfoxymethyleugenol->DNA_Adducts Covalent Binding

Caption: Metabolic activation of methyleugenol to a DNA-reactive intermediate.

Potential Downstream Signaling Pathways

Research suggests that methyleugenol's carcinogenic effects may involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and apoptosis.

Signaling Pathways Affected by Methyleugenol cluster_0 Methyleugenol Exposure cluster_1 Cellular Response cluster_2 Oncogenic Outcomes Methyleugenol Methyleugenol Metabolites PI3K PI3K Methyleugenol->PI3K Inhibition BetaCatenin β-catenin Mutation Frequency Increased Methyleugenol->BetaCatenin Apoptosis Apoptosis Methyleugenol->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Increased Cell Proliferation mTOR->Proliferation Promotion BetaCatenin->Proliferation Promotion Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis

Caption: Potential signaling pathways modulated by methyleugenol.

Conclusion

The historical research trajectory of methyleugenol has evolved from its characterization as a natural product and insect attractant to its thorough investigation as a multi-species, multi-site carcinogen. The pivotal studies conducted by the NTP have provided a robust dataset on its carcinogenic potential in rodents. Mechanistic studies have elucidated the critical role of metabolic activation in its genotoxicity, leading to the formation of DNA adducts. While the precise downstream signaling events are still an area of active research, modulation of pathways such as the PI3K/Akt/mTOR and an increase in β-catenin mutations have been implicated in its carcinogenic activity. This comprehensive understanding of methyleugenol's toxicological profile is essential for regulatory agencies and professionals in the fields of food safety, toxicology, and drug development.

References

Methyleugenol Metabolism: A Comparative Analysis of Rodent and Human Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyleugenol, a naturally occurring compound found in various essential oils and spices, has been classified as a rodent carcinogen, raising concerns about its potential risk to human health. Understanding the species-specific metabolic pathways of methyleugenol is crucial for accurate risk assessment and the development of safer products. This technical guide provides an in-depth comparison of methyleugenol metabolism in rodents and humans, focusing on the core pathways of bioactivation and detoxification. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and metabolic pathways are visualized to facilitate a comprehensive understanding of the metabolic fate of this compound.

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is an alkenylbenzene that has been shown to induce tumors at multiple sites in rats and mice in long-term bioassays.[1][2] The carcinogenicity of methyleugenol is attributed to its metabolic activation to electrophilic intermediates that can form DNA adducts, leading to mutations and tumor initiation.[1][3] The primary metabolic activation pathway involves the hydroxylation of the allyl side chain, followed by sulfation.[1] However, detoxification pathways also play a critical role in mitigating the toxic effects of methyleugenol. Significant qualitative and quantitative differences exist in the metabolism of methyleugenol between rodents and humans, which have important implications for extrapolating rodent carcinogenicity data to human risk assessment. This guide will dissect these differences, providing a detailed overview for researchers in toxicology and drug development.

Metabolic Pathways: Bioactivation and Detoxification

The metabolism of methyleugenol can be broadly categorized into two competing processes: bioactivation, which leads to the formation of reactive metabolites, and detoxification, which results in the formation of more readily excretable, less toxic compounds.

Bioactivation Pathway

The primary bioactivation pathway for methyleugenol involves a two-step enzymatic process:

  • 1'-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the 1'-carbon of the allyl side chain, catalyzed by cytochrome P450 (CYP) enzymes, to form 1'-hydroxymethyleugenol (B1222070). This metabolite is considered the proximate carcinogen.

  • Sulfation: Subsequently, 1'-hydroxymethyleugenol undergoes sulfation by sulfotransferase (SULT) enzymes to form the highly reactive and unstable 1'-sulfoxymethyleugenol. This ultimate carcinogen can spontaneously lose a sulfate (B86663) group to form a reactive carbocation that can bind to DNA and other macromolecules, leading to genotoxicity.

Detoxification Pathways

Several metabolic pathways contribute to the detoxification of methyleugenol and its metabolites:

  • Epoxidation: Oxidation of the 2',3'-double bond of the allyl side chain forms methyleugenol-2',3'-oxide. This epoxide can be further hydrolyzed to a diol and excreted.

  • O-Demethylation: The removal of a methyl group from the methoxy (B1213986) moieties on the benzene (B151609) ring leads to the formation of eugenol (B1671780) or isoeugenol, which can then be conjugated and excreted.

  • Glucuronidation: 1'-hydroxymethyleugenol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a stable and readily excretable glucuronide conjugate. This is a major detoxification pathway.

  • Oxidation to an Aldehyde: 1'-hydroxymethyleugenol can be further oxidized to 1'-oxomethyleugenol.

The balance between these bioactivation and detoxification pathways is a key determinant of the overall carcinogenic potential of methyleugenol in a particular species and tissue.

Species-Specific Differences in Methyleugenol Metabolism

While the overall metabolic pathways of methyleugenol are similar in rodents and humans, there are significant quantitative differences in the activities of the enzymes involved and the resulting metabolite profiles.

Cytochrome P450 Enzymes

The specific CYP isoforms responsible for the 1'-hydroxylation of methyleugenol differ between rodents and humans.

  • In Humans: At physiologically relevant concentrations, CYP1A2 is the primary enzyme responsible for the bioactivation of methyleugenol to 1'-hydroxymethyleugenol. At higher concentrations, CYP2C9, CYP2C19, and CYP2D6 also contribute to this reaction.

  • In Rats: In control rat liver microsomes, CYP2E1 has been identified as a major enzyme catalyzing the 1'-hydroxylation of methyleugenol. However, repeated administration of methyleugenol can induce the expression of other CYP enzymes, including CYP1A2 and CYP2B , which then also contribute to its metabolism.

Sulfotransferases

The sulfation of 1'-hydroxymethyleugenol is another critical step where species differences are observed.

  • In Humans: Human SULT1A1 and SULT1C2 have been shown to efficiently activate hydroxylated metabolites of methyleugenol. The expression of SULT1A1 in human liver is subject to genetic polymorphisms, including copy number variations, which can significantly affect the levels of methyleugenol-DNA adducts.

  • In Mice: Murine Sult1a1 is capable of activating 1'-hydroxymethyleugenol. Studies using Sult1a1 knockout mice have demonstrated a drastic decrease in the formation of hepatic DNA adducts from methyleugenol, highlighting the critical role of this enzyme in its genotoxicity in mice.

Quantitative Metabolite Profiles

The quantitative differences in enzyme activities lead to distinct metabolite profiles in rodents and humans.

  • The formation of 1'-hydroxymethyleugenol glucuronide, a major detoxification product, is a prominent pathway in male rat liver but is a minor pathway in human liver.

  • Conversely, the formation of 1'-oxomethyleugenol is significantly higher in human liver compared to male rat liver.

  • Studies have shown that mice produce hydroxylated metabolites of methyleugenol at a faster rate than rats or humans.

These differences suggest that humans may have a different capacity for both activating and detoxifying methyleugenol compared to rodents.

Quantitative Data on Methyleugenol Metabolism

The following tables summarize key quantitative data from in vitro studies on methyleugenol metabolism in rodent and human liver preparations.

Table 1: Kinetic Parameters for the 1'-Hydroxylation of Methyleugenol in Rat and Human Liver Microsomes

SpeciesEnzyme ComponentKm (µM)Vmax (nmol/min/nmol P450)Reference
Rat (Fischer 344) High Affinity74.9 ± 9.01.42 ± 0.17
Low Affinityseveral mM-
Human CYP1A2~20-
CYP2C9~100-
CYP2C19~200-
CYP2D6>500-

Note: Vmax for human CYPs were not explicitly stated in the same units in the reference.

Table 2: Comparative Formation of Methyleugenol Metabolites in Human, Mouse, and Rat Liver Microsomes

MetaboliteHumanMouseRatReference
1'-Hydroxymethyleugenol Significant formationHigher formation rate than human and ratSignificant formation
1'-Hydroxymethyleugenol Glucuronide Minor pathway-Major pathway in males
1'-Oxomethyleugenol Significantly higher than rat-Lower than human

Note: This table provides a qualitative summary of comparative data. Specific quantitative values vary across studies.

Experimental Protocols

This section outlines the general methodologies used in the cited studies to investigate the in vitro metabolism of methyleugenol.

Incubation with Liver Microsomes
  • Objective: To determine the kinetics and profile of Phase I metabolites of methyleugenol.

  • Materials:

    • Liver microsomes from human donors or specific rodent strains (e.g., Fischer 344 rats, B6C3F1 mice).

    • Methyleugenol (substrate).

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • A reaction mixture containing liver microsomes, phosphate buffer, and methyleugenol (dissolved in a suitable solvent like DMSO) is prepared.

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by adding the NADPH-generating system.

    • The incubation is carried out at 37°C for a specified time (e.g., 5-60 minutes).

    • The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

    • The mixture is centrifuged to pellet the protein.

    • The supernatant is collected for analysis.

  • Analysis: Metabolites in the supernatant are identified and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Incubation with Primary Hepatocytes
  • Objective: To study both Phase I and Phase II metabolism of methyleugenol in intact cells, providing a more physiologically relevant model.

  • Materials:

    • Freshly isolated primary hepatocytes from humans or rodents.

    • Cell culture medium (e.g., Williams' Medium E).

    • Methyleugenol.

  • Procedure:

    • Hepatocytes are seeded in culture plates and allowed to attach.

    • The culture medium is replaced with fresh medium containing methyleugenol at various concentrations.

    • Cells are incubated for different time points (e.g., 2 to 24 hours).

    • At the end of the incubation, both the culture medium and the cells are collected.

    • For analysis of extracellular metabolites, the medium is processed directly.

    • For intracellular metabolites and DNA adducts, the cells are lysed, and the DNA is extracted and purified.

  • Analysis: Metabolites in the medium and cell lysates are analyzed by HPLC or LC-MS/MS. DNA adducts are typically quantified using highly sensitive techniques like isotope-dilution LC-MS/MS.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of methyleugenol.

Methyleugenol_Metabolism cluster_rodent Rodent Metabolism cluster_human Human Metabolism ME_R Methyleugenol OH_ME_R 1'-Hydroxymethyleugenol ME_R->OH_ME_R CYP2E1, CYP1A2, CYP2B Epoxide_R Methyleugenol-2',3'-oxide ME_R->Epoxide_R CYPs SULF_ME_R 1'-Sulfoxymethyleugenol (Ultimate Carcinogen) OH_ME_R->SULF_ME_R Sult1a1 Glucuronide_R 1'-HME Glucuronide (Major Detoxification) OH_ME_R->Glucuronide_R UGTs Oxo_ME_R 1'-Oxomethyleugenol (Minor) OH_ME_R->Oxo_ME_R DNA_Adducts_R DNA Adducts SULF_ME_R->DNA_Adducts_R ME_H Methyleugenol OH_ME_H 1'-Hydroxymethyleugenol ME_H->OH_ME_H CYP1A2 >> CYP2C9/19/D6 Epoxide_H Methyleugenol-2',3'-oxide ME_H->Epoxide_H CYPs SULF_ME_H 1'-Sulfoxymethyleugenol (Ultimate Carcinogen) OH_ME_H->SULF_ME_H SULT1A1, SULT1C2 Glucuronide_H 1'-HME Glucuronide (Minor Detoxification) OH_ME_H->Glucuronide_H UGTs Oxo_ME_H 1'-Oxomethyleugenol (Major) OH_ME_H->Oxo_ME_H DNA_Adducts_H DNA Adducts SULF_ME_H->DNA_Adducts_H

Caption: Comparative metabolic pathways of methyleugenol in rodents and humans.

Experimental_Workflow cluster_microsomes In Vitro Metabolism (Microsomes) cluster_hepatocytes In Vitro Metabolism (Hepatocytes) Microsomes Liver Microsomes (Rodent or Human) Incubation Incubate with Methyleugenol + NADPH-generating system Microsomes->Incubation Termination Terminate Reaction Incubation->Termination Analysis_M LC-MS/MS Analysis of Phase I Metabolites Termination->Analysis_M Hepatocytes Primary Hepatocytes (Rodent or Human) Treatment Treat with Methyleugenol Hepatocytes->Treatment Harvest Harvest Cells and Medium Treatment->Harvest Analysis_H LC-MS/MS Analysis of Metabolites and DNA Adducts Harvest->Analysis_H

Caption: General experimental workflows for studying methyleugenol metabolism in vitro.

Conclusion

The metabolism of methyleugenol is a complex process involving competing pathways of bioactivation and detoxification. While the fundamental metabolic routes are conserved between rodents and humans, significant quantitative differences exist. In humans, CYP1A2 is the primary enzyme for the initial bioactivation step, whereas in rats, CYP2E1 plays a more prominent role, with inducibility of other CYPs. Furthermore, the balance between glucuronidation and oxidation of the proximate carcinogen, 1'-hydroxymethyleugenol, differs substantially, with glucuronidation being a more dominant detoxification pathway in male rats than in humans. These species-specific differences in metabolism underscore the challenges in directly extrapolating rodent carcinogenicity data to human health risk assessment. A thorough understanding of these metabolic distinctions, supported by robust in vitro and in vivo data, is essential for accurately evaluating the potential risks associated with human exposure to methyleugenol. Future research should continue to focus on refining physiologically based pharmacokinetic (PBPK) models that incorporate these species-specific metabolic parameters to provide more accurate predictions of human risk.

References

Methyleugenol: A Technical Guide on its Genotoxicity and Carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring alkenylbenzene found in numerous essential oils derived from herbs and spices, such as basil, nutmeg, and fennel. It is also used as a flavoring agent and fragrance in various consumer products[1][2][3]. Despite its widespread presence, extensive research has demonstrated that methyleugenol is a genotoxic hepatocarcinogen in rodents[1][4]. The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified methyleugenol as "reasonably anticipated to be a human carcinogen" and "possibly carcinogenic to humans (Group 2B)," respectively.

This technical guide provides a comprehensive overview of the genotoxic and carcinogenic properties of methyleugenol. It details the metabolic activation pathways leading to DNA damage, summarizes key findings from genotoxicity and carcinogenicity studies in structured tables, describes the experimental protocols for pivotal assays, and illustrates the underlying molecular mechanisms and signaling pathways.

Metabolic Activation and Genotoxicity

The genotoxicity of methyleugenol is not inherent to the parent compound but arises from its metabolic activation into reactive electrophilic intermediates. This bioactivation is a multi-step process primarily occurring in the liver.

2.1 Bioactivation Pathway

The primary pathway for methyleugenol's activation involves two key enzymatic steps:

  • 1'-Hydroxylation: Cytochrome P450 (CYP) enzymes, predominantly CYP1A2 and to a lesser extent CYP2C9 in humans, catalyze the hydroxylation of the allylic side chain to form the proximate carcinogen, 1'-hydroxymethyleugenol.

  • Sulfation: The 1'-hydroxy metabolite is then esterified by sulfotransferases (SULTs), particularly SULT1A1, to form the unstable 1'-sulfoxymethyleugenol.

  • Carbocation Formation: This sulfate (B86663) ester spontaneously loses the sulfate group to form a highly reactive carbocation.

  • DNA Adduct Formation: The electrophilic carbocation readily reacts with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable covalent DNA adducts. The major adduct identified is N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine, with a minor adduct, N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine, also being formed.

These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

G cluster_enzymes Enzymatic Activation ME Methyleugenol HME 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->HME SME 1'-Sulfoxymethyleugenol (Unstable Ester) HME->SME RC Reactive Carbocation SME->RC Spontaneous loss of SO4²⁻ DNA DNA Adducts (e.g., N2-dG, N6-dA) RC->DNA GT Genotoxicity & Mutations DNA->GT CYP CYP1A2, CYP2C9 CYP->cyp_proxy SULT SULT1A1 SULT->sult_proxy cyp_proxy->HME sult_proxy->SME

Caption: Metabolic activation pathway of methyleugenol. (Within 100 characters)

2.2 Genotoxicity Profile

Methyleugenol exhibits a mixed profile in genotoxicity assays. It is generally negative in bacterial mutation assays but positive in mammalian cell systems that possess the necessary metabolic activation enzymes, particularly those involving DNA repair and damage endpoints.

Table 1: Summary of Methyleugenol Genotoxicity Data

Assay Type Test System Concentration / Dose Range Metabolic Activation (S9) Result Reference(s)
Gene Mutation Salmonella typhimurium (Ames Test) Not specified With and without S9 Negative
Gene Mutation gpt delta transgenic rats (in vivo) 100 mg/kg/day for 13 weeks N/A Positive (in liver)
DNA Repair Unscheduled DNA Synthesis (UDS) 10 - 500 µM N/A (primary hepatocytes) Positive
DNA Adducts F344 Rats & B6C3F1 Mice (in vivo) Not specified N/A Positive (in liver)
DNA Adducts Human Liver Samples N/A N/A Positive
DNA Strand Breaks Comet Assay (in vivo, rat liver) 2000 mg/kg N/A Positive (oxidative damage)
Chromosomal Effects Sister Chromatid Exchange (SCE) Not specified With S9 Positive
Chromosomal Effects Chromosomal Aberrations Not specified With and without S9 Negative

| Chromosomal Effects | Micronucleus Test (in vivo, mouse) | Up to 1000 mg/kg | N/A | Negative | |

2.3 Key Experimental Protocols

2.3.1 Unscheduled DNA Synthesis (UDS) Assay in Primary Hepatocytes

  • Objective: To measure DNA repair synthesis in non-S-phase cells as an indicator of DNA damage.

  • Methodology:

    • Hepatocyte Isolation: Primary hepatocytes are isolated from male Fischer 344 rats or female B6C3F1 mice via collagenase perfusion.

    • Cell Culture: Cells are plated on coverslips and allowed to attach.

    • Treatment: Cultures are exposed to various concentrations of methyleugenol (e.g., 10-500 µM) in the presence of ³H-thymidine for a defined period (e.g., 18-24 hours).

    • Inhibition of Replicative DNA Synthesis: Hydroxyurea is often included to suppress normal S-phase DNA synthesis.

    • Autoradiography: After incubation, cells are fixed, and coverslips are coated with photographic emulsion.

    • Analysis: The slides are developed after a period of exposure. The incorporation of ³H-thymidine into the DNA of non-S-phase cells is quantified by counting the silver grains over the nucleus using a microscope. A significant increase in the net grain count over the control indicates a positive UDS response.

2.3.2 In Vivo DNA Adduct Analysis by UPLC-MS/MS

  • Objective: To quantify specific methyleugenol-DNA adducts in target tissues.

  • Methodology:

    • Dosing: Animals (e.g., mice) are administered methyleugenol via oral gavage or intraperitoneal injection.

    • Tissue Collection: At a specified time point, animals are euthanized, and the liver is harvested.

    • DNA Isolation: Genomic DNA is isolated from the liver tissue using standard enzymatic or chemical extraction methods.

    • DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides.

    • Quantification: The hydrolysate is analyzed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

    • Isotope Dilution: Stable isotope-labeled internal standards for the specific adducts (e.g., N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine) are added to the samples before analysis to ensure accurate and specific quantification. Adduct levels are typically expressed as the number of adducts per 10⁸ normal nucleosides.

Carcinogenicity

Long-term animal bioassays have provided clear evidence of the carcinogenic activity of methyleugenol in multiple species and at multiple tissue sites.

3.1 Two-Year Rodent Bioassay Findings

The most definitive data come from the National Toxicology Program (NTP) 2-year gavage studies in F344/N rats and B6C3F1 mice.

  • In Rats: Methyleugenol administration resulted in a dose-dependent increase in the incidence of liver neoplasms (hepatocellular adenoma, carcinoma, and hepatoblastoma) in both males and females. Additionally, it caused rare benign and malignant neuroendocrine tumors in the glandular stomach of both sexes. Male rats also showed increased incidences of renal tubule adenoma, mammary gland fibroadenoma, and skin fibromas/fibrosarcomas.

  • In Mice: There was clear evidence of carcinogenic activity in both male and female mice, based on significant dose-related increases in the incidence of hepatocellular adenoma and carcinoma. Malignant neuroendocrine tumors of the glandular stomach were also considered related to methyleugenol exposure in male mice.

Table 2: Summary of Carcinogenicity of Methyleugenol in F344/N Rats (2-Year Gavage Study)

Sex Dose (mg/kg/day) Organ Tumor Type Incidence
Male 0 Liver Hepatocellular Carcinoma 3/50 (6%)
37 15/50 (30%)
75 29/50 (58%)
Male 0 Glandular Stomach Neuroendocrine Tumor (Malignant) 0/50 (0%)
150 10/50 (20%)
Male 0 Kidney Renal Tubule Adenoma 1/50 (2%)
75 6/50 (12%)
Female 0 Liver Hepatocellular Adenoma or Carcinoma 3/50 (6%)
37 32/50 (64%)
75 44/50 (88%)
150 48/50 (96%)
Female 0 Glandular Stomach Neuroendocrine Tumor (Benign or Malignant) 0/50 (0%)
75 11/50 (22%)
150 22/50 (44%)

(Source: Adapted from NTP Technical Report 491)

Table 3: Summary of Carcinogenicity of Methyleugenol in B6C3F1 Mice (2-Year Gavage Study)

Sex Dose (mg/kg/day) Organ Tumor Type Incidence
Male 0 Liver Hepatocellular Adenoma or Carcinoma 16/50 (32%)
37 38/50 (76%)
75 46/50 (92%)
150 47/50 (94%)
Female 0 Liver Hepatocellular Carcinoma 2/50 (4%)
37 24/50 (48%)
75 40/50 (80%)
150 41/50 (82%)

(Source: Adapted from NTP Technical Report 491)

3.2 Experimental Protocol: NTP 2-Year Gavage Study

  • Objective: To evaluate the chronic toxicity and carcinogenic potential of methyleugenol following long-term oral administration.

  • Methodology:

    • Test Animals: F344/N rats and B6C3F1 mice (50 animals/sex/dose group).

    • Vehicle: Methyleugenol (approx. 99% pure) was suspended in 0.5% methylcellulose.

    • Administration: The test substance was administered by oral gavage, 5 days per week, for 104 weeks.

    • Dose Groups (Rats): 0 (vehicle control), 37, 75, or 150 mg/kg body weight/day. An additional stop-exposure group received 300 mg/kg for 53 weeks followed by the vehicle for the remainder of the study.

    • Dose Groups (Mice): 0 (vehicle control), 37, 75, or 150 mg/kg body weight/day.

    • Observations: Animals were monitored twice daily for clinical signs of toxicity. Body weights were recorded weekly.

    • Pathology: At the end of the 2-year period, a complete necropsy was performed on all animals. All organs and tissues were examined macroscopically, and a comprehensive list of tissues was collected, preserved, and examined microscopically by a pathologist.

    • Data Analysis: The incidences of neoplasms in the dosed groups were compared statistically with those in the vehicle control group.

Signaling Pathways in Carcinogenesis

The genotoxic events initiated by methyleugenol-DNA adducts can lead to the dysregulation of critical signaling pathways that control cell growth, proliferation, and apoptosis.

  • Wnt/β-catenin Pathway: A high frequency of activating mutations in the β-catenin gene (Ctnnb1) has been observed in methyleugenol-induced liver tumors in mice. These mutations are a hallmark of a genotoxic mechanism and lead to the stabilization and nuclear accumulation of the β-catenin protein. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors, leading to the upregulation of target genes like c-Myc and Cyclin D1, which drive cell proliferation and tumor development.

  • PI3K/Akt/mTOR Pathway: While some studies explore methyleugenol's anticancer effects at high concentrations in specific cancer cell lines (which may involve inhibition of this pro-survival pathway), its role in methyleugenol-induced carcinogenesis is less clear. However, genotoxic stress can modulate this pathway. Persistent DNA damage can lead to either apoptosis or, if repair fails and apoptosis is evaded, the activation of survival pathways like PI3K/Akt, contributing to the clonal expansion of mutated cells.

  • Gene Expression Changes: Early-stage exposure to methyleugenol in mice upregulates genes involved in cell cycle control and growth response (e.g., p21, Egr1, Cyclin G1) and downregulates tumor suppressor genes, indicating a cellular response to genotoxic stress and the initiation of carcinogenic processes.

G cluster_ME Methyleugenol-Induced Genotoxicity cluster_Wnt Wnt/β-catenin Pathway cluster_Outcome Cellular Outcome DNA_Adducts DNA Adducts BetaCatenin_mut β-catenin Gene (Ctnnb1) Mutation DNA_Adducts->BetaCatenin_mut Replication Error BetaCatenin_stab β-catenin Stabilization & Nuclear Accumulation BetaCatenin_mut->BetaCatenin_stab TCF_LEF TCF/LEF Transcription Factors BetaCatenin_stab->TCF_LEF Activation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Upregulation Proliferation Increased Cell Proliferation TargetGenes->Proliferation Tumor Tumor Formation (Hepatocellular Carcinoma) Proliferation->Tumor

Caption: Role of β-catenin mutations in methyleugenol carcinogenesis. (Within 100 characters)

Human Relevance and Risk

The carcinogenic mechanism observed in rodents is considered relevant to humans for several reasons:

  • Metabolic Competence: Human liver microsomes and hepatocytes can metabolize methyleugenol to its proximate carcinogen, 1'-hydroxymethyleugenol. The key enzymes, CYP1A2 and SULT1A1, are active in the human population.

  • DNA Adducts in Humans: Crucially, methyleugenol-specific DNA adducts have been detected in surgical liver samples from the general human population, confirming that bioactivation and DNA damage occur at typical exposure levels.

  • Genetic Polymorphisms: Individual susceptibility to methyleugenol's genotoxicity is influenced by genetic factors. Copy number variations (CNVs) and polymorphisms in the SULT1A1 gene, which affect its expression and activity, are significantly correlated with the levels of methyleugenol-DNA adducts found in human liver tissue. Individuals with higher SULT1A1 activity may be at greater risk.

Conclusion

Methyleugenol is a potent, multisite carcinogen in rodents, with the liver being a primary target. Its carcinogenicity is driven by a well-defined genotoxic mechanism involving metabolic activation by CYP and SULT enzymes to a reactive carbocation that forms pro-mutagenic DNA adducts. The detection of these same adducts in human liver tissue and the understanding of the genetic factors influencing their formation underscore the potential carcinogenic risk to humans. Given that methyleugenol is a genotoxic carcinogen, a threshold for its carcinogenic effect cannot be assumed, warranting efforts to minimize human exposure.

References

The Alluring Deception: A Technical Guide to Methyleugenol's Role in Insect Attraction and Pollination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyleugenol, a naturally occurring phenylpropanoid, plays a pivotal and complex role in the intricate dance between plants and insects. Found in over 450 plant species across 80 families, this volatile compound acts as a powerful attractant, primarily for male fruit flies of the family Tephritidae, most notably the oriental fruit fly, Bactrocera dorsalis.[1][2][3][4] This in-depth technical guide explores the multifaceted functions of methyleugenol, from its biosynthesis and role in pollination to its exploitation in pest management strategies. We delve into the underlying signaling pathways, detail key experimental protocols for its study, and present quantitative data on its attractant properties.

Introduction: The Dual Role of a Plant Volatile

Plants produce a vast arsenal (B13267) of chemical compounds for defense and reproduction.[2] Methyleugenol, derived from the shikimate pathway, is a prime example of a compound with a dual function. While it can deter herbivores and possesses antifungal and antibacterial properties, its most notable role is as a potent synomone, a semiochemical that benefits both the emitter (the plant) and the receiver (the insect). In many orchid species, particularly of the genus Bulbophyllum, methyleugenol in the floral fragrance is the primary attractant for male fruit flies, which act as pollinators. For the insects, the reward is not nectar but the compound itself, which they avidly consume. This pharmacophagous behavior is driven by the fact that methyleugenol is a precursor for the synthesis of male sex pheromones, directly impacting their reproductive success.

Biosynthesis of Methyleugenol in Plants

The production of methyleugenol is a branch of the phenylpropanoid pathway. The final, critical step involves the conversion of eugenol (B1671780) to methyleugenol by the enzyme eugenol O-methyltransferase (EOMT). The biosynthesis is not uniform throughout the plant, with concentrations varying in leaves, flowers, fruits, and roots. For instance, in sweet basil, the phenylpropanoids are stored in oily glands on the leaves and are released upon damage, attracting male Bactrocera fruit flies.

Methyleugenol_Biosynthesis cluster_enzymes Key Enzymes Phenylalanine Phenylalanine Caffeic_Acid Caffeic Acid Phenylalanine->Caffeic_Acid PAL Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol CCR, CAD Eugenol Eugenol Coniferyl_Alcohol->Eugenol EGS Methyleugenol Methyleugenol Eugenol->Methyleugenol EOMT PAL PAL: Phenylalanine ammonia (B1221849) lyase CCR CCR: Cinnamoyl-CoA reductase CAD CAD: Cinnamyl alcohol dehydrogenase EGS EGS: Eugenol synthase EOMT EOMT: Eugenol O-methyltransferase

Biosynthetic pathway of methyleugenol from phenylalanine.

Insect Attraction and Behavioral Responses

The attraction of certain insect species to methyleugenol is remarkably specific and potent. This is most extensively studied in Tephritid fruit flies, where the response is predominantly observed in males. Field studies have consistently shown that traps baited with methyleugenol capture thousands of male fruit flies, while females are generally not attracted.

Quantitative Data on Insect Attraction

The following tables summarize quantitative data from various studies on the attractant properties of methyleugenol for different insect species.

Table 1: Attraction of Bactrocera species to Methyleugenol

SpeciesLureMean Flies/Trap/Day (FTD)LocationReference
Bactrocera xanthodesMethyl-isoeugenol33.0 ± 1.8Tonga
Bactrocera xanthodesMethyleugenol10.7 ± 1.0Tonga
Bactrocera xanthodes1,2-dimethoxy-4-propylbenzene3.1 ± 0.5Tonga
Bactrocera dorsalisMethyleugenolNot specifiedAustralia & PNG
Bactrocera musaeMethyleugenolNot specifiedAustralia & PNG
Bactrocera umbrosaMethyleugenolNot specifiedPNG

Table 2: Impact of Methyleugenol Consumption on Bactrocera umbrosa Mating Behavior

Age (Days After Emergence)Male Response to Methyleugenol (%)Mating Occurrence
7~22%No
10>50%Start of sexual maturity
10-27Peak AttractionCorresponds with sexual maturity

Data from a study on the attraction and consumption of methyleugenol by male Bactrocera umbrosa, which showed that attraction increases with age and corresponds with sexual maturity. ME-fed males also exhibited earlier calling activity and higher mating success.

Table 3: Toxicity of Methyleugenol as a Fumigant against Fruit Flies

SpeciesConcentrationMortality/Knockdown (%)
Ceratitis capitata0.50%96%
Ceratitis capitata0.75%100%
Bactrocera cucurbitae0.50%98%
Bactrocera cucurbitae0.75%97%
Bactrocera dorsalis10-100%35-53%

Data from Chang et al. (2009) showing the variable toxicity of methyleugenol as a fumigant against different fruit fly species.

Olfactory Signaling Pathway

The detection of methyleugenol by insects occurs through olfactory sensory neurons (OSNs) located primarily in the antennae. Recent research has identified specific olfactory receptors (ORs) responsible for recognizing methyleugenol. In Bactrocera dorsalis, the olfactory receptor BdorOR94b1 has been shown to be essential for detecting this compound. Genetic disruption of this receptor leads to a complete loss of both physiological and behavioral responses to methyleugenol.

Once the odorant molecule binds to the OR, it triggers a cascade of intracellular events leading to the depolarization of the OSN and the transmission of a signal to the brain, resulting in the observed attraction behavior.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane ME Methyleugenol (ME) OBP Odorant Binding Protein (OBP) ME->OBP OR Olfactory Receptor (e.g., BdorOR94b1) OBP->OR Ion_Channel Ion Channel OR->Ion_Channel activates Orco Olfactory Receptor Co-receptor (Orco) Orco->Ion_Channel forms complex with OR Depolarization Neuron Depolarization Ion_Channel->Depolarization opens Signal Signal to Brain Depolarization->Signal Behavior Attraction Behavior Signal->Behavior

Generalized olfactory signaling pathway for methyleugenol detection.

Experimental Protocols

The study of methyleugenol's effects on insects involves a range of bioassays and analytical techniques.

Olfactory Bioassays

Several methods are used to measure the attraction of insects to methyleugenol under controlled laboratory conditions.

  • Y-Tube Olfactometer: This apparatus consists of a Y-shaped glass tube. An insect is introduced at the base of the 'Y' and is presented with a choice between two arms, one containing the test odor (methyleugenol) and the other a control (e.g., solvent only). The choice of the insect is recorded to determine preference.

  • Small-Cage Arena: Insects are placed in a small cage containing a trap baited with methyleugenol and a control trap. The number of insects captured in each trap over a specific period is counted.

  • Rotating Carousel Field-Cage: This setup involves a rotating carousel with multiple traps, some baited with methyleugenol and others with control substances. This design helps to minimize positional bias in a larger cage environment.

Experimental_Workflow_Olfactory_Bioassay cluster_setup Experimental Setup cluster_bioassay Bioassay Insect_Prep Prepare Insects (e.g., sexually mature males) Y_Tube Y-Tube Olfactometer Insect_Prep->Y_Tube Cage_Assay Small-Cage Arena Insect_Prep->Cage_Assay Carousel Rotating Carousel Insect_Prep->Carousel Lure_Prep Prepare Lure (Methyleugenol at known concentration) Lure_Prep->Y_Tube Lure_Prep->Cage_Assay Lure_Prep->Carousel Control_Prep Prepare Control (Solvent only) Control_Prep->Y_Tube Control_Prep->Cage_Assay Control_Prep->Carousel Data_Collection Data Collection (Record choices or trap captures) Y_Tube->Data_Collection Cage_Assay->Data_Collection Carousel->Data_Collection Data_Analysis Statistical Analysis (e.g., Chi-square, t-test) Data_Collection->Data_Analysis Conclusion Draw Conclusions (Attraction, Repellency, or No Effect) Data_Analysis->Conclusion

Generalized workflow for olfactory bioassays.
Field Trapping

Field trials are essential to validate laboratory findings and assess the effectiveness of methyleugenol as a lure in a natural environment.

  • Trap Design: Steiner traps are commonly used. These are cylindrical traps with openings that allow insects to enter but make it difficult for them to escape.

  • Lure and Toxicant: A wick or dispenser containing methyleugenol is placed inside the trap. For pest control applications (Male Annihilation Technique), the lure is mixed with an insecticide.

  • Experimental Design: Traps are placed in a grid pattern in the study area. The number of captured insects is recorded at regular intervals.

Spectrophotometric Determination of Methyleugenol

A simple and rapid colorimetric method can be used for the quantitative determination of methyleugenol. This involves the oxidative coupling of methyleugenol with 3-methyl benzothiazoline-2-one hydrazone (MBTH) in the presence of ferric chloride, which produces a blue-colored product that can be measured spectrophotometrically at 619 nm.

Role in Mating Behavior and Pheromone Production

The consumption of methyleugenol has a profound impact on the mating success of male fruit flies. After ingestion, methyleugenol is metabolized and its derivatives are incorporated into the male's sex pheromone, which is stored in the rectal gland. One of the key metabolites is (E)-coniferyl alcohol (ECF), which significantly enhances the attractiveness of male leks to females. Males that have fed on methyleugenol exhibit increased signaling behavior (wing-fanning) and achieve greater mating success compared to unfed males.

ME_Mating_Behavior ME_Source Methyleugenol Source (e.g., Flower) Male_Fly Male Fruit Fly ME_Source->Male_Fly attracts Ingestion Ingestion of ME Male_Fly->Ingestion Mating_Success Enhanced Mating Success Male_Fly->Mating_Success Metabolism Metabolism in Gut Ingestion->Metabolism Pheromone_Precursor (E)-coniferyl alcohol (ECF) Metabolism->Pheromone_Precursor Rectal_Gland Storage in Rectal Gland Pheromone_Precursor->Rectal_Gland Pheromone_Release Pheromone Release (during lekking) Rectal_Gland->Pheromone_Release Female_Fly Female Fruit Fly Pheromone_Release->Female_Fly attracts Increased_Attraction Increased Female Attraction Female_Fly->Increased_Attraction Increased_Attraction->Mating_Success

Logical relationship of methyleugenol consumption to mating success.

Detoxification Mechanisms

While highly attractive, methyleugenol can also be toxic to insects at high concentrations. Insects that have evolved to utilize methyleugenol possess efficient detoxification mechanisms. Studies have shown that feeding on methyleugenol can induce the expression of detoxification genes, particularly those encoding cytochrome P450s and glutathione (B108866) S-transferases (GSTs). These enzymes help to rapidly metabolize and clear the compound, preventing toxic effects.

Conclusion

Methyleugenol is a remarkable natural product that highlights the complex chemical communication between plants and insects. Its role as a potent attractant for specific insect species has led to fascinating co-evolutionary relationships, particularly in the context of pollination. For researchers, a thorough understanding of the biosynthesis, olfactory perception, and behavioral effects of methyleugenol is crucial. This knowledge not only provides insights into fundamental ecological interactions but also has significant practical applications in the development of environmentally friendly pest management strategies and potentially in the design of novel insect attractants or repellents for various applications. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for furthering research in this dynamic field.

References

Preliminary in vitro studies of methyleugenol cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in vitro studies on the cytotoxicity of methyleugenol. It includes a summary of quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of the primary signaling pathways involved in methyleugenol-induced cellular responses.

Data Presentation: Quantitative Cytotoxicity of Methyleugenol and Its Metabolites

The following tables summarize the key quantitative data from various in vitro studies on the cytotoxicity of methyleugenol and its metabolites. These values highlight the compound's variable effects across different cell lines and experimental conditions.

Table 1: IC50 Values for Methyleugenol and Its Metabolites

Compound/MetaboliteCell LineAssayExposure TimeIC50 Value
MethyleugenolRetinoblastoma RB355MTTNot Specified50 µM[1]
Methyleugenol-2',3'-epoxideChinese hamster V79WST-1, SRB48h / 72h70-90 µM[2]
3'-OxomethylisoeugenolChinese hamster V79WST-1, SRB48h / 72h70-90 µM[2]
EugenolPrimary Hepatocytes (Rat & Mouse)LDH ReleaseNot Specified~200-300 µM[3]
IsoeugenolPrimary Hepatocytes (Rat & Mouse)LDH ReleaseNot Specified~200-300 µM[3]

Table 2: Genotoxicity and Other Cytotoxic Effects of Methyleugenol

EffectCell LineAssayConcentration
Unscheduled DNA Synthesis (UDS)Primary Hepatocytes (Rat & Mouse)UDS Assay10 - 500 µM
DNA Strand BreaksChinese hamster V79Comet Assay≥10 µM[4]

Experimental Protocols

This section details the methodologies for key in vitro assays commonly used to assess the cytotoxicity of methyleugenol.

Cell Viability and Proliferation Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of methyleugenol or its metabolites and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

    • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability.

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • WST-1 Reagent Addition: Add WST-1 reagent (typically a 1:10 dilution in cell culture medium) to each well.

    • Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time can vary between cell types.

    • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 420 and 480 nm.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

    • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Solubilization: Air-dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

Cytotoxicity Assays

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: Lactate (B86563) dehydrogenase is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.

    • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm.

Genotoxicity Assays

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

  • Protocol:

    • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

    • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.

    • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage.

This test detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

  • Protocol:

    • Cell Treatment: Treat cell cultures with methyleugenol at various concentrations.

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of nuclear division.

    • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.

    • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).

    • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_cytotoxicity cluster_assays Cytotoxicity & Viability Assays cluster_genotoxicity Genotoxicity Assays MTT MTT Assay WST1 WST-1 Assay SRB SRB Assay LDH LDH Assay Comet Comet Assay Micronucleus Micronucleus Test start Cell Culture (e.g., V79, HT29, Hepatocytes) treatment Treatment with Methyleugenol start->treatment incubation Incubation (Variable Time) treatment->incubation incubation->MTT Metabolic Activity incubation->WST1 Metabolic Activity incubation->SRB Protein Content incubation->LDH Membrane Integrity incubation->Comet DNA Damage incubation->Micronucleus Chromosomal Damage

Caption: General experimental workflow for in vitro cytotoxicity and genotoxicity assessment of methyleugenol.

Signaling Pathway Diagrams

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway ME Methyleugenol Bax Bax ME->Bax activates Bcl2 Bcl-2 ME->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by methyleugenol.

cell_cycle_arrest_pathway cluster_g2m G2/M Phase Regulation ME Methyleugenol p53 p53 ME->p53 activates p21 p21 p53->p21 induces expression Cdk1_CyclinB Cdk1/Cyclin B Complex p21->Cdk1_CyclinB inhibits G2M_Transition G2 to M Transition Cdk1_CyclinB->G2M_Transition promotes Arrest G2/M Arrest G2M_Transition->Arrest is blocked

Caption: Signaling pathway for methyleugenol-induced G2/M cell cycle arrest.

mtor_pi3k_akt_pathway cluster_pathway PI3K/Akt/mTOR Pathway ME Methyleugenol PI3K PI3K ME->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes Autophagy Autophagy mTOR->Autophagy inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by methyleugenol.

References

Methodological & Application

Synthesis of Methyleugenol from Eugenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyleugenol from eugenol (B1671780). Two primary synthetic methodologies are presented: the classical Williamson ether synthesis using dimethyl sulfate (B86663) and a greener approach utilizing dimethyl carbonate. This guide includes comprehensive experimental procedures, tabulated data for easy comparison of reaction parameters, and diagrams illustrating the synthetic workflow and relevant biological pathways. The content is intended to equip researchers in organic chemistry, pharmacology, and drug development with the necessary information to efficiently synthesize and understand the biological context of methyleugenol.

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring phenylpropanoid found in a variety of essential oils from plants such as basil, nutmeg, and cloves.[1][2] It serves as a versatile precursor in the synthesis of fine chemicals and has significant biological activities, including its well-documented role as a potent insect attractant, particularly for fruit flies of the Bactrocera genus.[1][2][3][4] Furthermore, methyleugenol has been investigated for its potential pharmacological effects, including antioxidant, anticancer, and neuroprotective properties.[5][6] Its interaction with biological systems, including metabolic pathways and cellular signaling cascades like the mTOR/PI3K/Akt pathway, is an active area of research.[5][6]

The synthesis of methyleugenol is most commonly achieved through the methylation of the hydroxyl group of eugenol. This document details two effective methods for this conversion, providing researchers with both a traditional and an environmentally benign option.

Synthetic Protocols

Two primary methods for the synthesis of methyleugenol from eugenol are detailed below. The first is the Williamson ether synthesis, a robust and widely used method. The second is a greener synthesis employing dimethyl carbonate as a methylating agent.

Williamson Ether Synthesis using Dimethyl Sulfate

The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfate.[2][4] In this protocol, eugenol is deprotonated by a base to form the phenoxide, which then acts as a nucleophile, attacking the methyl group of dimethyl sulfate.[7]

Experimental Protocol:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 10 g (0.061 mol) of eugenol.[8]

  • Base Addition: Prepare a solution of 3.5 g (0.0875 mol) of sodium hydroxide (B78521) (NaOH) in 20 mL of distilled water and add it to the flask while stirring. This reaction is exothermic; maintain the temperature as needed.[7][8]

  • Methylation: Slowly add 8.06 mL (0.085 mol) of dimethyl sulfate (DMS) dropwise into the mixture over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained around 103°C.[8]

  • Reaction Completion: After the addition of DMS is complete, continue to stir and reflux the mixture for an additional hour.[8]

  • Work-up:

    • Cool the reaction mixture and dilute it with 25 mL of distilled water.[8]

    • Transfer the mixture to a separatory funnel. The product, methyleugenol, will form the upper organic layer.

    • Separate the organic layer. Extract the aqueous layer with n-hexane (2 x 20 mL) to recover any residual product.[8]

    • Combine all organic layers and wash with a 10% NaOH solution (5 mL) to remove any unreacted eugenol, followed by washing with distilled water until the aqueous layer is neutral.[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]

    • Filter to remove the drying agent.

    • Remove the solvent (n-hexane) using a rotary evaporator to yield crude methyleugenol.[8]

    • For higher purity, the product can be purified by vacuum distillation.

Data Presentation:

ParameterValueReference
Eugenol 10 g (0.061 mol)[8]
Sodium Hydroxide 3.5 g (0.0875 mol)[8]
Dimethyl Sulfate 8.06 mL (0.085 mol)[8]
Reaction Temperature 103°C[8]
Reaction Time 2 hours (1 hr addition, 1 hr reflux)[8]
Reported Yield Up to 99.14%[8]
Purity (GC-MS) >98%[8]
Green Synthesis using Dimethyl Carbonate and a Phase-Transfer Catalyst

This method presents an environmentally friendlier alternative to traditional methylation, using dimethyl carbonate (DMC) as a non-toxic methylating agent and a phase-transfer catalyst (PTC) to facilitate the reaction between the solid base and the liquid organic phase.[9][10]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, combine eugenol, potassium carbonate (K₂CO₃), and a phase-transfer catalyst such as polyethylene (B3416737) glycol 800 (PEG-800).[9][10]

  • Reagent Ratios: The optimal molar ratio of reactants is reported as n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08.[10]

  • Methylation: Heat the mixture to 140°C. Add dimethyl carbonate (DMC) dropwise at a rate of 0.09 mL/min.[9][10]

  • Reaction Completion: Maintain the reaction at 140°C for 3 hours.[10]

  • Work-up and Purification: The specific work-up procedure for this reaction involves filtration to remove the solid catalyst and base, followed by removal of excess DMC and purification of the resulting methyleugenol, typically by distillation.

Data Presentation:

ParameterValueReference
Methylating Agent Dimethyl Carbonate (DMC)[9][10]
Base Potassium Carbonate (K₂CO₃)[9][10]
Catalyst Polyethylene Glycol 800 (PEG-800)[9][10]
Molar Ratio 1:3:0.09:0.08 (Eugenol:DMC:K₂CO₃:PEG-800)[10]
Reaction Temperature 140°C[10]
Reaction Time 3 hours[10]
Reported Eugenol Conversion 93.1%[10]
Reported Methyleugenol Yield 86.1%[10]

Diagrams

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of methyleugenol from eugenol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Eugenol Eugenol Reaction_Vessel Reaction Vessel (Stirring, Heating) Eugenol->Reaction_Vessel Base Base (NaOH or K₂CO₃) Base->Reaction_Vessel Methylating_Agent Methylating Agent (DMS or DMC) Methylating_Agent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Methyleugenol Methyleugenol Distillation->Methyleugenol

Caption: General workflow for the synthesis of methyleugenol.

Biosynthesis Pathway of Methyleugenol

Methyleugenol is synthesized in plants from the amino acid phenylalanine via the phenylpropanoid pathway.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid CCOMT Coniferyl_Acetate Coniferyl Acetate Ferulic_Acid->Coniferyl_Acetate CCR, CAAT Eugenol Eugenol Coniferyl_Acetate->Eugenol EGS Methyleugenol Methyleugenol Eugenol->Methyleugenol EOMT

Caption: Biosynthesis of methyleugenol from phenylalanine.

Metabolic and Signaling Pathway of Methyleugenol

In mammals, methyleugenol is metabolized in the liver, and it has been shown to modulate signaling pathways such as the mTOR/PI3K/Akt pathway, which is implicated in cancer.

Signaling_Pathway cluster_metabolism Metabolism (Liver) cluster_signaling mTOR/PI3K/Akt Signaling Methyleugenol Methyleugenol 1_Hydroxymethyleugenol 1'-Hydroxymethyleugenol Methyleugenol->1_Hydroxymethyleugenol CYP450 PI3K PI3K Methyleugenol->PI3K Inhibition Akt Akt Methyleugenol->Akt Inhibition mTOR mTOR Methyleugenol->mTOR Inhibition Reactive_Carbocation Reactive Carbocation 1_Hydroxymethyleugenol->Reactive_Carbocation Sulfation DNA_Adducts DNA Adducts Reactive_Carbocation->DNA_Adducts PI3K->Akt Akt->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Metabolism and impact on the mTOR/PI3K/Akt pathway.

Conclusion

The synthesis of methyleugenol from eugenol is a straightforward and high-yielding process. The choice between the Williamson ether synthesis with dimethyl sulfate and the greener approach with dimethyl carbonate will depend on the specific requirements of the laboratory, including considerations of yield, safety, and environmental impact. The provided protocols and data offer a solid foundation for researchers to produce methyleugenol for further investigation into its diverse biological activities and applications. The diagrams of the synthetic workflow and biological pathways serve to contextualize the chemical synthesis within its broader scientific relevance.

References

Application Notes and Protocols for the Analytical Quantification of Methyleugenol in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of methyleugenol in serum samples using three distinct and robust analytical methodologies: Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of the appropriate method will depend on the required sensitivity, selectivity, and available instrumentation.

Summary of Analytical Methods

The quantification of methyleugenol in a complex biological matrix like serum requires sensitive and selective analytical methods. This document outlines three validated approaches:

  • GC-HRMS: This is a highly sensitive and specific method, ideal for detecting trace levels of methyleugenol. It utilizes solid-phase extraction for sample cleanup and an isotopically labeled internal standard for accurate quantification.

  • HPLC-UV: A more accessible method that is suitable for toxicokinetic studies where higher concentrations of methyleugenol are expected. The sample preparation involves a straightforward protein precipitation step.

  • UPLC-MS/MS: This method offers a balance of high sensitivity, specificity, and rapid analysis time. It employs a simple protein precipitation for sample preparation and is well-suited for high-throughput applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each of the described analytical methods for the determination of methyleugenol.

ParameterGC-HRMSHPLC-UVUPLC-MS/MS
Limit of Detection (LOD) 3.1 pg/g[1][2]Not explicitly stated, but quantifiable down to 0.050 µg/mLNot explicitly stated for serum, but comparable methods for other matrices suggest low µg/kg levels
Limit of Quantification (LOQ) Not explicitly stated, but calibration curve is linear near the LOD0.050 µg/mL[3]Not explicitly stated, but quantifiable in the µg/L range for related compounds[2]
Linearity Range Linear over 3 orders of magnitude[4]0.050 to 10.0 µg/mL1-200 µg/L (for related eugenol (B1671780) derivatives)
Precision (CV%) 14% over a 200-pg/g rangeNot explicitly stated2.7%-9.1% (for related eugenol derivatives)
Recovery Not explicitly statedDetermined to be acceptable77.6%-111.4% (for related eugenol derivatives)
Sample Volume 4 g serum200 µL plasma100 µL plasma

Experimental Workflows

experimental_workflows cluster_gchrms GC-HRMS Workflow cluster_hplcuv HPLC-UV Workflow cluster_uplcmsms UPLC-MS/MS Workflow g1 Serum Sample (4g) g2 Spike with ¹³C₃-Methyleugenol Internal Standard g1->g2 g3 Protein Denaturation (50% Formic Acid) g2->g3 g4 Solid-Phase Extraction (C18 SPE Column) g3->g4 g5 Elution with Methylene (B1212753) Chloride g4->g5 g6 GC-HRMS Analysis g5->g6 g7 Data Quantification g6->g7 h1 Plasma Sample (200µL) h2 Protein Precipitation (Acetonitrile) h1->h2 h3 Centrifugation h2->h3 h4 Collect Supernatant h3->h4 h5 HPLC-UV Analysis h4->h5 h6 Data Quantification h5->h6 u1 Plasma Sample (100µL) u2 Add Internal Standard u1->u2 u3 Protein Precipitation (Acetonitrile) u2->u3 u4 Vortex & Centrifuge u3->u4 u5 Collect Supernatant u4->u5 u6 UPLC-MS/MS Analysis u5->u6 u7 Data Quantification u6->u7

Figure 1: Comparative experimental workflows for methyleugenol quantification.

Experimental Protocols

Protocol 1: Quantification of Methyleugenol in Serum by GC-HRMS

This protocol is based on the method developed by Barr et al. (2000) and is suitable for detecting very low concentrations of methyleugenol.

1. Materials and Reagents

  • Methyleugenol standard

  • ¹³C₃-Methyleugenol internal standard

  • Formic acid, 50% (v/v)

  • Methylene chloride

  • Purified water

  • C18 Solid-Phase Extraction (SPE) columns

  • Human serum

2. Sample Preparation

  • Weigh a 4 g aliquot of serum into a glass test tube.

  • Spike the serum with a known amount of ¹³C₃-methyleugenol internal standard.

  • Vortex the sample and allow it to equilibrate for approximately 5 minutes.

  • Add 4 mL of 50% formic acid to denature the serum proteins and vortex.

  • Pass the denatured serum through a preconditioned C18 SPE column.

  • Wash the SPE column with 2 mL of purified water.

  • Elute the methyleugenol and the internal standard from the SPE column with 5 mL of methylene chloride.

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

3. GC-HRMS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 300°C, hold for 5 min

  • Mass Spectrometer: High-resolution mass spectrometer capable of operating in selected ion monitoring (SIM) mode.

  • Ionization Mode: Electron Impact (EI)

  • Monitored Ions:

    • Methyleugenol: m/z 178.0994 (quantification), 163.0759 (confirmation)

    • ¹³C₃-Methyleugenol (internal standard): m/z 181.1094

4. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the methyleugenol quantification ion to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of methyleugenol in the unknown samples from this calibration curve.

Protocol 2: Quantification of Methyleugenol in Plasma by HPLC-UV

This protocol is adapted from the method by Graves and Runyon (1995) for rodent plasma and is suitable for toxicokinetic studies.

1. Materials and Reagents

2. Sample Preparation

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add acetonitrile to precipitate the plasma proteins. The original method does not specify the volume, a 3:1 or 4:1 ratio of acetonitrile to plasma is common practice.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

3. HPLC-UV Analysis

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile-water mixture. The exact ratio should be optimized for best separation, a starting point could be 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Methyleugenol has a UV absorbance maximum around 278 nm.

  • Injection Volume: 20 µL.

4. Quantification

Prepare a calibration curve by plotting the peak area of methyleugenol against the concentration of the calibration standards prepared in the same matrix. Calculate the concentration of methyleugenol in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Quantification of Methyleugenol in Plasma by UPLC-MS/MS

This protocol is based on a method for the analysis of methyleugenol in mouse plasma.

1. Materials and Reagents

  • Methyleugenol standard

  • Internal standard (e.g., a structurally similar compound not present in the sample, or an isotopically labeled methyleugenol)

  • Acetonitrile, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297)

  • Water, LC-MS grade

  • Mouse or human plasma

2. Sample Preparation

  • Pipette 100 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate the proteins.

  • Shake or vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate or vials for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Agilent ZORBAX-SB Column-C18 (2.1 × 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 5 mM ammonium acetate in water

    • B: Acetonitrile

  • Gradient: Isocratic with 45% A and 55% B.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX) with an ESI ion source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for methyleugenol and the internal standard need to be optimized.

4. Quantification

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of methyleugenol in the unknown samples using this calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing a bioanalytical method for methyleugenol.

bioanalytical_method_development cluster_development Method Development Logic A Define Analytical Requirements (Sensitivity, Throughput) B Select Analytical Technique (GC-MS, HPLC, LC-MS/MS) A->B C Optimize Sample Preparation (SPE, LLE, PPT) B->C D Optimize Instrumental Parameters (Column, Mobile Phase, MS settings) C->D D->C E Method Validation (Linearity, Accuracy, Precision) D->E E->D F Routine Sample Analysis E->F

Figure 2: Logical workflow for bioanalytical method development.

References

Application Note: Quantitative Analysis of Methyleugenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyleugenol is a naturally occurring compound found in various essential oils and plants, which is also used as a flavoring and fragrance agent.[1][2] Due to potential carcinogenicity, its presence in food, cosmetics, and other consumer products is regulated.[3][4][5] This application note provides a detailed protocol for the sensitive and accurate quantification of methyleugenol using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose. The described methodology is applicable to various matrices, including essential oils, food products, and cosmetics.

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a phenylpropanoid that contributes to the aromatic profile of numerous plants and their essential oils, such as basil, nutmeg, and tea tree oil. While it has applications as a flavoring agent and in fragrances, concerns have been raised about its potential toxicity, leading regulatory bodies like the European Commission to establish maximum allowable concentrations in consumer products. Accurate and reliable analytical methods are therefore crucial for monitoring methyleugenol levels to ensure consumer safety and regulatory compliance.

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, making it an ideal method for analyzing methyleugenol. This document outlines a comprehensive GC-MS method, including sample preparation, instrumental analysis, and data processing, to provide researchers and drug development professionals with a practical guide for methyleugenol analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of various GC-MS methods for methyleugenol analysis reported in the literature.

MatrixLinearity Range (µg/L)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Citation
Food Samples (Solid)4 - 50050.0-94.15 - 101.18
Food Samples (Semi-solid)4 - 50050.0-94.15 - 101.18
Food Samples (Liquid Beverages)4 - 5001.0-94.15 - 101.18
Fish Fillet5 - 5000.20.776.4 - 99.9
Human Serum-3.1 pg/g--

Experimental Protocols

This section provides a detailed methodology for the analysis of methyleugenol in different sample matrices using GC-MS.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

a) Essential Oils (e.g., Tea Tree Oil):

  • Add 5 µL of the essential oil into a 2 mL GC vial.

  • Add 1 mL of n-hexane as a dilution solvent.

  • If an internal standard is used, add a known concentration (e.g., 50 mg/L of n-tetradecane).

  • Mix the solution thoroughly before injection.

b) Solid and Semi-Solid Food Samples:

  • A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for sample clean-up.

  • Homogenize a representative portion of the sample.

  • Perform an extraction with a suitable solvent like acetonitrile.

  • The extract is then purified using a dispersive solid-phase extraction (d-SPE) step.

  • The final extract is concentrated and reconstituted in a solvent suitable for GC-MS analysis, such as hexane.

c) Liquid Samples (e.g., Beverages, Creams):

  • For liquid beverages, a simple dilution may be sufficient.

  • For cosmetic creams, direct contact sorptive tape extraction can be used. Alternatively, a liquid-liquid extraction with a non-polar solvent can be performed.

  • For aqueous samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for methyleugenol analysis. Optimization may be required based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector, operated in splitless mode for trace analysis.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A mid-polarity column such as a DB-1701 (60 m x 0.25 mm x 0.25 µm) or a non-polar column like a DB-5ms is suitable.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scan from m/z 40 to 400.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of methyleugenol. The molecular ion (m/z 178) is a key ion for quantification.

Calibration and Quantification
  • Prepare a series of calibration standards of methyleugenol in a suitable solvent (e.g., hexane) covering the expected concentration range in the samples.

  • Inject the calibration standards into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the target ion (m/z 178) against the concentration of methyleugenol.

  • Analyze the prepared samples and determine the concentration of methyleugenol using the calibration curve.

  • The use of an internal standard, such as methyleugenol-D3, can improve the accuracy and precision of the quantification.

Visualizations

GC-MS Workflow for Methyleugenol Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Matrix Sample Matrix (Essential Oil, Food, Cosmetic) Extraction Extraction / Dilution (LLE, SPE, QuEChERS) Matrix->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup FinalSample Final Sample in Volatile Solvent Cleanup->FinalSample Injection Injection FinalSample->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Processing Data Processing (Peak Integration) MS->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for methyleugenol analysis by GC-MS.

Mass Spectrum of Methyleugenol

The mass spectrum of methyleugenol is characterized by a prominent molecular ion peak at m/z 178. Other significant fragment ions can be observed, which aid in its identification. A representative mass spectrum can be found in public databases such as the NIST WebBook.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of methyleugenol in a variety of sample matrices. The protocol can be adapted to meet the specific requirements of different laboratories and sample types. Adherence to proper sample preparation and instrument optimization is crucial for achieving accurate and precise results, which are essential for regulatory compliance and ensuring the safety of consumer products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Methyleugenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyleugenol is a naturally occurring compound found in various essential oils and plants, such as cinnamon and nutmeg.[1][2] It is utilized as a flavoring agent in foods and beverages and as a fragrance ingredient in perfumes and cosmetics. However, due to potential toxicological concerns, regulatory bodies have established limits for its presence in consumer products. Consequently, sensitive and reliable analytical methods for the detection and quantification of methyleugenol are crucial for quality control and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of methyleugenol in various matrices.

Principle of the Method

This method employs reversed-phase HPLC (RP-HPLC) to separate methyleugenol from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of acetonitrile (B52724), methanol, and water.[1][3][4] The analyte is then detected by a UV detector at a wavelength where methyleugenol exhibits significant absorbance. Quantification is performed by comparing the peak area of methyleugenol in the sample to that of a known concentration standard.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for methyleugenol detection, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1 (Plant Matrix)Method 2 (Plasma)Method 3 (Essential Oils)
HPLC Column Intersil ODS-3V C18 (150 mm x 4.6 mm, 5 µm)Reversed-phase C18Wakosil–II C18
Mobile Phase Methanol:Acetonitrile:Water (35:20:45 v/v/v)Acetonitrile:Water mixtureTernary gradient of Ammonium Acetate buffer (pH 4.7), Methanol, and Acetonitrile
Flow Rate 1.0 mL/minNot Specified1.1 mL/min
Detection Wavelength 221 nmUV DetectionNot Specified
Retention Time Not SpecifiedNot SpecifiedNot Specified
Linearity Range 2-10 µg/mL0.050 - 10.0 µg/mLNot Specified
Correlation Coefficient (r²) >0.999Not SpecifiedNot Specified

Table 2: Method Validation Parameters

ParameterMethod 1 (Plant Matrix)Method 2 (Plasma)Method 3 (General)
Limit of Detection (LOD) Not SpecifiedNot Specified0.05 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified0.2 µg/mL
Accuracy (% Recovery) 99.09% - 99.20%Acceptable for toxicokinetic studies~100%
Precision (%RSD) < 2%Acceptable for toxicokinetic studies< 0.5% (Intra-day and Inter-day)

Experimental Protocols

This section provides a detailed methodology for the analysis of methyleugenol using HPLC-UV.

Materials and Reagents
  • Methyleugenol reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water

  • Syringe filters (0.22 µm or 0.45 µm)

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of methyleugenol reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the instrument (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

A. Plant Material (e.g., Cinnamon Bark)

  • Weigh a known amount of the powdered plant material.

  • Add a suitable volume of methanol.

  • Extract the methyleugenol using an ultrasonic bath for a specified time.

  • Filter the extract through a 0.22 µm syringe filter prior to injection.

B. Plasma Samples

  • To a known volume of plasma, add acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

C. Essential Oils

  • Accurately weigh the essential oil sample.

  • Dilute the sample with a mixture of acetonitrile and the mobile phase (1:1).

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

HPLC-UV Analysis
  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A degassed mixture of Methanol, Acetonitrile, and Water (e.g., 35:20:45 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • UV Detector Wavelength: 221 nm.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.

    • Inject the prepared sample solutions.

    • Inject a standard solution periodically to check for system suitability and instrument drift.

Data Analysis
  • Identify the methyleugenol peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Integrate the peak area of methyleugenol in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of methyleugenol in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Methyleugenol Calibration_Curve->Quantification

Caption: HPLC analysis workflow for methyleugenol.

Logical Relationship of Method Validation

method_validation cluster_parameters Validation Parameters Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ

Caption: Key parameters for HPLC method validation.

References

Methyleugenol as a Flavoring Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol (4-allyl-1,2-dimethoxybenzene) is a naturally occurring compound found in a variety of plants and their essential oils, including basil, tarragon, nutmeg, and cloves.[1][2] It has been historically used as a flavoring agent in a range of food products such as baked goods, non-alcoholic beverages, chewing gum, and candies.[3] However, due to toxicological concerns, its use and regulatory status have been subject to significant review and revision globally. This document provides detailed application notes and experimental protocols relevant to the study of methyleugenol for researchers, scientists, and professionals in drug development.

Regulatory Status and Safety Profile

The regulatory landscape for methyleugenol as a food additive is varied. In the United States, methyleugenol was previously considered "generally recognized as safe" (GRAS) but this status was revoked by the FDA in 2018 for its use as a synthetic flavoring substance in food, based on evidence of carcinogenicity in animal studies. The European Union prohibits the addition of methyleugenol to food and has established maximum limits for its presence in foods containing ingredients with naturally occurring methyleugenol.

Toxicological studies, notably by the National Toxicology Program (NTP), have demonstrated that methyleugenol is a multi-site, multi-species carcinogen in rodents, inducing tumors primarily in the liver, glandular stomach, and other tissues. The International Agency for Research on Cancer (IARC) has classified methyleugenol as "probably carcinogenic to humans" (Group 2A).

The carcinogenicity of methyleugenol is linked to its metabolic activation. A primary pathway involves hydroxylation to 1'-hydroxymethyleugenol, which can then be sulfated to a reactive intermediate capable of forming DNA adducts.

Data Presentation

Table 1: Natural Occurrence and Concentration of Methyleugenol in Select Foods and Essential Oils
Food/Essential OilTypical Concentration RangeReference
Basil (sweet)Can be a major constituent of essential oil
NutmegConstituent of essential oil
TarragonConstituent of essential oil
ClovesConstituent of essential oil
Bananas< 0.1 mg/kg
Grapefruit< 0.1 mg/kg
PestoCan lead to high dietary exposure
Table 2: Regulatory Limits and Dietary Exposure Estimates for Methyleugenol
Region/OrganizationRegulation/FindingValueReference
European UnionMaximum level in certain compound foods1 - 60 mg/kg depending on food category
United States (FDA)Use as a synthetic flavoring agentProhibited
Estimated Daily Intake (USA)Mean per capita~81.3 µ g/day
Estimated Daily Intake (Europe)Mean per capita~9.6 µ g/day
Table 3: Summary of Toxicological Data from NTP Rodent Bioassays
SpeciesDose Levels (mg/kg bw/day)Key FindingsReference
F344/N Rats37, 75, 150Increased incidence of hepatocellular adenoma and carcinoma, neuroendocrine tumors of the glandular stomach.
B6C3F1 Mice37, 75, 150Increased incidence of hepatocellular adenoma, carcinoma, and hepatoblastoma.

Experimental Protocols

Protocol 1: Analysis of Methyleugenol in Food Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of methyleugenol in a food matrix.

1. Sample Preparation (QuEChERS Method Adaptation)

  • Homogenize 5-10 g of the food sample.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) and an appropriate internal standard (e.g., methyleugenol-d3).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Add the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms).

  • Injector: Set to a temperature of 250°C with a splitless injection of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute.

    • Ramp to 280°C at 20°C/minute, hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for methyleugenol (e.g., m/z 178, 163, 147) and the internal standard.

  • Quantification: Create a calibration curve using standards of known methyleugenol concentrations.

Protocol 2: In Vitro Genotoxicity Assessment using the Comet Assay (Single Cell Gel Electrophoresis)

This protocol is designed to detect DNA strand breaks in cells exposed to methyleugenol or its metabolites.

1. Cell Culture and Treatment

  • Culture a suitable cell line (e.g., HepG2, V79) to 70-80% confluency.

  • Treat cells with various concentrations of methyleugenol (and its metabolites, if available) for a defined period (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

2. Slide Preparation

  • Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with low melting point agarose (B213101) (0.5% w/v) at a 1:10 ratio (v/v).

  • Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.

  • Allow the agarose to solidify at 4°C for 10 minutes.

3. Lysis

  • Carefully remove the coverslip and immerse the slides in cold lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.

4. Alkaline Unwinding and Electrophoresis

  • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

  • Let the DNA unwind for 20-40 minutes.

  • Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

5. Neutralization and Staining

  • Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

6. Visualization and Scoring

  • Visualize the comets using a fluorescence microscope.

  • Use image analysis software to quantify DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. An increase in these parameters indicates DNA damage.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol can be used to investigate the effects of methyleugenol on key signaling pathways involved in cell growth and proliferation. Some studies suggest methyleugenol can modulate this pathway.

1. Cell Treatment and Lysis

  • Seed cells (e.g., cancer cell lines) and treat with desired concentrations of methyleugenol for a specified time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other relevant pathway proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway.

Visualizations

Methyleugenol_Metabolism Methyleugenol Methyleugenol Hydroxylation CYP-mediated 1'-Hydroxylation Methyleugenol->Hydroxylation Bioactivation Detoxification Detoxification Pathways (e.g., Glucuronidation) Methyleugenol->Detoxification Metabolism Hydroxy_ME 1'-Hydroxymethyleugenol (Proximate Carcinogen) Hydroxylation->Hydroxy_ME Sulfation Sulfotransferase (SULT) Hydroxy_ME->Sulfation Hydroxy_ME->Detoxification Conjugation Sulfate_Ester 1'-Sulfooxymethyleugenol (Ultimate Carcinogen) Sulfation->Sulfate_Ester DNA_Adducts DNA Adducts Sulfate_Ester->DNA_Adducts Tumor_Initiation Tumor Initiation DNA_Adducts->Tumor_Initiation

Caption: Metabolic activation pathway of methyleugenol leading to DNA adduct formation.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Methyleugenol Methyleugenol (Potential Modulator) Methyleugenol->Akt ? Methyleugenol->mTORC1 ?

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential modulation points.

Experimental_Workflow_Comet_Assay A Cell Culture & Treatment with Methyleugenol B Cell Harvesting A->B C Embedding Cells in Agarose on Slide B->C D Cell Lysis C->D E Alkaline Unwinding D->E F Electrophoresis E->F G Neutralization & Staining F->G H Fluorescence Microscopy & Image Analysis G->H

Caption: Experimental workflow for the in vitro Comet Assay.

References

Application Notes and Protocols: Methyleugenol as an Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyleugenol is a naturally occurring phenylpropanoid found in over 450 plant species across 80 families.[1][2][3] It serves as a powerful and specific attractant for males of numerous fruit fly species, particularly those in the genus Bactrocera, such as the Oriental fruit fly (Bactrocera dorsalis). This potent kairomonal activity has led to its widespread use in pest management programs for monitoring, mass trapping, and male annihilation techniques.[4][5] These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of methyleugenol as an insect attractant.

Data Presentation

The efficacy of methyleugenol as an attractant can be influenced by various factors including the concentration of the lure, the design of the trap, and environmental conditions. Below are summaries of quantitative data from field trials.

Table 1: Efficacy of Methyleugenol Traps in Reducing Mango Infestation by Bactrocera dorsalis

TreatmentFruit Infestation (%) - Year 1Fruit Infestation (%) - Year 2
Methyl Eugenol (B1671780) Trap1.131.34
Chemical Control (Farmer's Practice)1.740.74
Control (No Treatment)48.4Not specified

Source: Field evaluation of methyl eugenol trap for the management of Oriental fruit fly, Bactrocera dorsalis Hendel (Diptera: Tephritidae) infesting mango.[6]

Table 2: Comparison of Trap Catches with Different Methyleugenol Formulations for Bactrocera zonata

Lure Combination (Ratio)Grand Average FTD (Flies per Trap per Day)
Methyl Eugenol alone20.41
Methyl Eugenol + Clove Oil (1:1)19.21
Methyl Eugenol + Lavender Oil (1:1)19.06
Methyl Eugenol + Eucalyptus Oil (1:1)28.34
Methyl Eugenol + Eucalyptus Oil (2:1)31.75
Methyl Eugenol + Clove Oil (2:1)25.44

Source: Stability of Methyl Eugenol-Essential Oils Combinations as Attractants for Bactrocera Zonata (Saunders) (Diptera).[7]

Table 3: Effect of Trap Design and Methyleugenol Amount on Bactrocera dorsalis Capture

Trap Size (mL)ME Amount (mL)Trap Entrance Size (cm)Mean Number of Flies Captured
15001.5Not specifiedSignificantly higher than other treatments
Not specified1.50.5 x 0.5Most effective with longer field longevity

Source: Evaluation of Trap Size, Trap Entrance Size and Methyl Eugenol Amount for the Catch of Bactrocera Dorsalis Hendel.[8]

Experimental Protocols

Protocol 1: Preparation of Methyleugenol-Baited Traps for Fruit Fly Monitoring

Objective: To prepare and deploy traps for monitoring the population of methyleugenol-responsive fruit flies.

Materials:

  • Plastic bottles (1-liter capacity)

  • Utility knife or scissors

  • Wire for hanging

  • Cotton wicks or dispensers

  • Methyleugenol

  • An insecticide (e.g., malathion, spinosad) - Optional, for kill traps

  • Soapy water

  • Latex gloves

Procedure:

  • Trap Construction:

    • Thoroughly clean and dry the plastic bottles.

    • Create 3-4 entry holes (approximately 2-3 cm in diameter) on the sides of the bottle, just above the midpoint. A heated piece of metal can be used to create clean holes.

    • Make a small hole in the cap and thread a wire through it to create a hanger.

  • Bait Preparation:

    • Wear latex gloves when handling methyleugenol and any insecticide.

    • Impregnate a cotton wick with 1-2 mL of methyleugenol.

    • If preparing a "lure-and-kill" trap, mix the methyleugenol with a small amount of an approved insecticide according to the manufacturer's instructions.

  • Trap Assembly:

    • Suspend the baited cotton wick from the wire hanger inside the bottle, ensuring it is positioned near the entry holes.

    • For wet traps, fill the bottom of the bottle with a few inches of soapy water to drown the captured flies.

  • Trap Deployment:

    • Hang the traps from the branches of host trees at a height of 1.5 to 2.0 meters above the ground.[9]

    • For monitoring purposes, use 3-5 traps per hectare.[10]

    • Place traps at least 50 meters apart to avoid interference.[9]

    • Label each trap with the date of deployment and the lure type.

  • Data Collection and Maintenance:

    • Check the traps weekly.

    • Count and record the number of captured target insects.

    • Remove captured insects at each check.

    • Replenish the lure and insecticide as needed, typically every 4-8 weeks, depending on environmental conditions.

Protocol 2: Field Efficacy Trial of a New Methyleugenol Formulation

Objective: To evaluate the effectiveness of a new methyleugenol formulation compared to a standard lure for attracting a target fruit fly species.

Materials:

  • Standard methyleugenol lure (positive control)

  • Experimental methyleugenol formulation

  • Identical insect traps for all treatments

  • Randomized block experimental design layout for the field site

  • Data collection sheets

Procedure:

  • Experimental Design:

    • Select a suitable field site with a known population of the target fruit fly.

    • Design a randomized complete block experiment with multiple replicates (blocks).

    • Within each block, randomly assign the different lure treatments (e.g., new formulation, standard lure, and a negative control with no lure).

  • Trap Preparation and Deployment:

    • Prepare and bait the traps according to Protocol 1, using the different lure formulations for each treatment group.

    • Deploy the traps in the field according to the randomized design. Ensure a minimum distance of 50 meters between traps.

  • Data Collection:

    • At regular intervals (e.g., weekly), collect the captured flies from each trap.

    • Identify and count the number of target fruit flies in each trap.

    • Record the data for each trap and treatment group.

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the attractiveness of the different lure formulations.

    • Compare the performance of the new formulation to the standard lure and the negative control.

Visualizations

Signaling Pathway

signaling_pathway cluster_air Airborne Odor cluster_antenna Insect Antenna cluster_brain Insect Brain ME Methyleugenol (ME) OBP Odorant Binding Protein (OBP) ME->OBP Binding OR Olfactory Receptor (e.g., BdorOR94b1) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Signal Transduction AL Antennal Lobe OSN->AL Signal Transmission MB Mushroom Body AL->MB Signal Processing Behavior Behavioral Response (Attraction) MB->Behavior Decision Making

Caption: Olfactory signaling pathway for methyleugenol attraction in insects.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase A Design Experiment (e.g., Randomized Block) B Prepare Traps (e.g., Plastic Bottle Traps) A->B C Prepare Lures (Methyleugenol Formulations) B->C D Deploy Traps in Field C->D E Weekly Trap Monitoring & Insect Collection D->E F Identify & Count Target Insects E->F G Statistical Analysis (e.g., ANOVA) F->G H Interpret Results & Conclude G->H

Caption: Experimental workflow for evaluating methyleugenol-based insect attractants.

References

Application Notes and Protocols for the Use of Methyleugenol as an Anesthetic in Laboratory Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only. Methyleugenol has been shown to be a carcinogen in rodents with prolonged exposure and should be handled with appropriate safety precautions. Its use as an anesthetic should be carefully considered and justified within an approved animal use protocol.

Introduction

Methyleugenol, a naturally occurring phenylpropanoid found in various essential oils, has been investigated for its anesthetic properties in laboratory rodents.[1][2] It has been suggested as an alternative to other injectable anesthetics, with some studies indicating a faster induction time compared to pentobarbital (B6593769).[1][2] However, its use is associated with significant toxicity, including carcinogenicity, which must be a primary consideration.[1] This document provides an overview of its application as an anesthetic, including available data on dosage and administration, a sample protocol, and important safety considerations.

Anesthetic Properties and Efficacy

Methyleugenol has been shown to induce a state of anesthesia in both mice and rats, characterized by the loss of the righting reflex. When administered via intraperitoneal (IP) injection, it has been reported to be the most active and least toxic among several eugenol (B1671780) derivatives for this purpose.

Comparison with Pentobarbital

In a comparative study with pentobarbital in rats, methyleugenol demonstrated a more rapid induction of anesthesia. However, the duration of anesthesia was found to be similar for both drugs. Animals anesthetized with methyleugenol were reported to be more easily operated on, exhibited less cyanosis, and had better recovery compared to those anesthetized with pentobarbital.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anesthetic use of methyleugenol in rodents. It is important to note that the available literature lacks extensive dose-ranging studies for achieving different planes of anesthesia.

Parameter Species Dosage Route of Administration Effect Induction Time Duration of Anesthesia Reference
AnesthesiaMouse200 mg/kgIntraperitoneal (IP)Loss of righting reflexNot specifiedNot specified
AnesthesiaRat200 mg/kgIntraperitoneal (IP)AnesthesiaMore rapid than pentobarbitalSame as pentobarbital

Experimental Protocols

The following protocols are based on the available literature and general best practices for rodent anesthesia. Researchers should optimize these protocols for their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.

Materials
  • Methyleugenol

  • Vehicle (e.g., saline + Tween-80)

  • Sterile syringes and needles (23-25 gauge)

  • Heating pad

  • Ophthalmic ointment

  • Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

  • Emergency support supplies (e.g., oxygen source)

Anesthetic Solution Preparation

Methyleugenol is not readily soluble in water. A common method for preparation is to create a suspension.

  • Prepare a vehicle solution of 0.9% sterile saline with 0.6-1.0% Tween-80.

  • Add the desired amount of methyleugenol to the vehicle to achieve the final concentration for injection.

  • Vortex or sonicate the mixture to ensure a fine and uniform suspension immediately before administration.

Anesthetization Protocol (Intraperitoneal Injection)

This protocol is a general guideline for inducing anesthesia for short, non-painful procedures based on the reported effective dose for loss of righting reflex. Note: The suitability of this dose for surgical anesthesia has not been definitively established.

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dose volume.

    • Ensure the animal is healthy and properly acclimated.

  • Anesthetic Administration:

    • Draw the calculated volume of the methyleugenol suspension into a sterile syringe.

    • Gently restrain the animal.

    • Administer the methyleugenol via intraperitoneal (IP) injection in the lower right quadrant of the abdomen, being careful to avoid the cecum and urinary bladder.

  • Induction and Monitoring:

    • Place the animal in a clean, quiet cage on a heating pad set to maintain normothermia (37°C).

    • Monitor the animal continuously for the loss of the righting reflex to determine the onset of anesthesia.

    • Once the righting reflex is lost, apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.

    • Assess the depth of anesthesia by checking for a lack of response to a pedal withdrawal reflex (toe pinch).

  • Physiological Monitoring During Anesthesia:

    • Respiratory Rate: Monitor the rate and pattern of breathing. A normal respiratory rate for a mouse under anesthesia is 55-100 breaths per minute. A significant decrease or shallow, rapid breathing may indicate the animal is too deep or too light, respectively.

    • Heart Rate: Monitor heart rate. For a mouse, a pulse rate of 300-500 beats per minute is expected.

    • Body Temperature: Maintain core body temperature between 36.0°C and 38.0°C using a regulated heating pad.

    • Mucous Membrane Color: Check the color of the mucous membranes (e.g., paws, nose). They should be pink, not pale or blue, indicating adequate oxygenation.

  • Recovery:

    • After the procedure, continue to keep the animal on a heating pad in a quiet, clean cage.

    • Monitor the animal continuously until it has fully recovered the righting reflex and is ambulatory.

    • Do not leave a recovering animal unattended.

    • Do not return the animal to its home cage with other animals until it is fully recovered to prevent potential injury or cannibalism.

Visualizations

Experimental Workflow for Methyleugenol Anesthesia

AnesthesiaWorkflow cluster_pre Pre-Anesthesia cluster_anesthesia Anesthesia cluster_post Post-Anesthesia animal_prep Animal Preparation (Weighing) dose_calc Dose Calculation animal_prep->dose_calc Weight sol_prep Anesthetic Solution Preparation dose_calc->sol_prep Concentration admin IP Administration sol_prep->admin Suspension induction Induction (Loss of Righting Reflex) admin->induction monitoring Physiological Monitoring (HR, RR, Temp) induction->monitoring Anesthetized State recovery Recovery (Regain Righting Reflex) monitoring->recovery Procedure End return_cage Return to Home Cage recovery->return_cage Fully Ambulatory

References

Application Notes and Protocols for In Vivo Studies of Methyleugenol Toxicokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo toxicokinetics of methyleugenol, a compound of interest in food safety, toxicology, and drug metabolism studies. The following sections detail quantitative toxicokinetic data, standardized experimental protocols, and key metabolic pathways.

Introduction

Methyleugenol is a naturally occurring alkenylbenzene found in various herbs and spices. It is also used as a flavoring agent and fragrance.[1][2] Due to its widespread human exposure and structural similarity to the known carcinogen safrole, methyleugenol has been the subject of extensive toxicological evaluation.[1][3] Studies have shown that methyleugenol is a potent hepatocarcinogen in rodent models.[4] Its carcinogenicity is linked to its metabolic activation to reactive intermediates that can form DNA adducts. Understanding the in vivo toxicokinetics of methyleugenol is crucial for risk assessment and for elucidating its mechanisms of toxicity.

Quantitative Toxicokinetic Data

The toxicokinetics of methyleugenol have been characterized in both rats and mice following oral (gavage) and intravenous administration. Methyleugenol is rapidly absorbed and cleared from the bloodstream, with extensive first-pass metabolism. The following tables summarize key toxicokinetic parameters from in vivo studies in F344 rats and B6C3F₁ mice.

Table 1: Toxicokinetic Parameters of Methyleugenol in Male F344 Rats Following a Single Gavage Dose
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)
37133 ± 480.25154 ± 40
75453 ± 1530.5607 ± 200
1501840 ± 8800.52890 ± 1230
Data presented as mean ± standard deviation.
Source: Adapted from publicly available toxicokinetic studies.
Table 2: Toxicokinetic Parameters of Methyleugenol in Male B6C3F₁ Mice Following a Single Gavage Dose
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)
37340 ± 1300.25280 ± 80
75920 ± 4100.25830 ± 310
1503460 ± 15400.253980 ± 1610
Data presented as mean ± standard deviation.
Source: Adapted from publicly available toxicokinetic studies.
Table 3: Toxicokinetic Parameters of Methyleugenol in F344 Rats and B6C3F₁ Mice Following a Single Intravenous Dose of 37 mg/kg
SpeciesSexClearance (L/hr/kg)Vd (L/kg)t½ (hr)
RatMale4.3 ± 0.84.1 ± 0.70.7 ± 0.1
RatFemale4.9 ± 0.64.5 ± 0.50.6 ± 0.1
MouseMale10.1 ± 1.510.9 ± 1.80.7 ± 0.1
MouseFemale11.2 ± 2.011.3 ± 1.70.7 ± 0.1
Data presented as mean ± standard deviation. Vd = Volume of distribution, t½ = half-life.
Source: Adapted from publicly available toxicokinetic studies.

Experimental Protocols

The following protocols are generalized methodologies based on published in vivo studies of methyleugenol toxicokinetics.

Animal Models and Husbandry
  • Species: F344/N rats and B6C3F1 mice are commonly used models.

  • Age and Weight: Young adult animals (e.g., 6-8 weeks old) are typically used.

  • Housing: Animals should be housed in environmentally controlled conditions with a 12-hour light/dark cycle.

  • Diet: A standard laboratory diet and water should be provided ad libitum. Animals are typically fasted overnight before dosing.

Dosing and Sample Collection Protocol
  • Dose Preparation: Methyleugenol is typically dissolved in a vehicle such as corn oil for gavage administration or a suitable solvent for intravenous injection.

  • Administration:

    • Oral Gavage: Administer the prepared methyleugenol solution directly into the stomach using a gavage needle.

    • Intravenous Injection: Administer the dose via a cannulated vein (e.g., jugular vein).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Blood can be collected via retro-orbital sinus, tail vein, or cardiac puncture (terminal procedure).

    • Use appropriate anticoagulant tubes (e.g., containing EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

Analytical Method for Methyleugenol Quantification
  • Technique: High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for quantifying methyleugenol in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate methyleugenol from the plasma matrix.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small percentage of formic acid is common.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for methyleugenol and an internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Methyleugenol

Methyleugenol undergoes a complex metabolic activation process, primarily in the liver, which is crucial for its toxicity. The key pathway involves hydroxylation followed by sulfation to form a reactive electrophile that can bind to DNA.

metabolic_pathway ME Methyleugenol OH_ME 1'-Hydroxymethyleugenol ME->OH_ME CYP450 (Hydroxylation) Sulfated_ME 1'-Sulfooxymethyleugenol (Reactive Electrophile) OH_ME->Sulfated_ME SULTs (Sulfation) DNA_Adducts DNA Adducts Sulfated_ME->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathway of methyleugenol leading to DNA adduct formation.

Experimental Workflow for In Vivo Toxicokinetic Study

The following diagram outlines the typical workflow for conducting an in vivo toxicokinetic study of methyleugenol.

experimental_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats or Mice) Dosing Dosing (Gavage or IV) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction HPLC_MSMS HPLC-MS/MS Analysis Sample_Extraction->HPLC_MSMS PK_Modeling Pharmacokinetic Modeling HPLC_MSMS->PK_Modeling Data_Reporting Data Reporting PK_Modeling->Data_Reporting

Caption: A typical experimental workflow for an in vivo methyleugenol toxicokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Methyleugenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyleugenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyleugenol, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my methyleugenol synthesis consistently low?

A1: Low yields can stem from several factors. Incomplete deprotonation of eugenol (B1671780) is a common culprit. Ensure a sufficiently strong base and anhydrous conditions are used to drive the formation of the eugenolate anion. Another possibility is the use of a weak methylating agent or insufficient stoichiometry. The reaction temperature and time are also critical; ensure they are optimized for the specific protocol being used. Finally, inefficient extraction or purification can lead to product loss.

Q2: My final product is a brownish oil, not the expected colorless to pale yellow liquid. What causes this discoloration?

A2: The brownish color often indicates the presence of impurities, which could be unreacted eugenol, byproducts from side reactions, or decomposition products.[1] Eugenol is prone to oxidation, and prolonged exposure to air or high temperatures can lead to colored impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if possible and that purification methods like distillation are performed under reduced pressure to minimize thermal stress on the product.

Q3: I am observing the formation of an unexpected dimer in my reaction mixture. How can I prevent this?

A3: Dimerization of eugenol can occur, particularly under acidic conditions.[2] The formation of a dimer may proceed through a radical mechanism, which can be initiated by oxygen.[2] To minimize this side reaction, it is crucial to maintain basic or neutral conditions and to degas solvents to remove dissolved oxygen.

Q4: The purification of methyleugenol by distillation is proving difficult. Are there alternative methods?

A4: While vacuum distillation is a common purification method, column chromatography can be an effective alternative for removing polar impurities like unreacted eugenol. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can provide good separation. Additionally, an aqueous workup with a dilute sodium hydroxide (B78521) solution can be used to remove unreacted eugenol by converting it to the water-soluble sodium eugenolate salt.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyleugenol?

A1: The most prevalent method is the methylation of eugenol.[1][4] This is typically achieved by deprotonating the hydroxyl group of eugenol with a base to form the eugenolate anion, which then acts as a nucleophile to attack a methylating agent.

Q2: What are the common methylating agents used in methyleugenol synthesis?

A2: Several methylating agents can be used, with varying reactivity and safety profiles. Common examples include:

  • Dimethyl sulfate (B86663) (DMS): Highly effective but also toxic and requires careful handling.[3][5]

  • Dimethyl carbonate (DMC): A greener and less toxic alternative to DMS.[6]

  • Iodomethane (Methyl Iodide): A reactive methylating agent, often used in laboratory-scale syntheses.[1]

Q3: What role does the base play in the synthesis?

A3: The base is crucial for deprotonating the phenolic hydroxyl group of eugenol to form the more nucleophilic eugenolate anion.[5] The choice of base can influence the reaction rate and yield. Common bases include sodium hydroxide (NaOH)[3][5], potassium carbonate (K2CO3)[1][6], and other alkali metal hydroxides and carbonates.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the eugenol starting material, the disappearance of the starting material and the appearance of the less polar methyleugenol product can be observed. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.[3]

Q5: What are the key safety precautions to consider during methyleugenol synthesis?

A5: The safety precautions depend on the specific reagents used. If using dimethyl sulfate, it is critical to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, due to its high toxicity. When working with strong bases like sodium hydroxide, care should be taken to avoid skin and eye contact. Always consult the Safety Data Sheet (SDS) for each reagent before starting an experiment.

Data Presentation

Table 1: Comparison of Different Methylating Agents for Methyleugenol Synthesis

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dimethyl sulfate (DMS)NaOHWater20-30, then 40-502Not specified[7]
Dimethyl sulfate (DMS)NaOHn-hexane/waterNot specifiedNot specified99.14[3]
Dimethyl carbonate (DMC)K2CO3None155696.16 (conversion)[6]
Iodomethane (CH3I)K2CO3Acetone201295[1]

Experimental Protocols

Protocol 1: Synthesis of Methyleugenol using Dimethyl Sulfate (DMS)

This protocol is adapted from a method achieving a high yield of methyleugenol.[3]

Materials:

  • Eugenol

  • 5% Sodium hydroxide (NaOH) solution

  • Dimethyl sulfate (DMS)

  • n-hexane

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Distilled water

Procedure:

  • Dissolve eugenol in a 5% NaOH solution to form sodium eugenolate.

  • With vigorous stirring, add dimethyl sulfate dropwise to the solution. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • After the addition is complete, continue stirring and gently reflux the mixture.

  • Upon completion, two layers will form. Separate the upper organic layer.

  • Extract the aqueous layer with n-hexane to recover any remaining product.

  • Combine the organic layers and wash them with a 10% NaOH solution to remove any unreacted eugenol.

  • Wash the organic layer with distilled water until it is neutral.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter to remove the drying agent and remove the n-hexane under reduced pressure using a rotary evaporator to obtain the crude methyleugenol.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Methyleugenol using Dimethyl Carbonate (DMC)

This protocol utilizes a greener methylating agent, dimethyl carbonate.[6]

Materials:

  • Eugenol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K2CO3)

Procedure:

  • Combine eugenol, dimethyl carbonate, and potassium carbonate in a reaction vessel equipped with a reflux condenser. The optimal molar ratio of DMC to eugenol is 4.3:1, and the amount of K2CO3 is 6.12% based on the molar amount of eugenol.[6]

  • Heat the reaction mixture to 155°C and maintain this temperature for 6 hours with stirring.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid potassium carbonate.

  • Remove the excess dimethyl carbonate by distillation.

  • Purify the resulting crude methyleugenol by vacuum distillation.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Eugenol, Base, and Solvent start->reagents add_methyl Add Methylating Agent reagents->add_methyl react Heat and Stir add_methyl->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify analyze Analyze Product (GC-MS, NMR, FTIR) purify->analyze end End analyze->end

Figure 1: General experimental workflow for methyleugenol synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_loss Product Loss during Work-up start->product_loss check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Temp & Time incomplete_reaction->optimize_conditions inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere modify_workup Modify Work-up/Purification product_loss->modify_workup

Figure 2: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Overcoming Methyleugenol Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of methyleugenol in experimental settings.

FAQs: Quick Answers to Common Questions

Q1: Why does my methyleugenol precipitate when I add it to my aqueous buffer or cell culture medium?

A1: Methyleugenol is a hydrophobic compound with very low water solubility (approximately 0.5 mg/mL at 25°C)[1][2][3]. When a concentrated stock solution of methyleugenol in an organic solvent (like DMSO or ethanol) is diluted into an aqueous medium, the organic solvent disperses, and the methyleugenol is forced out of solution, causing it to precipitate or "crash out"[4]. This is a common phenomenon known as antisolvent precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A2: While dimethyl sulfoxide (B87167) (DMSO) is effective at dissolving methyleugenol, it can be toxic to cells at high concentrations. It is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%, to minimize any impact on cell viability and function[4][5]. Always perform a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.

Q3: Can I just vortex my solution vigorously to redissolve the methyleugenol precipitate?

A3: While vigorous vortexing might temporarily disperse the precipitate, it is unlikely to fully redissolve the methyleugenol to achieve a stable, true solution, especially at concentrations above its aqueous solubility limit. The underlying issue of hydrophobicity needs to be addressed using appropriate solubilization techniques. In some cases, gentle warming to 37°C and brief sonication may help redissolve minor precipitation[6].

Q4: Are there any ready-to-use formulations for delivering methyleugenol in aqueous systems?

A4: While there are no universal off-the-shelf formulations, several well-established techniques can be used to prepare aqueous-compatible methyleugenol solutions. These include creating nanoemulsions, using cyclodextrin (B1172386) inclusion complexes, or employing co-solvents. The optimal choice will depend on your specific experimental requirements, such as the desired concentration and the biological system being used.

Q5: How can I determine the best solubilization strategy for my experiment?

A5: The best strategy depends on factors like the required concentration of methyleugenol, the tolerance of your experimental system to excipients (like surfactants or co-solvents), and the desired stability of the formulation. For cell-based assays, cyclodextrin complexation is often a good starting point due to the generally low toxicity of cyclodextrins. For formulations requiring higher concentrations, nanoemulsions or co-solvent systems may be more suitable. It is often necessary to empirically test a few methods to find the one that best fits your needs.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Organic Stock

Symptoms: Your clear methyleugenol stock solution (in DMSO or ethanol) turns cloudy or forms visible particles immediately upon addition to your aqueous buffer or cell culture medium.

Possible Cause Explanation Suggested Solution
High Final Concentration The final concentration of methyleugenol exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a kinetic solubility test to determine the maximum soluble concentration under your experimental conditions.
Rapid Dilution Adding a concentrated organic stock directly to a large volume of aqueous solution causes a rapid solvent shift, leading to precipitation[4].Optimize the dilution method. Instead of a single dilution, perform a stepwise serial dilution. Add the organic stock dropwise to the aqueous solution while vortexing gently[4][6].
Low Temperature of Aqueous Medium The solubility of many compounds, including methyleugenol, decreases at lower temperatures.Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions[5].
Inadequate Solubilization The aqueous medium lacks the necessary components to keep the hydrophobic methyleugenol in solution.Employ a solubilization technique. See the detailed protocols below for nanoemulsions, cyclodextrin complexation, or co-solvent systems.
Issue 2: Solution Becomes Cloudy Over Time

Symptoms: The prepared methyleugenol solution is initially clear but becomes turbid or shows a precipitate after a period of incubation (e.g., in an incubator).

Possible Cause Explanation Suggested Solution
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and room temperature can cause temperature cycling, affecting compound solubility[5].Minimize the time that culture vessels are outside the incubator. If possible, perform manipulations within a heated enclosure.
Interaction with Media Components Methyleugenol may interact with salts, proteins (especially in serum), or other components in the cell culture medium over time, leading to the formation of insoluble complexes[5].Test the stability of your methyleugenol formulation in the specific medium over the intended duration of the experiment. Consider reducing the serum concentration if your cell line can tolerate it.
pH Shift in Culture Medium Cellular metabolism can alter the pH of the culture medium over time. A change in pH can affect the solubility of your compound.Ensure your medium is adequately buffered for the CO2 concentration in your incubator. Monitor the pH of your culture medium during long-term experiments.
Evaporation of Medium In long-term experiments, evaporation can concentrate all components in the medium, potentially exceeding the solubility limit of methyleugenol.Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes[4].

Data Presentation: Comparison of Solubilization Methods

The following tables summarize quantitative data on the solubility of methyleugenol and the effectiveness of various solubilization techniques. Note that specific solubility enhancements for methyleugenol are not widely published; therefore, data for the structurally similar compound eugenol (B1671780) are included for comparison and to provide general guidance.

Table 1: Intrinsic Solubility of Methyleugenol

Solvent Solubility Reference
Water~500 mg/L (~2.8 mM) at 25°C[2][3]
EthanolSoluble[7]
Propylene GlycolInsoluble[7]
GlycerinInsoluble

Table 2: Solubilization of Eugenol/Methyleugenol Using Various Techniques

Technique Solubilizing Agent Compound Key Parameters Observed Outcome Reference
NanoemulsionTween-80Eugenol5% (w/w) Eugenol, 8% (w/w) Tween-80Stable nanoemulsion with 85 nm droplets.[8][9][10]
Cyclodextrin ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)Δ⁹-THC (a hydrophobic compound)Not specifiedThousand-fold increase in aqueous solubility.[11][12]
Cyclodextrin Complexationβ-cyclodextrin (β-CD)Eugenol1:1 molar ratioFormation of a stable inclusion complex.[13]

Experimental Protocols

Protocol 1: Preparation of a Methyleugenol Nanoemulsion using High-Shear Homogenization

This protocol is adapted from methods for preparing eugenol nanoemulsions and is a good starting point for methyleugenol.

Materials:

  • Methyleugenol

  • Tween 80 (or other suitable surfactant)

  • Deionized water

  • High-shear homogenizer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare the Oil Phase: Weigh the desired amount of methyleugenol (e.g., to make a 5% w/w formulation, use 5g of methyleugenol for a total of 100g of nanoemulsion).

  • Prepare the Aqueous Phase: In a separate beaker, weigh the surfactant (e.g., 8g of Tween 80 for an 8% w/w concentration) and the deionized water (e.g., 87g). Mix thoroughly with a magnetic stirrer until the surfactant is fully dissolved.

  • Create a Coarse Emulsion: While stirring the aqueous phase, slowly add the oil phase (methyleugenol). Continue stirring for 10-15 minutes to form a coarse emulsion.

  • High-Shear Homogenization: Transfer the coarse emulsion to the high-shear homogenizer. Process the mixture at a high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes[8][14]. The optimal time and speed may need to be determined empirically.

  • Characterization (Optional but Recommended): Analyze the resulting nanoemulsion for particle size and polydispersity index (PDI) using dynamic light scattering (DLS) to ensure the formation of a stable nanoemulsion with droplet sizes typically below 200 nm.

Protocol 2: Preparation of a Methyleugenol-Cyclodextrin Inclusion Complex by the Kneading Method

This method is suitable for preparing a solid powder of the complex, which can then be dissolved in an aqueous solution.

Materials:

  • Methyleugenol

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol or methanol

  • Deionized water

Methodology:

  • Molar Calculation: Determine the desired molar ratio of methyleugenol to cyclodextrin (a 1:1 ratio is a common starting point). Weigh the appropriate amounts of each component.

  • Moisten the Cyclodextrin: Place the weighed cyclodextrin into a mortar. Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Incorporate Methyleugenol: Slowly add the methyleugenol to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The paste should become more uniform and potentially thicker as the complex forms.

  • Drying: Transfer the kneaded paste to a vacuum oven or desiccator and dry until a constant weight is achieved. This will result in a solid powder of the inclusion complex.

  • Dissolution: The resulting powder can be dissolved in your desired aqueous buffer. The solubility will be significantly higher than that of free methyleugenol.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing Methyleugenol cluster_prep Preparation cluster_solubilization Solubilization Method cluster_application Application cluster_troubleshooting Troubleshooting start Start with pure Methyleugenol stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock co_solvent Co-solvency stock->co_solvent Choose Method cyclodextrin Cyclodextrin Complexation stock->cyclodextrin Choose Method nanoemulsion Nanoemulsion Formation stock->nanoemulsion Choose Method dilution Dilute into aqueous buffer or cell culture medium co_solvent->dilution cyclodextrin->dilution nanoemulsion->dilution application Use in experiment (e.g., cell-based assay) dilution->application precipitation Precipitation Occurs dilution->precipitation If problem arises check_conc Check Final Concentration precipitation->check_conc optimize_dilution Optimize Dilution check_conc->optimize_dilution change_method Change Solubilization Method optimize_dilution->change_method change_method->co_solvent change_method->cyclodextrin change_method->nanoemulsion

Caption: Workflow for preparing and troubleshooting aqueous solutions of methyleugenol.

troubleshooting_pathway Troubleshooting Pathway for Methyleugenol Precipitation cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed cause1 Cause: High Final Concentration start->cause1 Identify Timing cause2 Cause: Rapid Dilution start->cause2 Identify Timing cause3 Cause: Cold Medium start->cause3 Identify Timing cause4 Cause: Temperature Cycling start->cause4 Identify Timing cause5 Cause: Media Interaction start->cause5 Identify Timing cause6 Cause: Evaporation start->cause6 Identify Timing solution1 Solution: Lower Concentration cause1->solution1 end Clear Solution Achieved solution1->end solution2 Solution: Stepwise Dilution cause2->solution2 solution2->end solution3 Solution: Pre-warm Medium cause3->solution3 solution3->end solution4 Solution: Minimize Handling cause4->solution4 solution4->end solution5 Solution: Test Stability cause5->solution5 solution5->end solution6 Solution: Humidify/Seal cause6->solution6 solution6->end

Caption: Logical relationships for troubleshooting methyleugenol precipitation.

References

Technical Support Center: Stabilizing Methyleugenol in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyleugenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of methyleugenol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My methyleugenol solution has turned yellow/brown. What is the cause and is it still usable?

A1: Discoloration of methyleugenol solutions is a common issue and typically indicates degradation. Methyleugenol is susceptible to oxidation when exposed to air and light, leading to the formation of colored degradation products.[1][2][3][4][5] It is also unstable at room temperature, which can cause it to darken and thicken.[1][3] For assays requiring high purity and accurate concentrations, it is strongly recommended to use a fresh, colorless solution. The presence of degradation products could lead to confounding experimental results.

Q2: What is the optimal way to store pure methyleugenol and its stock solutions?

A2: To ensure the stability of methyleugenol, proper storage is critical. For long-term storage, pure methyleugenol should be kept in a cool, dark place, preferably refrigerated at 2-8°C.[1] It should be stored in an amber glass vial to protect it from light.[1] To minimize oxidation, it is best practice to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[1] For stock solutions, prepare them in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and store them under the same refrigerated and light-protected conditions.[1] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and exposure to air.[6]

Q3: How should I prepare my working solutions of methyleugenol for cell-based assays?

A3: When preparing working solutions for cell-based assays, it is crucial to minimize the exposure of methyleugenol to harsh conditions. Dilute your stock solution in the appropriate cell culture medium immediately before use. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] It is also advisable to prepare fresh working solutions for each experiment to ensure potency and minimize the impact of any potential degradation in the aqueous environment of the culture medium.

Q4: Are there any known interactions between methyleugenol and common cell culture media components?

A4: While specific interactions with all media components are not extensively documented, the inherent instability of methyleugenol suggests that it can be reactive. Components in cell culture media, such as vitamins and amino acids, could potentially be susceptible to oxidation initiated by methyleugenol degradation products. Furthermore, the presence of reactive oxygen species (ROS) generated from methyleugenol auto-oxidation could impact cellular health and experimental outcomes.[7][8][9] Therefore, using freshly prepared solutions and appropriate controls is essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results Degradation of methyleugenol leading to variable active concentrations.- Prepare fresh stock and working solutions for each experiment.- Store stock solutions in small, single-use aliquots at 2-8°C, protected from light.[1]- Purge the headspace of stock solution vials with an inert gas (e.g., nitrogen or argon).[1]
Discoloration (yellowing/browning) of methyleugenol solution Oxidation and/or light-induced degradation.[1][2]- Discard the discolored solution and prepare a fresh one.- Always store methyleugenol and its solutions in amber glass vials to protect from light.[1]- Minimize exposure to air by keeping vials tightly sealed and using inert gas.
Precipitation of methyleugenol in aqueous solutions/cell culture media Low aqueous solubility of methyleugenol.[2][3]- Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).[6]- Perform serial dilutions to prepare the final working concentration to avoid rapid changes in solvent polarity that can cause precipitation.[6]
Observed cytotoxicity is higher than expected Formation of cytotoxic degradation products.[10][11]- Use high-purity methyleugenol and prepare fresh solutions.- Confirm the stability of your methyleugenol solution under your specific experimental conditions using an analytical method like HPLC.[3][12][13]
Loss of methyleugenol activity over the course of a long-term experiment Degradation in the experimental medium over time.- For long-term incubations, consider replenishing the medium with freshly prepared methyleugenol at regular intervals.- Include time-course stability studies of methyleugenol in your experimental medium as part of your initial validation.

Data on Methyleugenol Stability

While specific kinetic data on methyleugenol degradation under various experimental conditions is limited in the literature, the following table summarizes the known stability characteristics.

Condition Solvent/Matrix Stability Comments
Storage Temperature Pure compound / Organic Solvents- Unstable at room temperature.[1][3]- More stable at 2-8°C.[1]Thickens and darkens at room temperature upon exposure to air.[1][3][4][5]
Exposure to Air (Oxygen) VariousProne to auto-oxidation.[7][8][9]Commercial products may contain hydroperoxide impurities due to oxidation.[7][8][9] Purging with inert gas is recommended.[1]
Exposure to Light VariousSusceptible to photodegradation.Storage in amber glass vials is recommended to protect from light.[1]
pH Aqueous solutionsGenerally more stable in acidic to neutral pH. Stability of the related compound eugenol (B1671780) decreases with increasing pH.[11]Specific degradation kinetics at different pH values are not well-documented for methyleugenol.
Aqueous Environment Water / Cell Culture MediaLimited stability due to low solubility and potential for hydrolysis and oxidation.[2][3]Freshly prepared solutions are crucial for aqueous-based assays.

Experimental Protocols

Protocol 1: Preparation and Storage of Methyleugenol Stock Solution

Objective: To prepare a stable stock solution of methyleugenol for use in various experimental assays.

Materials:

  • Methyleugenol (high purity)

  • Anhydrous methanol or acetonitrile (HPLC grade)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Inert gas (nitrogen or argon) cylinder with a regulator and tubing

  • Analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Weigh the desired amount of methyleugenol in a tared amber glass vial inside a chemical fume hood.

  • Add the appropriate volume of methanol or acetonitrile to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the methyleugenol is completely dissolved.

  • If desired, aliquot the stock solution into smaller, single-use amber glass vials.

  • Gently flush the headspace of each vial with a stream of inert gas (nitrogen or argon) for 10-15 seconds to displace any oxygen.

  • Immediately and tightly seal the vials.

  • Label the vials with the compound name, concentration, date, and solvent.

  • Store the vials at 2-8°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Methyleugenol Quantification

Objective: To quantify the concentration of methyleugenol and detect the presence of degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. (This is a general protocol and may require optimization for specific equipment and samples).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Methyleugenol standard

  • Samples to be analyzed

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol:acetonitrile:water (e.g., in a 35:20:45 v/v/v ratio).[3][13] Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of methyleugenol standards of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the experimental samples containing methyleugenol with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.[3][13]

    • Set the UV detector wavelength to 221 nm.[3][13]

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to methyleugenol based on the retention time of the standard.

    • Integrate the peak areas of the methyleugenol peak in both standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of methyleugenol in the samples using the calibration curve.

    • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Methyleugenol Bioactivation and Degradation Pathways

Methyleugenol Methyleugenol Hydroxylation Hydroxylation (CYP450) Methyleugenol->Hydroxylation Oxidation Oxidation Methyleugenol->Oxidation ODemethylation O-Demethylation Methyleugenol->ODemethylation Auto_oxidation Auto-oxidation (Air, Light) Methyleugenol->Auto_oxidation Hydroxymethyleugenol 1'-Hydroxymethyleugenol Hydroxylation->Hydroxymethyleugenol Methyleugenol_epoxide Methyleugenol-2',3'-oxide Oxidation->Methyleugenol_epoxide Eugenol_quinone_methide Eugenol Quinone Methide ODemethylation->Eugenol_quinone_methide Sulfation Sulfation (SULT) Hydroxymethyleugenol->Sulfation DNA_Adducts DNA Adducts Sulfation->DNA_Adducts Degradation_Products Degradation Products (e.g., Hydroperoxides) Auto_oxidation->Degradation_Products

Bioactivation and degradation pathways of methyleugenol.

Methyleugenol's Influence on the Nrf2 Signaling Pathway

Methyleugenol Methyleugenol AMPK AMPK Methyleugenol->AMPK activates GSK3b GSK3β AMPK->GSK3b activates Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) GSK3b->Nrf2_Keap1 inhibits Nrf2 nuclear export Nrf2_nuclear Nrf2 (Nucleus) Nrf2_Keap1->Nrf2_nuclear Nrf2 translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuclear->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Methyleugenol activates the Nrf2 antioxidant pathway.

Methyleugenol's Potential Interaction with PI3K/Akt/mTOR and MAPK Signaling Pathways

cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth Methyleugenol Methyleugenol Methyleugenol->mTOR inhibits Methyleugenol->ERK may inhibit (evidence from related compounds) Apoptosis Apoptosis Start Start: Prepare Methyleugenol Solution Stress_Conditions Expose to Stress Conditions (e.g., Light, Air, Temp, pH) Start->Stress_Conditions Time_Points Sample at Multiple Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Quantify Remaining Methyleugenol & Identify Degradants HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

References

Minimizing degradation of methyleugenol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyleugenol analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of methyleugenol during sample preparation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments that could indicate methyleugenol degradation and provides actionable solutions.

Observation Potential Cause(s) Recommended Actions
Discoloration of Sample (Yellowing/Browning) Oxidation: Methyleugenol is susceptible to oxidation when exposed to air (oxygen), leading to the formation of colored degradation products.[1] This process is accelerated by light.1. Work under an inert atmosphere: Whenever possible, handle samples and prepare extracts under a nitrogen or argon atmosphere.2. Use amber glassware: Protect your samples from light by using amber-colored vials and glassware.[1]3. Degas solvents: Before use, degas extraction solvents by sparging with nitrogen or by sonication to remove dissolved oxygen.4. Add antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your standards and sample extracts. A typical starting concentration is 0.01% (w/v).
Thickening or Increased Viscosity of Sample Polymerization/Oxidation: Upon exposure to air, methyleugenol can slowly thicken and polymerize.[2] This is a clear sign of degradation.1. Limit air exposure: Minimize the headspace in your storage vials and flush with an inert gas before sealing.[1]2. Store properly: Keep samples in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[1]3. Prepare fresh: Whenever possible, prepare solutions and extracts fresh before analysis.
Appearance of Unexpected Peaks in Chromatogram Degradation Products: New peaks in your GC-MS or HPLC chromatogram likely represent degradation products of methyleugenol.1. Analyze a fresh standard: Compare the chromatogram of your sample to a freshly prepared methyleugenol standard to confirm the identity of the parent peak.2. Review your procedure: Scrutinize your sample preparation workflow for potential exposure to heat, light, or air. 3. Mass Spectrometry Analysis: Utilize mass spectrometry to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., oxidation products will have a higher mass).
Low Recovery of Methyleugenol Degradation during Extraction or Evaporation: High temperatures during extraction or solvent evaporation can lead to significant loss of methyleugenol. Photodegradation can also occur if samples are exposed to light.1. Optimize extraction temperature: If using heat-assisted extraction methods (e.g., Soxhlet, microwave), minimize the temperature and duration. Consider non-thermal methods like ultrasonic-assisted extraction at a controlled low temperature.2. Gentle solvent evaporation: Use a rotary evaporator at a low temperature (<40°C) and reduced pressure, or a gentle stream of nitrogen to evaporate solvents.3. Protect from light: Keep samples covered and away from direct light throughout the entire sample preparation process.
Inconsistent Results Between Replicates Variable Degradation: Inconsistent exposure to degrading factors (air, light, heat) across different sample replicates will lead to variable levels of degradation and poor reproducibility.1. Standardize your workflow: Ensure that every sample is processed in exactly the same manner, with consistent timing for each step.2. Control the environment: Maintain a consistent and controlled environment (e.g., lighting, temperature) in your laboratory.3. Use an internal standard: Incorporate a stable internal standard into your analytical method to compensate for variations in sample preparation and injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for methyleugenol?

A1: The primary degradation pathways for methyleugenol are oxidation, photodegradation, and thermal degradation. Oxidation occurs upon exposure to air, leading to the formation of hydroperoxides and other oxygenated products, which can cause the sample to darken and thicken. Photodegradation happens when methyleugenol is exposed to light, particularly UV light. Thermal degradation can occur at elevated temperatures, such as those used in some extraction techniques.

Q2: How should I store my methyleugenol standards and samples?

A2: For optimal stability, store methyleugenol standards and samples in tightly sealed, amber glass vials in a cool (2-8°C), dark place. To further prevent oxidation, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. For long-term storage, consider storing at -20°C.

Q3: Can I use plastic containers to store my methyleugenol samples?

A3: It is generally not recommended to use plastic containers for storing methyleugenol, especially for long-term storage or when dissolved in organic solvents. Some plastics may be permeable to oxygen or may leach plasticizers into the sample, which can interfere with your analysis. Inert glass, particularly amber glass, is the preferred material.

Q4: What is the recommended concentration of BHT to use as an antioxidant?

A4: A common starting concentration for BHT as an antioxidant in analytical standards and sample extracts is 0.01% (w/v). However, the optimal concentration may depend on the specific sample matrix and the expected level of oxidative stress. It is advisable to run a small pilot experiment to determine the most effective concentration for your application.

Q5: Which extraction method is best for minimizing methyleugenol degradation?

A5: There is no single "best" method, as the choice depends on the sample matrix. However, methods that avoid high temperatures are generally preferred.

  • Ultrasonic-Assisted Extraction (UAE): This method can be performed at low temperatures and for shorter durations, reducing the risk of thermal degradation.

  • Microwave-Assisted Extraction (MAE): While this method uses heat, it can be optimized for shorter extraction times, which may minimize degradation compared to prolonged heating methods like Soxhlet.

  • Solvent Extraction (Maceration): This can be done at room temperature, but may require longer extraction times, increasing the risk of oxidation if not performed under an inert atmosphere.

  • Steam Distillation: This method uses high temperatures and is more likely to cause degradation of thermally sensitive compounds like methyleugenol.

Experimental Protocols

Protocol 1: General Sample Handling and Storage to Minimize Degradation

This protocol provides a general workflow for handling and storing methyleugenol and its extracts to minimize degradation.

Materials:

  • Amber glass vials with PTFE-lined caps (B75204)

  • Inert gas (Nitrogen or Argon)

  • Pipettes and other necessary lab equipment

Procedure:

  • Work in a Subdued Light Environment: Whenever possible, perform sample manipulations in an area with minimal direct light exposure.

  • Use Amber Glassware: All solutions and extracts of methyleugenol should be prepared and stored in amber glass vials to protect them from light.

  • Minimize Headspace: When transferring samples to vials, minimize the headspace to reduce the amount of available oxygen.

  • Inert Gas Purging: Before sealing the vial, gently flush the headspace with a stream of nitrogen or argon for 15-30 seconds.

  • Secure Sealing: Tightly seal the vials with PTFE-lined caps to ensure an airtight seal.

  • Cold and Dark Storage: Store the sealed vials in a refrigerator at 2-8°C. For long-term storage, a freezer at -20°C is recommended.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Methyleugenol from a Plant Matrix

This protocol describes a method for extracting methyleugenol from a solid plant matrix using UAE, which helps to minimize thermal degradation.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., methanol, ethanol, or hexane)

  • Antioxidant (e.g., BHT)

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Amber glass centrifuge tubes and vials

Procedure:

  • Solvent Preparation: Prepare the extraction solvent containing 0.01% BHT (w/v). Degas the solvent by sonicating for 15 minutes or by bubbling nitrogen gas through it.

  • Sample Preparation: Weigh a known amount of the powdered plant material into an amber glass centrifuge tube.

  • Extraction: Add the prepared extraction solvent to the centrifuge tube at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Sonication: Place the tube in an ultrasonic bath with the temperature controlled at or below 25°C. Sonicate for a predetermined time (e.g., 30 minutes).

  • Separation: Centrifuge the tube at a sufficient speed and duration to pellet the solid material.

  • Collection: Carefully decant the supernatant into a clean amber glass vial.

  • Storage: Purge the vial with inert gas, seal tightly, and store at 2-8°C until analysis.

Visualizations

cluster_degradation Methyleugenol Degradation Pathways Methyleugenol Methyleugenol Oxidation Oxidation Methyleugenol->Oxidation Air (Oxygen) Photodegradation Photodegradation Methyleugenol->Photodegradation Light (UV) Thermal_Degradation Thermal_Degradation Methyleugenol->Thermal_Degradation Heat Degradation_Products Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Key factors leading to the degradation of methyleugenol.

cluster_workflow Recommended Sample Preparation Workflow Start Sample Collection Extraction Extraction (e.g., UAE at low temp) - Use degassed solvent - Add antioxidant (e.g., 0.01% BHT) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Evaporation Solvent Evaporation (if necessary) - Low temperature (<40°C) - Reduced pressure or N2 stream Filtration->Solvent_Evaporation Reconstitution Reconstitution in appropriate solvent Solvent_Evaporation->Reconstitution Storage Storage - Amber vial - Inert atmosphere - 2-8°C (short-term) - -20°C (long-term) Reconstitution->Storage Analysis Analysis (GC-MS/HPLC) Storage->Analysis

Caption: An optimized workflow for minimizing methyleugenol degradation.

References

Enhancing sensitivity of methyleugenol detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of methyleugenol detection in complex matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of methyleugenol.

IssuePotential CausesRecommended Solutions
Poor/Low Sensitivity Inefficient sample extraction or cleanup, leading to low analyte concentration or matrix suppression.- Review and optimize the sample preparation protocol. Consider techniques like Solid Phase Extraction (SPE) for cleaner extracts.[1] - For trace analysis, use a splitless injection to introduce more of the sample onto the column.
Suboptimal GC-MS parameters.- Ensure the mass spectrometer is properly tuned. - Operate the MS in Selected Ion Monitoring (SIM) mode, focusing on the m/z 178 ion for methyleugenol, to significantly increase sensitivity.[2]
Leaks in the GC-MS system.- Perform a thorough leak check of the injector, column fittings, and MS interface.
Peak Tailing Presence of active sites in the GC system (injector liner, column).- Clean or replace the injector liner; using a deactivated liner is recommended. - Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column.
Improper column installation creating dead volume.- Re-cut the column to ensure a clean, square cut and reinstall it at the correct depth in both the injector and detector.
Carrier gas flow rate is too low.- Optimize the carrier gas flow rate for your specific column dimensions.
Peak Fronting Column overload due to a highly concentrated sample or large injection volume.- Dilute the sample and re-inject. - Reduce the injection volume.
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas flow rate.- Ensure the GC oven is properly calibrated and maintaining a stable temperature. - Check for leaks in the gas lines and ensure a constant carrier gas flow.
Changes in the stationary phase of the column.- Condition the column regularly. - If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the most effective technique for enhancing the sensitivity of methyleugenol detection?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and widely used method for methyleugenol analysis.[3] To further enhance sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly effective as it focuses on specific ions characteristic of methyleugenol, thereby reducing background noise and improving the signal-to-noise ratio.[2]

Q2: How can I effectively remove interfering compounds from my complex matrix?

A2: Solid Phase Extraction (SPE) is a robust sample cleanup technique that can effectively remove interfering compounds.[1] Different SPE sorbents can be used depending on the nature of the matrix and the analyte. For methyleugenol in food matrices, SPE with a phenyl phase has been shown to be effective. Other techniques like liquid-liquid extraction and distillation are also commonly employed.

Q3: What are the typical instrument parameters for GC-MS analysis of methyleugenol?

A3: While optimal parameters depend on the specific instrument and column, a common starting point for methyleugenol analysis in essential oils includes using a DB-1701 column (60 m x 0.25 mm x 0.25 µm), a split injection (e.g., 1:50), an injector temperature of 250°C, and a temperature program that ramps from around 65°C to 240°C. The mass spectrometer is typically operated in electron ionization (EI) mode.

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for methyleugenol?

A4: The LOD and LOQ can vary significantly depending on the matrix and the analytical method. For instance, in fish fillet analysis using GC-MS/MS, LODs of 0.2 µg/kg and LOQs of 0.7 µg/kg have been reported. In human serum, a high-resolution MS method achieved an LOD of 3.1 pg/g.

Quantitative Data Summary

The following tables summarize key quantitative data for methyleugenol analysis from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Different Matrices

MatrixAnalytical MethodLODLOQReference
Fish FilletGC-MS/MS0.2 µg/kg0.7 µg/kg
Human SerumIsotope Dilution GC-HRMS3.1 pg/g-
Solid FoodSIDA-GC-MS/MS50.0 µg/kg-
Liquid BeveragesSIDA-GC-MS/MS1.0 µg/kg-

Table 2: Recovery Rates in Spiked Samples

MatrixAnalytical MethodSpiked LevelsRecovery RangeReference
Fish FilletGC-MS/MS5–200 µg/kg76.4%–99.9%
Food SamplesSIDA-GC-MS/MS-94.15%–101.18%

Experimental Protocols

Protocol 1: GC-MS Analysis of Methyleugenol in Essential Oils

This protocol is a general guideline for the quantitative analysis of methyleugenol in essential oils.

1. Sample Preparation:

  • Prepare a 1% solution of the essential oil in a suitable solvent like ethanol (B145695) or hexane.

  • Add an appropriate internal standard (e.g., n-tetradecane) to the solution for accurate quantification.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: DB-1701 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent mid-polarity column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Mass Spectrometer: Agilent 5973 or similar.

3. GC-MS Parameters:

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 65°C, hold for 3 min.

    • Ramp 1: 1.5°C/min to 192°C.

    • Ramp 2: 20°C/min to 240°C, hold for 10 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring m/z 178.

4. Data Analysis:

  • Identify the methyleugenol peak based on its retention time and mass spectrum.

  • Quantify the concentration using a calibration curve prepared from methyleugenol standards and the internal standard.

Protocol 2: Solid Phase Extraction (SPE) for Cleanup of Food Matrices

This protocol provides a general procedure for cleaning up complex food extracts prior to GC-MS analysis.

1. Materials:

  • SPE Cartridges (e.g., Phenyl phase).

  • Conditioning, wash, and elution solvents.

  • SPE vacuum manifold.

2. Procedure:

  • Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) followed by water or an appropriate buffer. This prepares the sorbent for sample loading.

  • Loading: Load the sample extract onto the SPE cartridge. The flow rate should be slow enough to allow for proper interaction between the analyte and the sorbent.

  • Washing: Pass a wash solvent through the cartridge to remove interfering compounds. The wash solvent should be strong enough to elute interferences but weak enough to retain methyleugenol.

  • Elution: Elute the methyleugenol from the cartridge using a suitable elution solvent. Collect the eluate for analysis.

  • Post-Elution: The collected fraction may need to be evaporated and reconstituted in a solvent compatible with the GC-MS system.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Food, Essential Oil) Extraction Extraction (e.g., Solvent Extraction) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for methyleugenol analysis.

Troubleshooting_Logic Start Problem with GC-MS Analysis CheckSensitivity Low Sensitivity? Start->CheckSensitivity CheckPeakShape Poor Peak Shape? CheckSensitivity->CheckPeakShape No Sol_Sensitivity Optimize Injection (Splitless) Use SIM Mode Check for Leaks CheckSensitivity->Sol_Sensitivity Yes CheckRetention Inconsistent Retention Time? CheckPeakShape->CheckRetention No Tailing Tailing? CheckPeakShape->Tailing Yes Sol_Retention Check Oven Temperature Stability Check Carrier Gas Flow Condition/Replace Column CheckRetention->Sol_Retention Yes End Problem Resolved CheckRetention->End No Sol_Sensitivity->End Fronting Fronting? Tailing->Fronting No Sol_Tailing Deactivate/Clean Injector Recut/Reinstall Column Optimize Flow Rate Tailing->Sol_Tailing Yes Sol_Fronting Dilute Sample Reduce Injection Volume Fronting->Sol_Fronting Yes Sol_Tailing->End Sol_Fronting->End Sol_Retention->End

Caption: Troubleshooting logic for GC-MS analysis.

References

Technical Support Center: GC-MS Analysis of Methyleugenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyleugenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical sample preparation for analyzing methyleugenol in essential oils?

A1: A common method involves diluting the essential oil sample in a suitable organic solvent. For example, 5 µL of oil can be diluted in 1 mL of n-hexane. An internal standard, such as n-tetradecane at a concentration of 50 mg/L, is often added to improve quantitative accuracy.[1][2] After thorough mixing, the sample is ready for injection into the GC-MS.[1][2]

Q2: What are the key mass spectral ions for identifying methyleugenol?

A2: The electron ionization (EI) mass spectrum of methyleugenol (C₁₁H₁₄O₂) shows a molecular ion ([M]⁺) at m/z 178.[3][4] Another significant fragment ion can be observed at m/z 163, corresponding to the loss of a methyl group ([M-CH₃]⁺).[5] When using Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the m/z 178 ion is a common practice.[3]

Q3: What are some common solvents used for methyleugenol GC-MS analysis?

A3: Volatile organic solvents are required for GC-MS analysis.[6] Hexane is frequently used as a dilution and extraction solvent for methyleugenol in various matrices, including tea tree oils and fish fillets.[1][2] Other suitable solvents include dichloromethane, methanol, and ethyl ether.[6] It is crucial to avoid aqueous solutions directly, as well as strong acids, bases, and salts which are not amenable to GC-MS analysis.[6]

Q4: Can methyleugenol analysis be affected by carryover?

A4: Yes, carryover, where analytes from a previous injection appear in subsequent runs, can be a significant issue in sensitive GC-MS analyses.[7] This is particularly problematic when analyzing samples with a wide range of concentrations. To mitigate carryover, it is important to implement thorough system cleaning, including baking the system, performing solvent washes, and ensuring all components of the GC system are clean.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of methyleugenol, presented in a question-and-answer format.

Problem 1: Poor Peak Shape - Tailing Peaks

Q: Why is my methyleugenol peak exhibiting significant tailing?

A: Peak tailing is a common chromatographic issue that can arise from several factors related to the GC system's activity and setup.[9][10]

Possible Causes & Solutions:

  • Active Sites in the GC System: Methyleugenol, with its polar functional groups, can interact with active sites such as exposed silanol (B1196071) groups in the injector liner, the column, or contamination from previous injections.[9]

    • Solution:

      • Injector Maintenance: Clean or replace the injector liner. Using a deactivated liner is highly recommended.[9][11]

      • Column Maintenance: Condition the column as per the manufacturer's instructions. If tailing persists, trimming the first few centimeters of the column can help remove accumulated non-volatile residues.[9]

  • Improper Column Installation: An incorrect column installation depth in the injector or detector can create dead volumes, leading to peak tailing.[9][10]

    • Solution: Ensure the column is cut cleanly and squarely and reinstalled at the correct depth as specified by the instrument manufacturer.[9]

  • Inappropriate Carrier Gas Flow Rate: A flow rate that is too low can increase peak broadening and tailing.[9]

    • Solution: Optimize the carrier gas flow rate for your specific column dimensions and analytical conditions.

  • Contamination in the MS Ion Source: The use of halogenated solvents (e.g., dichloromethane) can lead to the formation of contaminants like ferrous chloride on the ion source surfaces, causing adsorption of analytes and subsequent peak tailing.[12]

    • Solution: Clean the MS ion source and consider using non-halogenated solvents for sample preparation.[12]

Problem 2: Poor Peak Shape - Fronting Peaks

Q: My methyleugenol peak is fronting. What is the likely cause?

A: Peak fronting is typically a result of column overload.[9][11]

Possible Causes & Solutions:

  • Sample Concentration Too High: Injecting an overly concentrated sample can saturate the stationary phase at the head of the column.[9]

    • Solution: Dilute your sample and reinject. Adjust your calibration curve if you are working with a wide range of concentrations.[9]

  • Large Injection Volume: A large injection volume can also lead to column overload.

    • Solution: Reduce the injection volume.[9]

Problem 3: Low Sensitivity / Small Peak Area

Q: I am observing a very small peak for methyleugenol, indicating low sensitivity. How can I improve my signal?

A: Low sensitivity can stem from various factors, from sample preparation to instrument settings.[9]

Possible Causes & Solutions:

  • Inefficient Sample Preparation: Incomplete extraction or excessive dilution can lead to a low concentration of methyleugenol in the injected sample.[9]

    • Solution: Review and optimize your sample preparation protocol to ensure efficient extraction and minimize sample loss.[9]

  • Injector Discrimination: When using a split injection, volatile compounds like methyleugenol might be disproportionately vented, reducing the amount that reaches the column.[9]

    • Solution: Optimize the split ratio. For trace analysis, a splitless injection may be more appropriate.[9]

  • Suboptimal MS Detector Settings: The mass spectrometer settings may not be optimized for methyleugenol detection.

    • Solution: Ensure the MS is properly tuned. For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode, which focuses on specific ions of your analyte and can significantly increase sensitivity.[3][9]

  • System Leaks: Leaks in the system, especially around the injector or column fittings, can cause sample loss and reduce sensitivity.[9]

    • Solution: Perform a thorough leak check of the entire GC-MS system.[9]

Experimental Protocols & Data

Example GC-MS Method Parameters for Methyleugenol Analysis

The following table summarizes typical starting parameters for the GC-MS analysis of methyleugenol. These may require optimization for your specific instrument and application.

ParameterValue
GC System
ColumnDB-17 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column[13]
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Injection ModeSplitless or Split (e.g., 20:1)
Injector Temperature250 °C
Oven ProgramInitial Temp: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Acquisition ModeFull Scan (m/z 40-400) or SIM (m/z 178, 163)
Quantitative Analysis Data Summary

This table presents a summary of performance data from a validated GC-MS/MS method for methyleugenol quantification in various food matrices.[1]

ParameterResult
Linearity Range4 - 500 µg/L
Method Detection Limit (Solid/Semi-solid food)50.0 µg/kg
Method Detection Limit (Liquid beverages)1.0 µg/kg
Recovery94.15 - 101.18%
Intra-day Precision (%RSD)< 9.0%
Inter-day Precision (%RSD)< 9.0%

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in GC-MS analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_liner Inspect & Clean/ Replace Injector Liner start->check_liner check_column Trim Column Inlet & Recondition check_liner->check_column Tailing Persists problem_solved Problem Resolved check_liner->problem_solved Peak Shape Improves check_installation Verify Correct Column Installation check_column->check_installation Tailing Persists check_column->problem_solved Peak Shape Improves check_flow Optimize Carrier Gas Flow Rate check_installation->check_flow Tailing Persists check_installation->problem_solved Peak Shape Improves check_flow->problem_solved Peak Shape Improves

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Low_Sensitivity start Low Sensitivity/ Small Peak check_prep Review Sample Preparation Protocol start->check_prep check_injection Optimize Injection (Splitless vs. Split) check_prep->check_injection Signal Still Low problem_solved Problem Resolved check_prep->problem_solved Signal Improves check_ms_settings Tune MS & Consider SIM Mode check_injection->check_ms_settings Signal Still Low check_injection->problem_solved Signal Improves check_leaks Perform System Leak Check check_ms_settings->check_leaks Signal Still Low check_ms_settings->problem_solved Signal Improves check_leaks->problem_solved Signal Improves

Caption: Troubleshooting workflow for low sensitivity issues.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Essential Oil Sample dilution Dilute in Hexane (e.g., 1:200) sample->dilution add_is Add Internal Standard (e.g., n-tetradecane) dilution->add_is injection Inject into GC add_is->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry Detection (EI, Scan/SIM) separation->detection identification Peak Identification (Mass Spectrum & RT) detection->identification quantification Quantification (Peak Area vs. IS) identification->quantification report Generate Report quantification->report

Caption: General workflow for GC-MS analysis of methyleugenol.

References

Technical Support Center: In Vivo Methyleugenol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with methyleugenol in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for a short-term in vivo study with methyleugenol?

A1: The appropriate starting dose depends on the animal model and the intended biological effect. For short-term studies (e.g., 14 weeks) in rodents, a range of doses has been explored. In F344/N rats, doses up to 1,000 mg/kg have been administered, while in B6C3F1 mice, a 1,000 mg/kg dose resulted in significant mortality.[1] Therefore, a more conservative starting range for mice would be advisable. A study in gpt delta transgenic rats used doses of 10, 30, and 100 mg/kg for 13 weeks to investigate genotoxicity.[2] It is recommended to conduct a dose-ranging study to determine the optimal dose for your specific experimental endpoint while minimizing toxicity.

Q2: What is the primary route of administration for methyleugenol in in vivo studies?

A2: The most common route of administration in published toxicology and carcinogenicity studies is oral gavage.[1][3] This method allows for precise dosage control. Methyleugenol is typically suspended in a vehicle like 0.5% methylcellulose (B11928114) for administration.[1]

Q3: What are the known toxic effects of methyleugenol in rodents?

A3: In vivo studies have revealed several toxic effects of methyleugenol, particularly at higher doses. These include:

  • Hepatotoxicity: Increased incidences of liver neoplasms have been observed in both rats and mice. Liver lesions and increased serum levels of liver enzymes like alanine (B10760859) aminotransferase and sorbitol dehydrogenase are also reported.

  • Carcinogenicity: Methyleugenol is considered a multi-site, multi-species carcinogen, inducing tumors in the liver and glandular stomach of rats and mice.

  • Body Weight Reduction: Significant decreases in mean body weight have been observed in both rats and mice at higher dose levels.

  • Hematological Effects: In rats, erythrocyte microcytosis and thrombocytosis have been noted.

Q4: How is methyleugenol metabolized in vivo, and what are the implications for experimental design?

A4: Methyleugenol is rapidly absorbed after oral administration and is metabolized primarily in the liver. A key metabolic pathway involves hydroxylation to 1'-hydroxymethyleugenol, which can then be sulfated to a DNA-reactive metabolite. This metabolic activation is crucial to its genotoxic and carcinogenic effects. Researchers should be aware that high doses can saturate normal metabolic pathways, potentially leading to increased formation of the reactive metabolite.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High mortality in the high-dose group. The selected dose is too high for the chosen animal model.Review existing literature for LD50 values and toxic dose ranges in your specific strain. Conduct a preliminary dose-ranging study with smaller animal numbers to establish a maximum tolerated dose (MTD). For B6C3F1 mice, doses of 1,000 mg/kg have been shown to be lethal in 14-week studies.
No observable effect at the tested doses. The administered doses are too low to elicit a biological response. The compound may have low bioavailability with the chosen administration route or vehicle.Increase the dosage in subsequent experiments, staying below the reported toxic levels. Ensure proper preparation of the dosing solution; for oral gavage, methyleugenol is often suspended in 0.5% methylcellulose. Consider the rapid clearance of methyleugenol and if the dosing frequency is adequate to maintain exposure.
Inconsistent results between animals in the same group. Improper administration technique leading to variable dosing. Animal-to-animal variability in metabolism.Ensure all personnel are properly trained in the administration technique (e.g., oral gavage) to guarantee consistent delivery of the intended dose. Increase the number of animals per group to account for biological variability.
Unexpected pathological findings unrelated to the target organ. Methyleugenol has multi-organ toxicity.Be aware that methyleugenol can cause non-neoplastic lesions in the liver and glandular stomach in both rats and mice. Conduct a thorough histopathological examination of all major organs, not just the primary target tissue.

Data Presentation

Table 1: Summary of Doses Used in 14-Week and 2-Year In Vivo Studies with Methyleugenol

Animal Model Duration Doses (mg/kg body weight) Key Findings Reference
F344/N Rats14 Weeks0, 10, 30, 100, 300, 1,000Decreased body weight at ≥300 mg/kg (males) and all doses (females). Hepatocellular injury at ≥100 mg/kg.
B6C3F1 Mice14 Weeks0, 10, 30, 100, 300, 1,000High mortality at 1,000 mg/kg. Decreased body weight gain at 300 mg/kg.
F344/N Rats2 Years0, 37, 75, 150Clear evidence of carcinogenic activity (liver and stomach neoplasms).
B6C3F1 Mice2 Years0, 37, 75, 150Clear evidence of carcinogenic activity (liver neoplasms).
gpt delta Transgenic Rats13 Weeks0, 10, 30, 100Increased liver weight and genotoxicity at 100 mg/kg.

Table 2: Pharmacokinetic Parameters of Methyleugenol

Parameter Species Value Reference
AbsorptionRats and MiceRapid and complete following oral administration.
Serum Half-lifeHumansApproximately 90 minutes.
Peak Serum Concentration (Humans)Humans53.9 pg/g wet weight 15 minutes after consumption of ~216 µg.
MetabolismRodentsPrimarily in the liver via O-demethylation, epoxidation, or 1'-hydroxylation.

Experimental Protocols

1. Two-Year Gavage Study in F344/N Rats and B6C3F1 Mice

  • Animals: Male and female F344/N rats and B6C3F1 mice.

  • Test Substance: Methyleugenol (approximately 99% pure) suspended in 0.5% methylcellulose.

  • Administration: Oral gavage, 5 days per week for 105 weeks.

  • Dosage:

    • Rats: 0, 37, 75, or 150 mg/kg body weight.

    • Mice: 0, 37, 75, or 150 mg/kg body weight.

  • Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of tissues.

  • Reference:

2. In Vivo Genotoxicity Study in gpt delta Transgenic Rats

  • Animals: F344 gpt delta transgenic rats.

  • Test Substance: Methyleugenol.

  • Administration: Repeated oral administration for 13 weeks.

  • Dosage: 0, 10, 30, or 100 mg/kg body weight.

  • Endpoints: Liver weight, glutathione (B108866) S-transferase placental form (GST-P) positive foci, proliferating cell nuclear antigen (PCNA) positive cell ratios, and gpt and Spi- mutant frequencies.

  • Reference:

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Endpoints animal_model Select Animal Model (e.g., F344/N Rats, B6C3F1 Mice) dose_prep Prepare Dosing Solution (Methyleugenol in 0.5% Methylcellulose) animal_model->dose_prep gavage Oral Gavage Administration (e.g., 5 days/week) dose_prep->gavage acclimation Animal Acclimation acclimation->gavage observation Clinical Observation & Body Weight Measurement gavage->observation termination Scheduled Termination observation->termination necropsy Necropsy & Tissue Collection termination->necropsy histopath Histopathology necropsy->histopath

Caption: General experimental workflow for in vivo methyleugenol studies.

signaling_pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects ME Methyleugenol CYP CYP Enzymes (e.g., CYP1A2, CYP2B) ME->CYP Hydroxylation HME 1'-hydroxymethyleugenol (Proximate Carcinogen) CYP->HME SULT Sulfotransferase HME->SULT Sulfation DNA_Adduct DNA Adducts SULT->DNA_Adduct Mutation Mutations DNA_Adduct->Mutation Tumor Tumorigenesis Mutation->Tumor

Caption: Metabolic activation pathway of methyleugenol leading to tumorigenesis.

References

Technical Support Center: Methyleugenol Metabolic Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic activation of methyleugenol.

Troubleshooting Guides

This section addresses common problems encountered during in vitro and in vivo studies of methyleugenol metabolism.

Question: Why am I observing high variability in metabolite formation between different batches of human liver microsomes?

Answer:

High variability in metabolite formation, particularly 1'-hydroxymethyleugenol (B1222070), across different human liver microsome (HLM) preparations is a well-documented issue. This variability can stem from several factors:

  • Inter-individual Genetic Polymorphisms: The primary enzyme responsible for 1'-hydroxylation of methyleugenol in humans is Cytochrome P450 1A2 (CYP1A2).[1][2][3] Genetic variations in the CYP1A2 gene can lead to significant differences in enzyme expression and activity among individuals. Studies have reported up to a 37-fold difference in the conversion of methyleugenol to 1'-hydroxymethyleugenol among microsomal preparations from different human donors.[1][3]

  • Donor Demographics and Lifestyle: Factors such as age, sex, disease state, and exposure to inducers (e.g., smoking) or inhibitors of CYP1A2 in the liver donors can all contribute to the observed variability.

  • Microsome Quality: The quality of the HLM preparation is critical. Poor isolation techniques, improper storage, or repeated freeze-thaw cycles can lead to a loss of enzymatic activity.

Troubleshooting Steps:

  • Characterize Your Microsomes: If possible, use HLMs that are characterized for CYP1A2 activity using a probe substrate (e.g., phenacetin (B1679774) O-deethylation).

  • Pool Microsomes: For screening purposes, consider using pooled HLMs from a large number of donors to average out individual variability.

  • Control for Variability: Include a positive control substrate for CYP1A2 in your experiments to confirm the activity of each microsomal batch.

Question: My in vitro results for methyleugenol-induced DNA adduct formation are not consistent with in vivo findings. What could be the reason?

Answer:

Discrepancies between in vitro and in vivo DNA adduct data are common and can be attributed to the multi-step nature of methyleugenol's metabolic activation.

  • Missing Phase II Enzymes: The ultimate carcinogenic metabolite of methyleugenol is formed after 1'-hydroxylation by CYPs (Phase I) and subsequent sulfation by sulfotransferases (SULTs), particularly SULT1A1.[3][4] Standard in vitro systems using only liver microsomes lack the necessary cytosolic SULT enzymes. Therefore, the reactive 1'-sulfoxymethyleugenol is not generated, and DNA adduct formation will be minimal or absent.

  • Cellular Defense Mechanisms: In vivo systems and intact cellular models (like primary hepatocytes) have cellular defense mechanisms, such as detoxification pathways (e.g., glucuronidation of 1'-hydroxymethyleugenol) and DNA repair, which are absent in subcellular fractions.[1]

  • Dose and Exposure Differences: High doses used in some in vivo rodent studies can saturate detoxification pathways like O-demethylation, shunting more methyleugenol towards the 1'-hydroxylation activation pathway.[1][5] This may not be accurately replicated in all in vitro models.

Troubleshooting Steps:

  • Use a More Complete In Vitro System:

    • S9 Fractions: Utilize liver S9 fractions, which contain both microsomal (CYPs) and cytosolic (SULTs) enzymes.

    • Primary Hepatocytes: Employ primary hepatocytes, as they possess a full complement of Phase I and Phase II enzymes and intact cellular structures.[6][7]

    • Co-incubation: If using microsomes, supplement the incubation with a source of SULTs and the necessary cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Inhibitor Studies: Use specific inhibitors to confirm the involvement of different enzyme classes. For example, pentachlorophenol (B1679276) can be used to inhibit SULT activity and should lead to a reduction in genotoxicity.[6]

  • Dose-Response Analysis: Conduct experiments across a range of methyleugenol concentrations to identify potential saturation of metabolic pathways.

Question: I am seeing low or no metabolic activity in my rat liver microsome incubations. What are the possible causes?

Answer:

Low metabolic activity in rat liver microsome (RLM) experiments can be due to several factors related to the experimental setup and the reagents.

  • Cofactor Issues: Cytochrome P450 enzymes require NADPH as a cofactor. The NADPH regenerating system (e.g., G6P, G6PDH, and NADP+) must be active.

  • Enzyme Inactivation: Methyleugenol itself can cause auto-induction of CYPs (like CYP2B and CYP1A2) in vivo.[3] If using RLMs from untreated animals, the basal expression of these enzymes might be low.

  • Improper Storage/Handling: Microsomes are sensitive to temperature fluctuations. Ensure they are stored at -80°C and thawed rapidly on ice immediately before use. Avoid repeated freeze-thaw cycles.

  • Incorrect Assay Conditions: Suboptimal pH, incubation time, or substrate concentration can lead to low activity. The reaction should be in the linear range with respect to time and protein concentration.

Troubleshooting Steps:

  • Check NADPH Regenerating System: Prepare the regenerating system fresh and ensure all components are active. Run a positive control with a known substrate to verify the system's functionality.

  • Use Induced Microsomes: For higher activity, consider using RLMs from rats pre-treated with a general CYP inducer (e.g., Aroclor 1254) or with methyleugenol itself.[3]

  • Optimize Assay Conditions:

    • Protein Concentration: Titrate the microsomal protein concentration to find the optimal level for your assay.

    • Incubation Time: Perform a time-course experiment to ensure you are measuring the initial rate of the reaction.

    • Substrate Concentration: Kinetic studies have shown a high-affinity component for 1'-hydroxylation in rat liver microsomes with a Km of approximately 75 µM.[3] Ensure your substrate concentration is appropriate for your experimental goals.

  • Review Protocol: Double-check all reagent concentrations, buffer pH, and incubation temperatures against established protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for methyleugenol?

A1: Methyleugenol is metabolized via three primary pathways:

  • 1'-Hydroxylation: This is the key activation pathway. Cytochrome P450 enzymes oxidize the 1'-carbon of the allyl side chain to form 1'-hydroxymethyleugenol. This metabolite can then be sulfated by SULT enzymes to form a highly reactive carbocation that can bind to DNA.[1][2]

  • O-Demethylation: The removal of a methyl group from one of the methoxy (B1213986) groups on the benzene (B151609) ring is a major detoxification pathway.[1]

  • Epoxidation: Oxidation of the 2',3'-double bond of the allyl side chain can form an epoxide, which can then be hydrolyzed to a dihydrodiol. This is generally considered a minor pathway.[1][8]

Q2: Which specific CYP450 enzymes are involved in the metabolic activation of methyleugenol?

A2: The specific CYP enzymes involved show significant species differences:

  • In Humans: CYP1A2 is the most important enzyme for 1'-hydroxylation at physiologically relevant concentrations.[1][2] At higher concentrations, CYP2C9, CYP2C19, and CYP2D6 may also contribute.[2]

  • In Rats: In untreated rats, CYP2E1 appears to be the most important enzyme.[1] However, after exposure to methyleugenol, the induction of CYP2B and CYP1A2 leads to these enzymes playing a more significant role.[1][3]

Q3: Why is there a significant difference in methyleugenol's carcinogenic potential between rodents and humans?

A3: The difference in carcinogenic potential is thought to be related to several factors:

  • Enzyme Expression and Activity: The profile of CYP and SULT enzymes differs between rodents and humans, leading to quantitative differences in the balance between activation and detoxification pathways.

  • Dose Levels in Studies: Rodent carcinogenicity studies often use high doses that can saturate normal detoxification pathways, leading to an overestimation of the risk at lower, typical human exposure levels.[3][5]

  • Inter-individual Variability: In humans, there is a wide range of metabolic activity (up to 37-fold variation in 1'-hydroxylation), suggesting that some individuals may be more susceptible than others.[1][3] The overall human population may have a lower average activation rate compared to certain rodent strains.

Q4: What are the key metabolites of methyleugenol that I should look for in my experiments?

A4: Based on in vitro incubations with liver microsomes and hepatocytes, the key metabolites to monitor are:

  • Major Metabolites:

    • 1'-Hydroxymethyleugenol (proximate carcinogen)[2][9]

    • 3'-Hydroxymethylisoeugenol[2][9]

  • Minor Metabolites:

    • 1'-Oxomethyleugenol[2][9]

    • Eugenol and Chavibetol (from O-demethylation)[2][9]

    • 2',3'-Dihydroxy-2',3'-dihydromethyleugenol (from epoxidation pathway)[2][8]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Methyleugenol 1'-Hydroxylation in Liver Microsomes

SpeciesEnzyme(s) InvolvedKinetic Parameters (Km)Notes
Rat (F344) CYP2E1 (basal), CYP2B, CYP1A2 (induced)High-affinity component: ~75 µMActivity is dose-dependently auto-induced.[3]
Human CYP1A2 (primary), CYP2C9, CYP2C19, CYP2D6Not specified in search results37-fold variation in activity among 13 human liver samples.[1][3]

Table 2: Cytotoxicity of Methyleugenol Metabolites in Primary Rat Hepatocytes

CompoundAssayEC50 / IC50 Value
1'-HydroxymethyleugenolResazurin Reduction Assay~50 µM
1'-OxomethyleugenolResazurin Reduction Assay~10 µM
IsoeugenolLDH Release Assay~200-300 µM
EugenolLDH Release Assay~200-300 µM
MethyleugenolUnscheduled DNA SynthesisActive at 10-500 µM
(Data synthesized from multiple sources)[2][6]
Experimental Protocols

Protocol 1: In Vitro Metabolism of Methyleugenol using Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Liver microsomes (e.g., 0.25-1.0 mg/mL protein)

    • Methyleugenol (dissolved in a suitable solvent like DMSO, final concentration typically 1-500 µM). Ensure the final solvent concentration is low (<0.5%) to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂).

  • Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as two volumes of ice-cold acetonitrile (B52724) or methanol. This will precipitate the protein.

  • Sample Preparation: Centrifuge the mixture (e.g., at 14,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis vial. Analyze for the disappearance of the parent compound and the formation of metabolites using a suitable analytical method like LC-MS/MS.

Protocol 2: Genotoxicity Assessment using the Unscheduled DNA Synthesis (UDS) Assay in Primary Hepatocytes

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the species of interest (e.g., male Fischer 344 rat) using a two-step collagenase perfusion method. Plate the hepatocytes on coverslips in appropriate culture medium and allow them to attach.

  • Treatment: After attachment, treat the hepatocyte cultures with various concentrations of methyleugenol (e.g., 10-500 µM) in the presence of ³H-thymidine for a specified period (e.g., 18-20 hours). Include a positive control (e.g., 2-acetylaminofluorene) and a negative (vehicle) control.

  • Cell Fixation and Processing:

    • Wash the cells with buffer.

    • Swell the cells in a hypotonic solution.

    • Fix the cells (e.g., with ethanol:acetic acid).

    • Lyse the cells with a hypotonic solution on the coverslips.

  • Autoradiography:

    • Mount the coverslips onto microscope slides.

    • Dip the slides in photographic emulsion and allow them to expose in the dark for several days.

    • Develop the emulsion and stain the cell nuclei (e.g., with hematoxylin (B73222) and eosin).

  • Analysis: Using a microscope, count the number of silver grains over the nucleus for a set number of cells per treatment group. An increase in the net grain count (nuclear grains minus cytoplasmic background grains) indicates UDS, a measure of DNA repair and thus genotoxicity.

(Protocols are generalized summaries based on methodologies described in the cited literature)[6][8][9]

Visualizations

Methyleugenol_Metabolism ME Methyleugenol OH_ME 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->OH_ME CYP1A2 (Human) CYP2E1 (Rat) DEMETHYL O-Demethylated Metabolites (Detoxification) ME->DEMETHYL CYPs EPOXIDE Methyleugenol-2',3'-epoxide ME->EPOXIDE CYPs SULFO_ME 1'-Sulfoxymethyleugenol (Unstable Ester) OH_ME->SULFO_ME SULT1A1 GLUCURONIDE 1'-OH-ME Glucuronide (Detoxification) OH_ME->GLUCURONIDE UGTs CARBOCATION Reactive Carbocation (Ultimate Carcinogen) SULFO_ME->CARBOCATION Spontaneous Loss of SO4 DNA_ADDUCTS DNA Adducts CARBOCATION->DNA_ADDUCTS Covalent Binding DIOL 2',3'-Dihydrodiol (Detoxification) EPOXIDE->DIOL Epoxide Hydrolase

Caption: Metabolic activation and detoxification pathways of methyleugenol.

Troubleshooting_Workflow START Inconsistent or Unexpected Metabolism Results Q_SYSTEM What is the experimental system? START->Q_SYSTEM MICROSOMES Microsomes Q_SYSTEM->MICROSOMES Subcellular HEPATOCYTES Hepatocytes / S9 Q_SYSTEM->HEPATOCYTES Cellular / S9 Q_MICRO_ISSUE Issue: High Variability (HLM) or Low Activity (RLM)? MICROSOMES->Q_MICRO_ISSUE Q_HEPATO_ISSUE Issue: Low DNA Adducts or Cytotoxicity? HEPATOCYTES->Q_HEPATO_ISSUE SOL_VARIABILITY Use pooled lots Characterize CYP1A2 activity Increase N of donors Q_MICRO_ISSUE->SOL_VARIABILITY Variability SOL_LOW_ACTIVITY Check cofactors (NADPH) Use induced microsomes Optimize assay conditions Q_MICRO_ISSUE->SOL_LOW_ACTIVITY Low Activity SOL_LOW_ADDUCTS Confirm SULT activity Check for PAPS cofactor Assess cell viability Q_HEPATO_ISSUE->SOL_LOW_ADDUCTS Low Adducts

Caption: Troubleshooting decision tree for methyleugenol metabolism studies.

Experimental_Workflow A Select Biological System (e.g., Microsomes, Hepatocytes) B Incubate with Methyleugenol and Cofactors (NADPH, PAPS) A->B C Terminate Reaction & Precipitate Protein (e.g., Cold Acetonitrile) B->C D Separate Supernatant (Contains Metabolites) C->D E Analyze via LC-MS/MS D->E F Identify Metabolites (Based on Mass & Fragmentation) E->F G Quantify Metabolites (Using Authentic Standards) F->G

Caption: General experimental workflow for identifying methyleugenol metabolites.

References

Refinement of protocols for methyleugenol DNA adduct analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guidance, and frequently asked questions for the analysis of methyleugenol (ME) DNA adducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway leading to methyleugenol-DNA adduct formation?

A1: Methyleugenol is metabolically activated to a DNA-reactive intermediate primarily through a hydroxylation pathway.[1] This process involves two key steps:

  • Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP1A2, catalyze the hydroxylation of ME at the 1′ position of its side chain to form 1′-hydroxymethyleugenol.[2][3]

  • Sulfation: Sulfotransferase enzymes, especially SULT1A1, then sulfate (B86663) this intermediate.[2][4] This creates a highly unstable 1′-sulfoxymethyleugenol, which spontaneously breaks down to form a reactive carbocation that can covalently bind to DNA, forming adducts.

Q2: What are the major DNA adducts formed by methyleugenol?

A2: The primary adducts identified are N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine (N²-MIE-dG) and, to a much lesser extent, N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine (N⁶-MIE-dA). The deoxyguanosine adduct is significantly more abundant in experimental models and human tissue samples.

Q3: Which analytical methods are most suitable for quantifying methyleugenol-DNA adducts?

A3: The two principal methods are ³²P-postlabeling and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • ³²P-Postlabeling: This is an ultrasensitive method capable of detecting as low as one adduct in 10⁹-10¹⁰ nucleotides from microgram amounts of DNA. However, a major limitation is that it does not provide structural information to confirm the identity of the adduct.

  • UPLC-MS/MS: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), especially when using an isotope-dilution technique, is now considered the most reliable method. It offers both high sensitivity and specificity, allowing for the unambiguous structural identification and quantification of adducts.

Q4: Why is SULT1A1 genetic polymorphism important in ME-DNA adduct analysis?

A4: The activity of the SULT1A1 enzyme is crucial for the metabolic activation of methyleugenol. In humans, SULT1A1 activity is affected by genetic polymorphisms, including copy number variations (CNVs). Studies have shown a significant correlation between SULT1A1 CNVs, the enzyme's expression level in the liver, and the corresponding levels of methyleugenol-DNA adducts. This genetic variability can explain the wide, 122-fold variation in adduct levels observed between individuals and is a critical factor to consider when interpreting data.

Troubleshooting Guide

Problem 1: Low or undetectable DNA adduct levels in samples.

Possible CauseRecommended Solution
Inefficient DNA Isolation Incomplete cell lysis can trap DNA. Ensure sufficient lysis time and temperature, and confirm the activity of reagents like Proteinase K. For viscous DNA solutions, consider an RNase A treatment step to remove RNA contamination.
DNA Degradation Avoid repeated freeze-thaw cycles of tissue or blood samples, as this can degrade DNA. Assess DNA integrity via gel electrophoresis; samples with >20% nicked DNA may yield poor results.
Low SULT1A1 Expression/Activity The tissue or cell model being used may have inherently low SULT1A1 activity, leading to less metabolic activation of methyleugenol. Consider genotyping samples for SULT1A1 polymorphisms or measuring SULT1A1 expression to contextualize results.
Insufficient MS Sensitivity Methyleugenol adducts can be present at very low levels (e.g., 1 in 10⁸ nucleosides). Use a highly sensitive method like isotope-dilution UPLC-MS/MS. Optimize MS parameters and ensure the instrument is properly calibrated. High-resolution mass spectrometry can help overcome issues of isobaric interferences.
Adduct Loss During Sample Prep Ensure that the pH and salt concentrations of buffers used during DNA isolation and digestion are optimal to prevent adduct loss, such as through depurination (hydrolysis of the N-glycosidic bond).

Problem 2: High background or interfering peaks in LC-MS/MS analysis.

Possible CauseRecommended Solution
Sample Contamination Carryover of ethanol (B145695) or proteins from the DNA isolation steps can interfere with analysis. Ensure wash steps are performed thoroughly. Use magnetic bead-based purification protocols, which often yield higher purity DNA compared to spin columns.
Isobaric Interference Other molecules in the sample may have the same mass as the target adduct, leading to false positives, especially with low-resolution mass spectrometers. Use high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) to distinguish adducts from interferences. Employ multiple reaction monitoring (MRM) with specific quantifier and qualifier ion transitions for confident identification.
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target adduct, leading to inaccurate quantification. Use stable isotope-labeled internal standards for each adduct to correct for matrix effects and variations in instrument response.

Problem 3: Poor reproducibility between replicate samples.

Possible CauseRecommended Solution
Inaccurate Pipetting Inaccurate liquid handling, especially with viscous DNA solutions, can introduce significant variability. Ensure pipettes are properly calibrated. For automated systems, check for blocked tips or clogs.
Incomplete DNA Digestion Incomplete enzymatic digestion of DNA to single nucleosides will lead to underestimation of adduct levels. Optimize digestion time, temperature, and enzyme concentrations (e.g., micrococcal nuclease, spleen phosphodiesterase).
Variability in SULT1A1 Activity If using cell cultures or different animal samples, inherent biological differences in metabolic enzyme expression can cause significant variation. Normalize data where possible or stratify samples based on relevant genotypes if known.

Experimental Protocols & Visualizations

Metabolic Activation of Methyleugenol

Methyleugenol requires bioactivation to exert its genotoxic effects. The primary pathway involves hydroxylation by Cytochrome P450 enzymes, followed by sulfation by SULT1A1, creating a reactive carbocation that binds to DNA.

G ME Methyleugenol HME 1'-Hydroxymethyleugenol ME->HME CYP1A2/ P450s SME 1'-Sulfoxymethyleugenol HME->SME SULT1A1 Carbocation Reactive Carbocation SME->Carbocation Spontaneous Sulfate Loss Adducts DNA Adducts (N²-dG, N⁶-dA) Carbocation->Adducts DNA DNA DNA->Adducts

Caption: Metabolic activation pathway of methyleugenol leading to DNA adduct formation.
Protocol 1: UPLC-MS/MS Analysis of Methyleugenol DNA Adducts

This protocol is based on the isotope-dilution UPLC-MS/MS method, which is the current gold standard for accurate quantification.

Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Homogenization /Cell Lysis Spike 2. Spike with Isotope-Labeled Internal Standards Tissue->Spike Isolation 3. DNA Isolation (e.g., Phenol-Chloroform or Kit) Spike->Isolation Digestion 4. Enzymatic Digestion to Deoxynucleosides Isolation->Digestion UPLC 5. UPLC Separation Digestion->UPLC MS 6. Tandem MS Detection (MRM Mode) UPLC->MS Quant 7. Quantification vs. Internal Standards MS->Quant

Caption: General experimental workflow for UPLC-MS/MS based ME-DNA adduct analysis.

Methodology:

  • DNA Isolation:

    • Homogenize tissue samples or lyse cultured cells.

    • Spike the lysate with known amounts of stable isotope-labeled internal standards (e.g., [¹⁵N₅]N²-MIE-dG).

    • Isolate genomic DNA using a standard method such as phenol-chloroform extraction or a commercial DNA isolation kit. Ensure removal of RNA and protein contaminants.

    • Quantify the purified DNA and assess its purity (A260/A280 ratio should be ~1.8).

  • Enzymatic Digestion:

    • Digest 10-20 µg of DNA to deoxynucleosides. This is typically a multi-step enzymatic process.

    • Incubate DNA with micrococcal nuclease and spleen phosphodiesterase to produce 3'-monophosphate nucleosides.

    • Follow with an alkaline phosphatase treatment to dephosphorylate the nucleosides.

    • Purify the resulting nucleoside mixture, for example by using solid-phase extraction.

  • UPLC-MS/MS Analysis:

    • Re-dissolve the purified nucleosides in a suitable mobile phase.

    • Inject the sample into a UPLC system equipped with a C18 column for chromatographic separation.

    • Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor for specific precursor-to-product ion transitions (MRM) for both the native adducts and their corresponding isotope-labeled internal standards. For example, for N²-MIE-dG, transitions such as m/z 444.1 → 328.2 and 444.1 → 177.1 can be used.

  • Quantification:

    • Calculate the amount of each adduct by comparing the peak area of the native analyte to the peak area of its corresponding internal standard.

    • Normalize the results to the total amount of DNA analyzed, typically expressed as adducts per 10⁸ nucleosides.

Protocol 2: ³²P-Postlabeling Assay

This method is highly sensitive but less specific than LC-MS/MS.

Methodology:

  • DNA Digestion:

    • Digest DNA (1-10 µg) to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment:

    • Enrich the adducted nucleosides. This is a critical step to increase sensitivity and is often achieved by digestion with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts. Alternatively, butanol extraction can be used.

  • ⁵'-Labeling:

    • Label the 5'-hydroxyl group of the enriched adducts with radioactive phosphate (B84403) using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation & Detection:

    • Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other components using multi-directional thin-layer chromatography (TLC).

    • Detect the adduct spots by autoradiography and quantify them by measuring their radioactive decay (e.g., using a phosphorimager).

  • Quantification:

    • Calculate the adduct levels based on the radioactivity in the adduct spots relative to the total amount of nucleotides analyzed. The assay can detect adduct frequencies as low as 1 in 10¹⁰ nucleotides.

Quantitative Data Summary

The following tables summarize reported levels of methyleugenol-DNA adducts in human tissues, quantified by UPLC-MS/MS.

Table 1: Methyleugenol Adduct Levels in Human Liver Samples

Adduct TypeNumber of SamplesDetection FrequencyAdduct Level (per 10⁸ nucleosides)
N²-MIE-dG 3029 / 30 (97%)-
N⁶-MIE-dA 30Detected in most samplesMuch lower than N²-MIE-dG
Combined Adducts 30-Median: 13.0
Maximum: 37.0

Table 2: Methyleugenol Adduct Levels in Human Lung Samples

Adduct TypeNumber of SamplesDetection FrequencyAdduct Level (per 10⁸ nucleosides)
N²-MIE-dG 1010 / 10 (100%)1.7 - 23.7
N⁶-MIE-dA 105 / 10 (50%)0.31 - 1.18

References

Technical Support Center: Accurate Quantification of Methyleugenol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of methyleugenol in essential oils.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of methyleugenol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question: Why am I observing poor peak shape, specifically peak tailing, for my methyleugenol standard? Answer: Peak tailing is a common issue in GC analysis and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Active Sites: Methyleugenol can interact with active sites within the GC system, such as exposed silanol (B1196071) groups in the injector liner or column, or contamination from previous injections.[1]

    • Solution: Regularly clean or replace the injector liner. Using a deactivated liner can significantly reduce peak tailing.[1] Condition the column according to the manufacturer's instructions to remove contaminants. If tailing persists, you may need to trim the first few centimeters of the column.[1]

  • Improper Column Installation: An incorrect column cut or installation depth in the injector or detector can create dead volume, leading to peak tailing.[1]

    • Solution: Re-cut the column ensuring a clean, square cut. Reinstall the column at the correct depth as specified by your instrument's manufacturer.[1]

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to increased peak broadening and tailing.

    • Solution: Optimize the carrier gas flow rate for your specific column dimensions and analytical conditions.

Question: What are the likely causes of peak fronting for my methyleugenol peak? Answer: Peak fronting is typically caused by column overload.

  • Concentrated Sample: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column.

    • Solution: Dilute your sample and reinject. If you are developing a method for a wide range of concentrations, you may need to adjust your calibration curve accordingly.

  • Large Injection Volume: A large injection volume can also lead to overloading.

    • Solution: Reduce the injection volume.

Question: I am experiencing low sensitivity and a small peak for methyleugenol. How can I improve my signal? Answer: Low sensitivity can stem from several sources, from sample preparation to instrument settings.

  • Sample Preparation: Inefficient extraction or excessive dilution can result in a low concentration of methyleugenol in the injected sample.

    • Solution: Review and optimize your sample preparation protocol to ensure complete extraction and minimize sample loss.

  • Injector Settings: If using a split injection, volatile compounds like methyleugenol may be disproportionately vented, leading to a smaller amount reaching the column.

    • Solution: Optimize the split ratio. For trace analysis, a splitless injection may be more appropriate.

  • MS Detector Settings: The mass spectrometer settings may not be optimized for methyleugenol.

    • Solution: Ensure the MS is properly tuned. For quantitative analysis, consider using Selected Ion Monitoring (SIM) mode, which focuses on specific ions of your analyte (e.g., m/z 178 for methyleugenol) and can significantly increase sensitivity.

  • System Leaks: Leaks in the system, particularly around the injector or column fittings, can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check of the entire GC-MS system.

Question: How do I deal with co-eluting peaks that interfere with methyleugenol quantification? Answer: Co-elution with other components of the essential oil is a common challenge due to the complexity of the matrix.

  • Chromatographic Optimization:

    • Solution: Adjust the temperature program of your GC method. A slower temperature ramp can improve the separation of closely eluting compounds. Experiment with a different GC column with a different stationary phase polarity (e.g., a mid-polarity column like a DB-1701) to alter the elution order.

  • Selective Detection:

    • Solution: Utilize the selectivity of the mass spectrometer. In full scan mode, you can extract the ion chromatogram for a specific m/z value characteristic of methyleugenol (e.g., m/z 178) to isolate its peak from interfering compounds. For even greater selectivity and sensitivity, use Selected Ion Monitoring (SIM) mode, focusing on the primary ions of methyleugenol.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: What are the common challenges when quantifying methyleugenol using HPLC? Answer: While GC-MS is more common, HPLC can also be used. Common challenges include selecting the appropriate column and mobile phase, and dealing with matrix effects.

  • Column and Mobile Phase Selection:

  • Matrix Effects: Co-eluting compounds from the complex essential oil matrix can interfere with the ionization of methyleugenol in the detector, leading to inaccurate quantification.

    • Solution: Proper sample cleanup is crucial. Techniques like solid-phase extraction (SPE) can help remove interfering matrix components. Using matrix-matched calibration standards is also recommended to compensate for these effects.

Experimental Protocols

GC-MS Method for Methyleugenol Quantification in Tea Tree Oil

This protocol is based on established methods for the determination of trace amounts of methyleugenol.

1. Sample Preparation:

  • Accurately weigh approximately 5 µL of the essential oil into a 2 mL GC vial.

  • Add 1 mL of n-hexane containing an internal standard (e.g., 100 mg/L n-tetradecane).

  • Mix thoroughly.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Hewlett Packard 6850 or equivalent.

  • Column: DB-1701 (mid-polarity), 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split injection with a split ratio of 10:1. For trace analysis, a splitless injection can be used.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 130°C.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 230°C at 30°C/min, hold for 4 minutes.

  • Mass Spectrometer:

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 178 for methyleugenol and m/z 71 and 198 for n-tetradecane (internal standard).

3. Calibration:

  • Prepare a series of standard solutions of methyleugenol in hexane (B92381) with the internal standard at a constant concentration.

  • Alternatively, use the standard addition method by spiking a tea tree oil sample with varying known amounts of methyleugenol.

  • Construct a calibration curve by plotting the peak area ratio of methyleugenol to the internal standard against the concentration of methyleugenol.

HPLC Method for Simultaneous Determination of Components in Essential Oils

This protocol provides a general framework for the analysis of essential oil components, including methyleugenol, using RP-HPLC.

1. Sample Preparation:

  • Accurately weigh about 100 mg of the essential oil sample and dissolve it in 10 mL of methanol.

  • Filter the resulting solution through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a photodiode array (PDA) detector.

  • Column: Wakosil–II C18, 5 µm, 250 mm x 4.6 mm.

  • Mobile Phase:

  • Gradient Program: A ternary linear gradient is used to separate multiple components. The specific gradient profile will need to be optimized based on the essential oil being analyzed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector set to monitor at a wavelength appropriate for methyleugenol (e.g., around 210 nm).

3. Calibration:

  • Prepare stock solutions of methyleugenol and other target analytes in methanol.

  • Create a series of working standard solutions by diluting the stock solutions.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

Data Presentation

Table 1: GC-MS (SIM Mode) Method Parameters and Performance

ParameterValueReference
Column DB-1701 (60 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1.2 mL/min)
Injection Mode Split (10:1) or Splitless
Temperature Program 130°C to 180°C at 15°C/min, then to 230°C at 30°C/min (4 min hold)
Ions Monitored (m/z) 178 (Methyleugenol), 71, 198 (n-tetradecane IS)
**Linearity (R²) **0.9980
Reproducibility (RSD) 3% (for 5 replicates)

Table 2: HPLC Method Validation Data for Essential Oil Components

ParameterRangeReference
Linearity (R²) >0.999
Limit of Detection (LOD) 0.54 - 11.65 µg/mL
Limit of Quantification (LOQ) 2.30 - 35.60 µg/mL

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilute with Hexane + Internal Standard Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on DB-1701 Column Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of Methyleugenol Calibration->Quantification

Caption: Workflow for Methyleugenol Quantification using GC-MS.

Troubleshooting_Logic Start Problem with Quantification CheckPeak Check Peak Shape Start->CheckPeak CheckSensitivity Check Sensitivity CheckPeak->CheckSensitivity No Tailing Peak Tailing? CheckPeak->Tailing Yes CheckRetention Check Retention Time CheckSensitivity->CheckRetention No LowSignal Low Signal? CheckSensitivity->LowSignal Yes Sol_Retention Check Oven Temp Check Carrier Gas Flow CheckRetention->Sol_Retention Shifted? End Accurate Result CheckRetention->End Consistent Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Clean Injector Liner Condition/Trim Column Check for Leaks Tailing->Sol_Tailing Yes Fronting->CheckSensitivity No Sol_Fronting Dilute Sample Reduce Injection Volume Fronting->Sol_Fronting Yes LowSignal->CheckRetention No Sol_LowSignal Optimize Injection Use SIM Mode Check for Leaks LowSignal->Sol_LowSignal Yes Sol_Tailing->End Sol_Fronting->End Sol_LowSignal->End Sol_Retention->End

Caption: Troubleshooting Logic for GC-MS Analysis Issues.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Methyleugenol and Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of methyleugenol and eugenol (B1671780), two structurally related phenylpropanoids. While both compounds are found in various essential oils and are used as flavoring agents, their toxicological properties differ significantly. This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of their relative risks.

Executive Summary

Methyleugenol is classified as a genotoxic carcinogen, with substantial evidence of carcinogenicity in animal models. Its toxicity is primarily attributed to its metabolic activation to a DNA-reactive electrophile. In contrast, the toxicity of eugenol is less pronounced. While some studies indicate a potential for genotoxicity, particularly at high concentrations and with metabolic activation, its carcinogenic potential is considered equivocal.

Data Presentation: A Quantitative Comparison

The following tables summarize the key toxicological data for methyleugenol and eugenol, providing a clear comparison of their potency and effects.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Reference
Methyleugenol RatOral810 - 1560 mg/kg bw[1]
MouseOral540 mg/kg bw[1]
RatOral1179 mg/kg[2]
RabbitDermal>2025 mg/kg[2]
Eugenol RatOral1930 mg/kg[3][4][5]
RatOral2680 mg/kg[6][7]
Guinea pigOral2130 mg/kg[3][6]
MouseIntraperitoneal1109 mg/kg[3]

Table 2: Genotoxicity Profile

CompoundAssaySystemMetabolic ActivationResultReference
Methyleugenol Ames TestS. typhimuriumWith & Without S9Negative[8][9]
Chromosomal AberrationsCHO cellsWith & Without S9Negative[8][9]
Micronucleus TestMouse bone marrowIn vivoNegative[8][9]
Unscheduled DNA Synthesis (UDS)Rat hepatocytesIn vitroPositive[10][11]
Comet AssayRat liverIn vivoPositive (oxidative DNA damage)[12]
HPRT AssayV79 cellsIn vitroWeakly mutagenic[13]
Eugenol Ames TestS. typhimuriumWith & Without S9Negative[14]
Chromosomal AberrationsV79 cellsWith S9Positive[14][15]
Micronucleus TestMouse bone marrowIn vivoPositive (at high doses)[16]
Unscheduled DNA Synthesis (UDS)Rat hepatocytesIn vitroNegative[11]

Table 3: Carcinogenicity Profile

CompoundSpeciesRoute of AdministrationFindingsIARC ClassificationReference
Methyleugenol Rat & MouseGavageClear evidence of carcinogenic activity; liver and stomach tumors.Group 2A: Probably carcinogenic to humans[1][8][17][18]
Eugenol Rat & MouseFeedEquivocal evidence of carcinogenicity in mice; no evidence in rats.Group 3: Not classifiable as to its carcinogenicity to humans[19][20][21]

Experimental Protocols

A brief overview of the methodologies for key experiments cited in this guide is provided below.

Acute Oral Toxicity (LD50)

The median lethal dose (LD50) is determined by administering single doses of the test substance to a group of animals (typically rats or mice) via oral gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

Bacterial Reverse Mutation Assay (Ames Test)

This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium, suggesting that the substance is mutagenic.[14]

In Vitro Chromosomal Aberration Test

Mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are cultured and exposed to the test substance with and without metabolic activation. After a specific incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural abnormalities, such as breaks, gaps, and exchanges.

In Vivo Micronucleus Test

Animals, typically mice, are administered the test substance. Immature red blood cells (polychromatic erythrocytes) in the bone marrow are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the substance has clastogenic or aneugenic potential.[16]

Carcinogenicity Bioassay

Long-term studies (typically 2 years) are conducted in two rodent species (rats and mice). The animals are administered the test substance daily through their diet or by gavage. At the end of the study, a complete histopathological examination of all organs and tissues is performed to identify any increase in the incidence of tumors in the treated groups compared to the control groups.[20][22][23]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important metabolic pathways and experimental workflows related to the toxicity of methyleugenol and eugenol.

Metabolic_Activation_of_Methyleugenol ME Methyleugenol ME_1OH 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->ME_1OH CYP450 ME_SULFATE 1'-Sulfoxymethyleugenol (Ultimate Carcinogen) ME_1OH->ME_SULFATE Sulfotransferase (SULT) DNA_ADDUCTS DNA Adducts ME_SULFATE->DNA_ADDUCTS Spontaneous loss of sulfate TUMORS Tumor Formation DNA_ADDUCTS->TUMORS

Caption: Metabolic activation pathway of methyleugenol leading to carcinogenicity.

Metabolic_Activation_of_Eugenol EUG Eugenol EUG_QM Eugenol Quinone Methide (Reactive Intermediate) EUG->EUG_QM CYP450 / Peroxidases GSH_CONJ Glutathione Conjugate (Detoxification) EUG_QM->GSH_CONJ Glutathione S-transferase (GST) PROTEIN_BIND Covalent Binding to Cellular Proteins EUG_QM->PROTEIN_BIND CYTOTOX Cytotoxicity PROTEIN_BIND->CYTOTOX

Caption: Metabolic activation of eugenol to a reactive quinone methide intermediate.

Genotoxicity_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays AMES Ames Test (Bacterial Mutation) CHRO_AB Chromosomal Aberration (Mammalian Cells) UDS Unscheduled DNA Synthesis (Hepatocytes) MICRO Micronucleus Test (Rodent Bone Marrow) COMET Comet Assay (Rodent Tissues) TEST_COMP Test Compound (Methyleugenol or Eugenol) TEST_COMP->AMES TEST_COMP->CHRO_AB TEST_COMP->UDS TEST_COMP->MICRO TEST_COMP->COMET

Caption: General workflow for assessing the genotoxicity of a chemical compound.

Conclusion

References

Detecting Methyleugenol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyleugenol, a naturally occurring compound found in various essential oils and plants, is a subject of significant interest in toxicological and developmental research due to its potential carcinogenicity. Accurate and reliable quantification of methyleugenol in diverse matrices is crucial for safety assessments and mechanistic studies. This guide provides a comparative overview of common analytical methods for methyleugenol detection, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for methyleugenol detection is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. The most frequently employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following table summarizes the key performance parameters of these methods based on published validation studies.

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)
GC-MS/MS Fish Fillet0.2 µg/kg[1]0.7 µg/kg[1]5-500 µg/L[1]76.4 - 99.9[1]
GC-MS (SIM) Tea Tree OilNot ReportedNot Reportedr² = 0.99806[2]Not Reported
GC-FID Tea Tree OilNot ReportedNot ReportedNot ReportedNot Reported
HPLC-UV Rodent PlasmaNot Reported0.050 µg/mL[3]0.050-10.0 µg/mL[3]Not Reported
RP-HPLC C. zeylanicum barkNot ReportedNot ReportedNot ReportedNot Reported
UPLC-MS/MS Aquatic ProductsNot Reported1.0 µg/kg[4]1-200 µg/L[4]77.6 - 111.4[4]

Experimental Workflow

A generalized workflow for the analysis of methyleugenol from a given sample involves several key stages, from sample preparation to data analysis. The specific parameters within each stage will vary depending on the chosen analytical method and the sample matrix.

Methyleugenol Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Sample Collection extraction Extraction (e.g., Solvent, SPE, Distillation) start->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup chromatography Chromatographic Separation (GC or HPLC/UPLC) cleanup->chromatography detection Detection (MS, MS/MS, UV, FID) chromatography->detection acquisition Data Acquisition detection->acquisition quantification Quantification & Confirmation acquisition->quantification end Result quantification->end Final Report

Figure 1. A generalized workflow for the analytical determination of methyleugenol.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques cited in the comparison table. These protocols are derived from published studies and provide a starting point for method development and validation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Fish Fillet

This method is suitable for the trace analysis of methyleugenol in complex biological matrices.[1]

  • Sample Preparation:

    • Homogenize fish fillet samples.

    • Perform hexane (B92381) extraction.

    • Clean up the extract using phenyl solid-phase extraction (SPE).

  • Instrumentation: Gas chromatograph coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) operated in electron ionization (EI) mode.

  • Chromatographic Conditions:

    • Specific column, temperature program, and carrier gas flow rate would be detailed in the full method.

  • Mass Spectrometry Conditions:

    • Operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

  • Validation: The method was validated for linearity, with a coefficient of determination (r²) greater than 0.9982.[1] Recoveries for methyleugenol ranged from 76.4% to 99.9%, with relative standard deviations (RSD) between 2.18% and 15.5%.[1]

High-Performance Liquid Chromatography (HPLC-UV) for Rodent Plasma

This method is applicable for pharmacokinetic studies of methyleugenol.[3]

  • Sample Preparation:

    • Add acetonitrile (B52724) to the plasma sample to precipitate proteins.

    • Centrifuge to remove the protein precipitate.

    • Analyze the resulting supernatant.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18.

    • Mobile Phase: Acetonitrile-water mixture.

    • Specific gradient or isocratic conditions and flow rate would be detailed in the full method.

  • Detection: UV detection at a specified wavelength.

  • Validation: The method was assessed for precision, accuracy, sensitivity, and specificity. The stability of methyleugenol in plasma under various conditions (freeze-thaw, refrigeration) was also evaluated.[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Cinnamomum zeylanicum Bark

This method allows for the simultaneous quantification of cinnamaldehyde (B126680) and methyleugenol in plant extracts.[5][6]

  • Sample Preparation:

    • Use ultrasonic extraction with methanol (B129727) to extract the compounds from the dried bark powder.[5][6]

  • Instrumentation: RP-HPLC system with a UV-visible detector.[6]

  • Chromatographic Conditions:

    • Column: Intersil ODS-3V-C18 (150 mm x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: Methanol-acetonitrile-water (35:20:45, v/v/v).[5][6]

    • Flow Rate: 1.0 cm³/min.[5][6]

  • Detection: UV detection at 221 nm.[5][6]

  • Validation: The method was validated for its precision and sensitivity.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Aquatic Products

This highly sensitive and selective method is suitable for the simultaneous determination of multiple eugenol (B1671780) derivatives in aquatic products.[4]

  • Sample Preparation:

    • Extract the sample with hexane.

    • Enrich the extract by nitrogen blowing.

    • Reconstitute in a methanol/water mixture.

    • Clean up using a hydrophilic-lipophilic balance (HLB) solid-phase extraction column.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm × 1.8 µm).

    • Mobile Phase: Formic acid was used as a modifier to improve ionization efficiency.

    • Flow Rate: 0.30 mL/min.

  • Mass Spectrometry Conditions:

    • Operated in both positive and negative ion modes using multiple reaction monitoring (MRM).

  • Validation: The method demonstrated good linearity (R² > 0.996) and average recoveries ranging from 77.6% to 111.4% with RSDs between 2.7% and 9.1%.[4]

Conclusion

The selection of an analytical method for methyleugenol detection should be a carefully considered decision based on the specific research question and sample type. GC-MS and LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for trace-level detection in complex matrices. HPLC-UV provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable. The detailed protocols and comparative data presented in this guide are intended to assist researchers in navigating the available options and implementing a validated method for the accurate quantification of methyleugenol.

References

Cross-Species Comparison of Methyleugenol Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species metabolism of compounds like methyleugenol is critical for assessing potential toxicity and extrapolating animal data to humans. This guide provides a comprehensive comparison of methyleugenol metabolism in humans, rats, and mice, supported by experimental data and detailed protocols.

Methyleugenol, a naturally occurring alkenylbenzene found in various herbs and spices, has been classified as a genotoxic carcinogen.[1][2] Its carcinogenic potential is linked to its metabolic activation to reactive intermediates that can form DNA adducts.[3] Significant differences in metabolic pathways and enzyme kinetics exist across species, influencing the susceptibility to methyleugenol-induced toxicity.

Comparative Metabolic Pathways

The metabolism of methyleugenol is complex, involving both bioactivation and detoxification pathways. The primary route of metabolic activation is the hydroxylation of the 1'-position of the allyl side chain to form 1'-hydroxymethyleugenol, a proximate carcinogen.[3][4] This metabolite can be further activated by sulfation to a reactive carbocation that can bind to DNA.[3] Other metabolic pathways include epoxidation of the allyl side chain and O-demethylation.[5][6]

Key enzymes involved in methyleugenol metabolism belong to the cytochrome P450 (CYP) superfamily. In humans, CYP1A2 is the primary enzyme responsible for the 1'-hydroxylation of methyleugenol at physiologically relevant concentrations.[7] At higher concentrations, CYP2C9, CYP2C19, and CYP2D6 may also contribute.[3][8] In contrast, CYP2E1 is the major enzyme involved in this bioactivation step in control F344 rat liver microsomes.[3][7] However, upon exposure to methyleugenol, other enzymes like CYP2B and CYP1A2 can be induced in rats.[3]

Detoxification of methyleugenol and its metabolites occurs primarily through glucuronidation.[4] The balance between bioactivation and detoxification pathways is a key determinant of methyleugenol's toxicity and varies significantly across species.

Methyleugenol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ME Methyleugenol HME 1'-Hydroxymethyleugenol (Proximate Carcinogen) ME->HME CYPs (Human: CYP1A2, CYP2C9) (Rat: CYP2E1, CYP2B, CYP1A2) EPOX Methyleugenol-2',3'-epoxide ME->EPOX CYPs HME_3 3'-Hydroxymethylisoeugenol ME->HME_3 CYPs EUG Eugenol ME->EUG O-Demethylation (CYPs) CHAV Chavibetol ME->CHAV O-Demethylation (CYPs) OME 1'-Oxomethyleugenol HME->OME ADH SULF 1'-Sulfoxymethyleugenol (Ultimate Carcinogen) HME->SULF SULTs GLUC Glucuronide Conjugates (Detoxification) HME->GLUC UGTs DIOL (RS)-2',3'-dihydroxy- 2',3'-dihydromethyleugenol EPOX->DIOL EH DIOL->GLUC UGTs OME_3 3'-Oxomethylisoeugenol HME_3->OME_3 ADH EUG->GLUC UGTs CHAV->GLUC UGTs DNA DNA Adducts SULF->DNA Spontaneous

Caption: Metabolic pathways of methyleugenol, highlighting Phase I and Phase II reactions.

Quantitative Comparison of Methyleugenol Metabolism

The following table summarizes key quantitative data on methyleugenol metabolism from in vitro studies using liver microsomes and primary hepatocytes from different species. These data highlight the significant inter-species variations.

ParameterHumanRatMouseBovineReference
Major CYP for 1'-hydroxylation CYP1A2, CYP2C9CYP2E1, CYP2B, CYP1A2--[3][7]
1'-Hydroxymethyleugenol formation 37-fold inter-individual variationHigher than human at similar concentrationsHigher than rat and human-[7]
3'-Hydroxymethylisoeugenol formation Major metaboliteMajor metabolite-Major metabolite[3][9]
DNA Adduct Formation (in vitro) Lower than rat and mouseHigher than humanHigher than rat-[5]
Cytotoxicity (EC50) of 1'-Hydroxymethyleugenol -50 µM (in primary hepatocytes)--[3][9]
Cytotoxicity (EC50) of 1'-Oxomethyleugenol -10 µM (in primary hepatocytes)--[3][9]

Experimental Protocols

A standardized approach to studying methyleugenol metabolism in vitro is crucial for generating comparable data. The following outlines a general experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_data Data Interpretation P1 Isolation of Liver Microsomes or Primary Hepatocytes P2 Protein Quantification P1->P2 I1 Incubation of Microsomes/Hepatocytes with Methyleugenol P2->I1 I2 Addition of Cofactors (e.g., NADPH) I1->I2 I3 Time-course Sampling I2->I3 I4 Quenching of Reaction I3->I4 A1 Extraction of Metabolites I4->A1 A2 HPLC or GC-MS Analysis A1->A2 A3 Metabolite Identification and Quantification A2->A3 D1 Enzyme Kinetic Analysis (Km, Vmax) A3->D1 D2 Cross-species Comparison D1->D2

Caption: Experimental workflow for in vitro methyleugenol metabolism studies.

Detailed Methodologies:

1. Preparation of Liver Microsomes: Liver tissue is homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.[8]

2. Incubation with Methyleugenol: Liver microsomes or primary hepatocytes are incubated with methyleugenol at various concentrations in a temperature-controlled environment. The reaction is initiated by the addition of an NADPH-regenerating system.[8]

3. Metabolite Extraction and Analysis: The incubation is stopped, and the metabolites are extracted from the reaction mixture. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of metabolites.[3][9]

4. DNA Adduct Analysis: For genotoxicity assessment, DNA is isolated from treated cells, hydrolyzed, and analyzed by sensitive techniques like isotope-dilution mass spectrometry to detect and quantify specific DNA adducts.[10]

Conclusion

The metabolism of methyleugenol exhibits significant qualitative and quantitative differences across species. Humans, rats, and mice display distinct profiles of metabolic activation and detoxification, which likely contribute to the observed species-specific carcinogenic effects. For instance, the higher rate of 1'-hydroxylation in rodents may contribute to their greater susceptibility to methyleugenol-induced liver tumors. These differences underscore the importance of using multi-species data and appropriate in vitro models to accurately assess the potential human risk associated with methyleugenol exposure. Further research, particularly focusing on human enzyme kinetics at relevant exposure levels, is crucial for refining these risk assessments.

References

A Guide to Inter-Laboratory Validation of Methyleugenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of methyleugenol, a naturally occurring compound found in various essential oils and a subject of interest in food safety, cosmetics, and pharmaceutical research. The focus is on the validation of these methods, a critical aspect for ensuring data reliability and comparability across different laboratories. While a comprehensive, formal inter-laboratory study comparing all available methods is not publicly available, this document synthesizes published data from single-laboratory validations and established guidelines to offer a comparative perspective.

Principles of Inter-Laboratory Validation

Inter-laboratory validation is the process of demonstrating that a specific analytical method is reliable and reproducible when performed by different analysts in different laboratories.[1][2][3] This process is essential for standardizing methodologies and ensuring that results are comparable regardless of where the analysis is performed. Key parameters evaluated during an inter-laboratory study include:

  • Accuracy: The closeness of a measured value to a true or accepted reference value.

  • Precision: The degree of agreement among a series of measurements of the same homogenous sample. This is further divided into:

    • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-laboratory precision): The precision obtained under different operating conditions (different laboratories, analysts, instruments, and time).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison of Analytical Methods for Methyleugenol Quantification

Several analytical techniques have been validated for the quantification of methyleugenol in various matrices. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and more recently, Raman Spectroscopy.[4][5]

Quantitative Performance Data

The following table summarizes the performance characteristics of different validated methods for methyleugenol quantification as reported in the literature.

MethodMatrixLinearity RangeLimit of Detection (LOD)Precision (RSD%)Accuracy/Recovery (%)Reference
GC-MS Tea Tree OilNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[6][7][8]
GC-High Resolution MS Human Serum100 pg range (r² = 0.997)3.1 pg/gAverage CV of 14% over a 200-pg/g rangeNot explicitly stated[9][10]
HPLC-UV Porcine Hoof Extract & Receptor FluidNot explicitly statedNot explicitly statedIntra- and inter-day precision < 9.0%Not explicitly stated[7][11]
Raman Spectroscopy with PLSR Methyleugenol with Xylene AdulterantNot explicitly statedNot explicitly statedRMSE of calibration: 1.90, RMSE of prediction: 3.86Goodness of fit (R²): 0.99[5]

Note: Direct comparison is challenging as the matrices, validation guidelines followed (e.g., ICH, SANTE), and reported parameters differ between studies. RSD% refers to the Relative Standard Deviation, and CV% to the Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Tea Tree Oil

A validated GC-MS method for the quantification of methyleugenol in tea tree oil has been reported.[8]

  • Sample Preparation: Dilution of the tea tree oil sample in a suitable solvent.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column is typically used.

    • Carrier Gas: Helium.

    • Injector and Detector Temperatures: Optimized for the analysis of essential oils.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of methyleugenol from other components of the oil.

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Based on the peak area of a characteristic ion of methyleugenol compared to a calibration curve prepared with certified reference material.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Human Serum

A highly sensitive method for the determination of methyleugenol in human serum has been developed and validated.[9][10]

  • Sample Preparation: Solid-phase extraction (SPE) is employed to isolate methyleugenol from the serum matrix.[9][10]

  • Internal Standard: An isotopically labeled methyleugenol is used as an internal standard to improve accuracy and precision.[9][10]

  • Instrumentation: Gas chromatograph coupled to a high-resolution mass spectrometer.

  • Quantification: Isotope dilution calibration is used for quantification.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An HPLC-UV method has been validated for the simultaneous quantification of methyleugenol and 1-nitro-2-phenylethane.[11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water.

    • Flow Rate and Temperature: Optimized to achieve good separation.

  • Detection: UV detection at a wavelength where methyleugenol exhibits significant absorbance.

  • Quantification: Based on the peak area of methyleugenol compared to a calibration curve.

Visualizing the Validation Workflow

The following diagrams illustrate the typical workflows for analytical method validation and an inter-laboratory study.

experimental_workflow cluster_validation Single Laboratory Method Validation cluster_interlab Inter-Laboratory Study MethodDevelopment Method Development & Optimization ValidationPlan Define Validation Parameters (ICH/AOAC) MethodDevelopment->ValidationPlan Experiments Perform Experiments (Linearity, Accuracy, Precision, LOD, LOQ) ValidationPlan->Experiments DataAnalysis Analyze Data & Assess Performance Experiments->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport Protocol Develop Study Protocol & Select Labs SamplePrep Prepare & Distribute Homogenous Samples Protocol->SamplePrep LabAnalysis Participating Labs Perform Analysis SamplePrep->LabAnalysis Results Collect & Statistically Analyze Results (Repeatability & Reproducibility) LabAnalysis->Results FinalReport Publish Final Report Results->FinalReport

Caption: A typical workflow for single-laboratory method validation and a subsequent inter-laboratory study.

logical_relationship ValidatedMethod Validated Analytical Method ReliableData Reliable & Accurate Data ValidatedMethod->ReliableData ReproducibleResults Reproducible Results Across Labs ReliableData->ReproducibleResults StandardizedMethodology Standardized Methodology ReproducibleResults->StandardizedMethodology

References

Comparative Efficacy of Methyleugenol Across Various Cell Lines: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methyleugenol (ME), a naturally occurring phenylpropanoid found in the essential oils of numerous aromatic plants, has garnered significant scientific interest for its potential therapeutic properties, particularly in oncology.[1][2] Its demonstrated anticancer activities, including the induction of apoptosis, autophagy, and cell cycle arrest, have positioned it as a promising candidate for further investigation in cancer therapy.[1][3] This guide provides a comparative analysis of methyleugenol's effects on different cell lines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxic Effects of Methyleugenol

The cytotoxic potential of methyleugenol varies across different cell lines, indicating a degree of selectivity in its anticancer activity. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these comparative studies.

Cell LineCancer TypeIC50 ValueObserved EffectsReference
RB355 Human Retinoblastoma50 µMCytotoxicity, G2/M cell cycle arrest, autophagy, inhibition of PI3K/mTOR/Akt pathway.[3]
HeLa Human Cervical Cancer~60 µM (in combination)Synergistically enhanced cisplatin's anticancer activity, induced G0/G1 phase arrest and apoptosis.
Melanoma Cells Skin Cancer>100 µMDid not inhibit cell proliferation at 100 µM. Dimeric forms showed higher activity.
V79 Chinese Hamster Lung Fibroblasts>10 µM (genotoxicity)Caused DNA strand breaks at concentrations ≥10 µM with marginal cytotoxic effects.
HT29 Human Colon Cancer50-100 µM (genotoxicity)Positive in Comet assay, indicating DNA damage.
MCF-7 Human Breast Cancer1.5 µg/mL (Eugenol)Suppressed metastasis and migration by downregulating MMP-9. (Data for Eugenol (B1671780), a related compound).

Note: The efficacy of methyleugenol can be influenced by its chemical form. For instance, while monomeric methyleugenol showed low activity against melanoma cells, its dimeric derivatives demonstrated significantly higher growth inhibition.

Mechanisms of Action and Signaling Pathways

Methyleugenol exerts its anticancer effects through multiple cellular mechanisms, primarily by modulating key signaling pathways that govern cell survival, proliferation, and death.

1. Induction of Autophagy and Apoptosis: Methyleugenol is a potent inducer of autophagy and apoptosis in specific cancer cells. In RB355 retinoblastoma cells, it triggers autophagy in a dose-dependent manner. In combination with other compounds like myricetin (B1677590) and cisplatin (B142131), it significantly enhances apoptosis in HeLa cervical cancer cells, as evidenced by increased caspase-3 activity and mitochondrial membrane potential loss.

2. Cell Cycle Arrest: The compound has been shown to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. In RB355 cells, methyleugenol induces a G2/M phase arrest. In contrast, when combined with cisplatin and myricetin in HeLa cells, it leads to cell cycle arrest in the G0/G1 phase.

3. Modulation of the PI3K/Akt/mTOR Signaling Pathway: A critical mechanism underlying methyleugenol's anticancer activity is its ability to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers and plays a crucial role in tumor growth and survival. In RB355 cells, methyleugenol was shown to downregulate the expression of key proteins in this pathway, including mTOR, p-mTOR, PI3K, and Akt, at its IC50 concentration.

PI3K_Akt_mTOR_Pathway ME Methyleugenol PI3K PI3K ME->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy

Caption: Methyleugenol inhibits the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the effects of methyleugenol.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., RB355, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with various concentrations of methyleugenol (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with methyleugenol at the desired concentrations (e.g., IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, indicated by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)

This dual staining method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with methyleugenol.

  • Staining: After treatment, wash the cells with PBS and stain with a mixture of Acridine Orange (AO) and Ethidium Bromide (EB) (100 µg/mL each) for 5 minutes.

  • Microscopy: Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-to-red nucleus with chromatin condensation.

    • Necrotic cells: Uniform orange-to-red nucleus.

Experimental_Workflow Start Select Cell Lines (e.g., RB355, HeLa) Treat Treat with Methyleugenol (Dose-Response & Time-Course) Start->Treat MTT Cell Viability Assay (MTT) Treat->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Investigate Mechanism of Action (at IC50 concentration) IC50->Mechanism Flow Cell Cycle Analysis (Flow Cytometry) Mechanism->Flow Apoptosis Apoptosis Assay (AO/EB Staining) Mechanism->Apoptosis Western Protein Expression (Western Blot for PI3K/Akt) Mechanism->Western Results Analyze & Compare Results Flow->Results Apoptosis->Results Western->Results

Caption: Workflow for in-vitro analysis of methyleugenol.

Conclusion

Methyleugenol demonstrates significant, yet variable, anticancer effects across different cell lines. Its potency is particularly noted in retinoblastoma (RB355) cells, where it acts as a powerful cytotoxic agent by inducing G2/M arrest and autophagy through the inhibition of the PI3K/Akt/mTOR pathway. In other lines, such as cervical cancer (HeLa) cells, it acts synergistically to enhance the efficacy of conventional chemotherapeutic drugs. However, its effect on melanoma cells appears limited in its monomeric form. These findings underscore the importance of cell-type-specific investigations. Future research should focus on in-vivo studies to validate these in-vitro findings and explore the therapeutic potential of methyleugenol derivatives and combination therapies for various cancers.

References

A Comparative Guide to the Antioxidant Potential of Methyleugenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of methyleugenol and its structural analogs. By presenting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the antioxidant capacity of these compounds.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of methyleugenol and its analogs has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.

CompoundStructureDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mmol Fe(II)/g)Reference(s)
Methyleugenol 4-allyl-1,2-dimethoxybenzene2.253--[1]
Eugenol (B1671780) 4-allyl-2-methoxyphenol22.6146.511.2[2]
Isoeugenol (B1672232) 1-methoxy-2-(prop-1-en-1-yl)-4-propoxybenzene17.1-18.4[2]
Eugenol Acetate 4-allyl-2-methoxyphenyl acetate> 100--[3]
Methyl Isoeugenol 1,2-dimethoxy-4-(prop-1-en-1-yl)benzene---
Ethyl Eugenol 4-allyl-1-ethoxy-2-methoxybenzene> 100*--[4]
Bis-eugenol 6,6'-diallyl-2,2'-dimethoxy-[1,1'-biphenyl]-4,4'-diol~80% inhibition at 25 µg/mL-~200-300 µM Fe2+ equiv. at 25 µg/mL

*Note: A hyphen (-) indicates that the data was not found in the reviewed literature. The value for Ethyl Eugenol is inferred from studies on eugenol derivatives, which indicate that O-alkylation of the phenolic hydroxyl group leads to a significant reduction in antioxidant activity.

Structure-Activity Relationship

The antioxidant activity of eugenol and its analogs is intrinsically linked to their chemical structure. The presence of a free phenolic hydroxyl (-OH) group is paramount for potent radical scavenging activity. This is evident from the significantly higher IC50 values (lower activity) of derivatives where the hydroxyl group is etherified (e.g., methyleugenol, ethyl eugenol) or esterified (e.g., eugenol acetate) compared to eugenol. The hydroxyl group can readily donate a hydrogen atom to neutralize free radicals.

Isoeugenol, which differs from eugenol in the position of the double bond in the allyl side chain, exhibits slightly higher antioxidant activity in some assays. This suggests that the conjugation of the side chain with the aromatic ring may influence the stability of the resulting phenoxyl radical. Bis-eugenol, a dimer of eugenol, demonstrates considerable antioxidant effects, indicating that multiple phenolic moieties can contribute to overall activity.

Signaling Pathway Activation: The Keap1-Nrf2 Pathway

Methyleugenol and its analogs can exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Keap1-Nrf2 pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activation by phenolic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. These genes encode for a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Caption: The Keap1-Nrf2 signaling pathway and its activation by methyleugenol and its analogs.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

DPPH_Workflow prep_dpph Prepare DPPH solution in methanol (B129727) (purple) reaction Mix DPPH solution with test compound prep_dpph->reaction prep_sample Prepare various concentrations of test compound prep_sample->reaction incubation Incubate in the dark (e.g., 30 minutes) reaction->incubation measurement Measure absorbance at ~517 nm (color changes to yellow) incubation->measurement calculation Calculate % inhibition and IC50 measurement->calculation

References

A Comparative Guide to Biomarkers for Methyleugenol-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of currently utilized and emerging biomarkers for the detection and validation of methyleugenol (ME)-induced liver injury. The following sections detail the performance of traditional serum biomarkers, novel metabolomic candidates, and DNA adducts, supported by experimental data and detailed protocols.

Introduction to Methyleugenol-Induced Hepatotoxicity

Methyleugenol, a naturally occurring compound found in various essential oils and spices, is recognized for its potential hepatotoxicity.[1][2][3] Chronic exposure to ME has been shown to induce liver damage, including hepatocellular steatosis and vacuolation.[2] The metabolic activation of ME by cytochrome P450 and sulfotransferase 1A1 enzymes can lead to the formation of DNA adducts, contributing to its genotoxic and carcinogenic properties.[2] Accurate and sensitive biomarkers are crucial for the early detection and mechanistic understanding of ME-induced liver injury in both preclinical and clinical settings.

Comparison of Biomarker Performance

This section compares three major classes of biomarkers for ME-induced liver injury: traditional serum biomarkers, metabolomics-derived biomarkers, and DNA adducts. Due to the lack of head-to-head comparative studies, the performance of each biomarker class is presented based on available experimental data from distinct studies.

Traditional Serum Biomarkers: ALT and AST

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are well-established serum biomarkers for general liver injury.[4] In the context of ME-induced hepatotoxicity, studies in mice have demonstrated a dose-dependent increase in both ALT and AST levels.[1][2][3]

Table 1: Dose-Response of Serum ALT and AST Levels in Mice Treated with Methyleugenol for 28 Days

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)
Control0NormalNormal
ME-Low (ME-L)20No significant changeNo significant change
ME-Medium (ME-M)40Significantly elevatedSignificantly elevated
ME-High (ME-H)60Substantially increasedSubstantially increased

Data summarized from a study on ME-induced hepatotoxicity in mice.[2]

While readily measurable and widely used, ALT and AST lack specificity for the type of liver injury and the causative agent.[4][5]

Metabolomics-Derived Biomarkers

Metabolomics offers a powerful approach to identify novel and potentially more specific biomarkers by analyzing global changes in small-molecule metabolites.[2] A recent study on ME-induced liver injury in mice identified 20 potential biomarkers from liver tissue, highlighting disruptions in key metabolic pathways.[1][2][3]

Table 2: Potential Metabolomic Biomarkers of Methyleugenol-Induced Liver Injury in Mice

MetaboliteFold Change (ME vs. Control)TrendAssociated Pathway(s)
L-Glutamic acid>1Alanine, Aspartate and Glutamate Metabolism; Arginine Biosynthesis
Levodopa>1Tyrosine Metabolism
D-Alanyl-D-alanine>1Alanine, Aspartate and Glutamate Metabolism
Docosapentaenoic acid>1Fatty Acid Metabolism
Adrenic acid>1Fatty Acid Metabolism
S-Adenosylhomocysteine<1Cysteine and Methionine Metabolism
Adenine<1Purine Metabolism
Dehydrocholic acid<1Bile Acid Biosynthesis
Saxitoxin<1-
And 11 other metabolitesVaries↑ / ↓Multiple

Based on a non-targeted metabolomics analysis of liver tissue from mice treated with 60 mg/kg ME for 28 days.[2]

These metabolomic biomarkers offer insights into the specific metabolic pathways perturbed by ME, potentially providing greater mechanistic information than traditional serum markers. However, further validation is required to confirm their clinical utility.

DNA Adducts

The formation of DNA adducts is a key event in ME-induced genotoxicity and carcinogenicity.[2] The primary DNA adducts formed are N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosine and, to a lesser extent, N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosine.[6] The presence of these adducts in human liver samples confirms exposure and metabolic activation of ME.[6]

Table 3: Methyleugenol-DNA Adducts as Biomarkers of Exposure and Genotoxicity

BiomarkerMatrixSignificanceDetection Method
N²-(trans-methylisoeugenol-3'-yl)-2'-deoxyguanosineLiver TissueIndicates covalent binding of ME metabolites to DNA, a key step in carcinogenesis.UPLC-MS/MS
N⁶-(trans-methylisoeugenol-3'-yl)-2'-deoxyadenosineLiver TissueA minor adduct, also indicative of ME-induced DNA damage.UPLC-MS/MS

The detection of ME-DNA adducts is a highly specific indicator of ME exposure and its potential for genotoxicity. However, the requirement for liver tissue samples limits its application to preclinical studies and specific clinical scenarios.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Serum ALT and AST Measurement (Colorimetric Assay)

This protocol is adapted from commercially available kits for the colorimetric determination of ALT and AST activity in serum.

  • Sample Preparation: Collect blood from mice via cardiac puncture and centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Reagent Preparation: Prepare the ALT/AST reagent solution and color developer solution according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 10 µL of serum sample or standard to a 96-well microplate.

    • Add 50 µL of the ALT/AST reagent solution to each well, cover, and incubate at 37°C for 30 minutes.

    • Add 50 µL of the color developer solution to each well, cover, and incubate at 37°C for 10 minutes.

    • Add 200 µL of 0.5 M NaOH to each well to stop the reaction.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using the standards and calculate the ALT/AST concentration in the samples.

Liver Histopathology (Hematoxylin and Eosin (B541160) Staining)

This protocol describes the standard procedure for H&E staining of paraffin-embedded liver sections.

  • Tissue Fixation and Processing:

    • Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissues through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

    • Stain with Mayer's hematoxylin (B73222) for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • "Blue" the sections in Scott's tap water substitute.

    • Counterstain with eosin for 2 minutes.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mounting and Visualization: Mount the stained sections with a coverslip using a mounting medium and examine under a light microscope.

Non-targeted Metabolomics of Liver Tissue

This protocol provides a general workflow for the analysis of metabolites in liver tissue using LC-MS.

  • Sample Preparation:

    • Homogenize approximately 50 mg of frozen liver tissue in a pre-chilled methanol/water (4:1, v/v) solution.

    • Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant into a UPLC system coupled with a high-resolution mass spectrometer.

    • Separate the metabolites on a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis:

    • Process the raw data using software such as XCMS for peak picking, alignment, and integration.

    • Perform multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify differential metabolites.

    • Identify potential biomarkers based on their VIP scores and p-values.

    • Perform pathway analysis to understand the biological implications of the metabolic changes.

Visualizations

Signaling Pathway: Metabolic Activation of Methyleugenol

ME_Metabolism ME Methyleugenol 1-OH-ME 1'-Hydroxymethyleugenol ME->1-OH-ME Hydroxylation CYP Cytochrome P450 CYP->ME Reactive_Ester Reactive Sulfate Ester 1-OH-ME->Reactive_Ester Sulfation SULT1A1 Sulfotransferase 1A1 SULT1A1->1-OH-ME DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Covalent Binding Hepatotoxicity Hepatotoxicity DNA_Adducts->Hepatotoxicity Biomarker_Validation_Workflow cluster_preclinical Preclinical Phase cluster_data_analysis Data Analysis cluster_validation Validation Animal_Model Animal Model (Mice) - ME Administration Sample_Collection Sample Collection - Serum - Liver Tissue Animal_Model->Sample_Collection Biomarker_Analysis Biomarker Analysis - ALT/AST - Metabolomics - DNA Adducts Sample_Collection->Biomarker_Analysis Statistical_Analysis Statistical Analysis - Dose-Response - Fold Change - Pathway Analysis Biomarker_Analysis->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Performance_Evaluation Performance Evaluation - Sensitivity - Specificity Biomarker_Identification->Performance_Evaluation Clinical_Relevance Assessment of Clinical Relevance Performance_Evaluation->Clinical_Relevance

References

Safety Operating Guide

Standard Operating Procedure: Methyleugenol Glycol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and proper disposal of waste containing methyleugenol and glycols. Given that "Methyleugenol Glycol" is not a standard chemical name, this procedure assumes the waste is a mixture of methyleugenol and a glycol-based substance. This protocol mandates treating the mixture with the highest level of precaution, adhering to the disposal requirements for its most hazardous components.

Immediate Safety and Hazard Assessment

Hazard Profile:

All personnel handling this waste stream must be thoroughly familiar with its potential hazards. The primary hazards are driven by methyleugenol, which is classified as a harmful and hazardous substance. Unused glycols are generally not considered hazardous waste, but used glycol solutions often become contaminated with hazardous materials, requiring them to be managed as such.[1][2][3][4] Therefore, the mixture must be handled as hazardous waste at all times.

Personal Protective Equipment (PPE):

Due to the hazardous nature of methyleugenol, the following minimum PPE is required at all times when handling the waste:

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Full protective suits may be required for large spills.

  • Respiratory Protection: Use only in a well-ventilated area. If vapors or mists are generated, a NIOSH (US) or CEN (EU) approved respirator may be necessary.

Hazard Summary of Methyleugenol:

Hazard ClassificationDescriptionCitations
Acute Toxicity (Oral) Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Carcinogenicity Suspected of causing cancer.
Mutagenicity Suspected of causing genetic defects.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.
Waste Handling and Storage Protocol

Proper segregation, containment, and labeling are critical to ensure safety and regulatory compliance.

Step 1: Waste Collection and Segregation

  • Collect methyleugenol glycol waste at the point of generation in a designated, compatible container.

  • Crucially, do not mix this waste stream with any other chemical waste , such as halogenated solvents, acids, or oils. Mixing wastes can create dangerous reactions and significantly increase disposal costs.

  • Keep solid and liquid wastes separate.

Step 2: Container Management

  • Use only containers that are in good condition, leak-proof, and compatible with the chemical waste.

  • Keep containers tightly sealed except when adding waste to prevent the release of vapors.

  • Store the waste container in a designated Satellite Accumulation Area within the laboratory.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Step 3: Waste Labeling

  • All containers must be clearly labeled as soon as waste is first added.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Methyleugenol Glycol Waste".

    • The accumulation start date (the date the first drop of waste was added).

    • A clear indication of the hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and stop it from entering drains or waterways.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.

  • Collect: Scoop the absorbent material into a designated hazardous waste container. All materials used for cleanup must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department. For large spills that cannot be managed by lab personnel, contact EHS or emergency services immediately.

Final Disposal Plan

Disposal of methyleugenol glycol waste must be conducted in strict accordance with federal, state, and local regulations.

Key Disposal Prohibitions:

  • DO NOT pour methyleugenol glycol waste down the drain or into any sewer system. This is illegal and can lead to severe environmental contamination and damage to wastewater treatment facilities.

  • DO NOT dispose of this waste in the regular trash.

  • DO NOT allow the waste to evaporate in a fume hood as a method of disposal.

Procedural Steps for Disposal:

  • Accumulate Waste: Collect and store the waste as described in the "Waste Handling and Storage Protocol" section.

  • Request Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, as per your institution's procedures.

  • Treatment: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of waste is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.

Visual Workflow and Decision Diagrams

The following diagrams illustrate the key processes for managing methyleugenol glycol waste.

G cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway gen Waste Generated in Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe collect Collect Waste in Designated Container ppe->collect label_cont Label Container: 'Hazardous Waste' + Contents + Date collect->label_cont store Store in Secondary Containment in SAA label_cont->store full Container is Full or Nearing Time Limit store->full request Request Pickup from EHS / Licensed Vendor full->request doc Complete Waste Manifest / Paperwork request->doc pickup Waste Collected by Authorized Personnel doc->pickup dispose Transport to TSDF for Final Disposal (Incineration) pickup->dispose

Caption: Workflow for Methyleugenol Glycol Waste Management.

G start Chemical Waste Generated is_mixture Is it Methyleugenol Glycol? start->is_mixture treat_haz TREAT AS HAZARDOUS WASTE is_mixture->treat_haz  Yes   container Use Dedicated, Labeled, Leak-Proof Container treat_haz->container segregate Segregate from All Other Waste Streams (Acids, Solvents) container->segregate spill_kit Ensure Spill Kit is Available segregate->spill_kit ehs_pickup Arrange for EHS Pickup spill_kit->ehs_pickup

Caption: Decision Logic for Handling Methyleugenol Glycol Waste.

References

Essential Safety and Logistical Information for Handling Methyleugenolglycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Methyleugenolglycol (CAS No. 26509-45-5), this guide provides essential, immediate safety and logistical information. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Disclaimer: Detailed safety and toxicological data for this compound is limited. The following recommendations are based on the available Material Safety Data Sheet (MSDS) and general safety practices for handling glycol compounds. It is crucial to supplement this information with a thorough risk assessment for your specific laboratory conditions.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection Wear chemical-resistant gloves. Given the lack of specific data for this compound, nitrile or neoprene gloves are a recommended starting point.
Skin and Body A standard laboratory coat should be worn. For operations with a higher risk of splashes, consider a chemical-resistant apron or coveralls.
Respiratory Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for this compound before beginning work.

  • Handling :

    • Conduct all work with this compound in a well-ventilated laboratory hood.

    • Avoid direct contact with skin and eyes.

    • Prevent the inhalation of any vapors or mists.

    • Use appropriate tools and equipment to minimize the generation of aerosols.

  • Storage :

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials. The recommended long-term storage temperature is -20°C.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials.

  • Disposal Procedure :

    • Dispose of chemical waste in accordance with all local, state, and federal regulations.

    • Do not pour this compound down the drain.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow A 1. Preparation - Review SDS - Verify Emergency Equipment - Don PPE B 2. Handling - Work in Ventilated Hood - Avoid Contact and Inhalation A->B C 3. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area B->C D 4. Waste Collection - Segregate Contaminated Materials - Use Labeled, Sealed Container B->D F Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion - Spill Response B->F E 5. Disposal - Follow EHS Guidelines - Adhere to Regulations D->E

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。